Cumyluron
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-17(2,14-9-4-3-5-10-14)20-16(21)19-12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOULHXXDFBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052862 | |
| Record name | Cumyluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99485-76-4 | |
| Record name | Cumyluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99485-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cumyluron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099485764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumyluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUMYLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H75W2NPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Cumyluron: A Technical Guide to its Inhibition of Acyl-ACP Thioesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyluron is a urea-based selective herbicide effective for the control of various grass weeds, notably annual bluegrass (Poa annua), in turfgrass and rice cultivation.[1][2][3] Beyond its herbicidal activity, this compound also exhibits a safening effect, protecting crops like rice from the phytotoxic effects of other herbicides, such as those from the sulfonylurea class.[1][2] The primary mode of action of this compound is the inhibition of fatty acid biosynthesis, a critical metabolic pathway for plant growth and development.[1][2] This in-depth guide elucidates the specific molecular target and mechanism of action of this compound, providing a technical overview for research and development professionals.
Molecular Target and Mechanism of Action
The definitive molecular target of this compound has been identified as acyl-acyl carrier protein (ACP) thioesterase (FAT) , a key enzyme that terminates fatty acid synthesis within the plant plastid.[1][2][4] FAT catalyzes the hydrolysis of the thioester bond between the growing acyl chain and the acyl carrier protein (ACP), releasing free fatty acids.[5] These free fatty acids are then exported from the plastid to the endoplasmic reticulum for the synthesis of essential lipids required for cell membrane construction, energy storage, and signaling.[6]
By binding to and inhibiting the FAT enzyme, this compound disrupts the supply of free fatty acids, leading to a depletion of the lipid pool necessary for normal plant growth.[1][7] This inhibition of lipid metabolism ultimately results in the suppression of cell proliferation and leads to weed growth inhibition and mortality.[1] Structural studies have revealed a high-resolution co-crystal structure of FAT in complex with this compound, confirming the direct binding and inhibition of the enzyme.[3][4]
Signaling Pathway of this compound's Herbicidal Action
Caption: Mechanism of action of this compound, illustrating the inhibition of Acyl-ACP Thioesterase (FAT) and the subsequent disruption of fatty acid biosynthesis, leading to the suppression of weed growth.
Quantitative Data
| Parameter | Value/Observation | Target Enzyme | Organism(s) | Reference(s) |
| Binding Affinity | Nanomolar range | Acyl-ACP Thioesterase (FAT) | Lemna paucicostata, Arabidopsis thaliana | [2][6] |
| Inhibition | Confirmed | Acyl-ACP Thioesterase (FAT) | Lemna paucicostata | [4] |
| Herbicidal Efficacy | Effective at 500 to 30,000 g ai ha⁻¹ | Annual bluegrass (Poa annua) | Field studies | [3] |
| Metabolic Impact | Strong reduction of unsaturated C18 and saturated C14, C16 fatty acids | Plants (general) | Lemna paucicostata | [6] |
Experimental Protocols
The determination of this compound's mechanism of action involves several key experimental procedures. The following are detailed methodologies representative of those used in the field.
Acyl-ACP Thioesterase (FAT) Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of FAT by detecting the release of free coenzyme A (CoA) from the substrate, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Purified recombinant FAT enzyme
-
Acyl-ACP substrate (e.g., Oleoyl-ACP)
-
DTNB solution
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, DTNB solution, and the Acyl-ACP substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor (solvent only).
-
Enzyme Addition: Initiate the reaction by adding the purified FAT enzyme to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Measurement: Measure the absorbance of the product at 412 nm using a microplate reader at regular intervals.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Plant Metabolomic Profiling by GC-MS
This protocol outlines the general steps for analyzing the impact of this compound on the fatty acid profile of a plant.
Materials:
-
Plant tissue (e.g., from Lemna paucicostata or Arabidopsis thaliana)
-
This compound treatment solution
-
Liquid nitrogen
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
Derivatization agent (e.g., MSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Plant Treatment: Treat plants with this compound at a specified concentration for a defined period. Include an untreated control group.
-
Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites.
-
Derivatization: Evaporate the solvent from the non-polar fraction (containing fatty acids) and derivatize the fatty acids to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acids are separated based on their retention times in the gas chromatograph and identified by their mass spectra.
-
Data Analysis: Compare the fatty acid profiles of this compound-treated and control plants to identify significant changes in the abundance of specific fatty acids.
Experimental Workflow for Identifying this compound's Target
Caption: A logical workflow for the identification and validation of this compound's mechanism of action, from initial target discovery to in planta functional effects.
Conclusion
This compound's herbicidal activity is unequivocally attributed to its role as an inhibitor of the acyl-ACP thioesterase (FAT) enzyme. This targeted disruption of fatty acid biosynthesis provides a selective mode of action for weed control. The detailed understanding of this mechanism, supported by structural and metabolic studies, is crucial for the effective and sustainable use of this compound in agriculture, for managing herbicide resistance, and for guiding the development of new herbicidal molecules with similar modes of action. Further research to quantify the precise inhibitory kinetics of this compound on FAT from various weed and crop species will continue to refine our understanding and application of this important herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A new herbicidal site of action: Cinmethylin binds to acyl-ACP thioesterase and inhibits plant fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cumyluron: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cumyluron is a selective herbicide belonging to the urea class of compounds. It is effective for the control of grass weeds in various agricultural settings, including turfgrass and rice cultivation. Its primary mode of action is the inhibition of acyl-ACP thioesterase (FAT), a critical enzyme in the fatty acid biosynthesis pathway in plants. This disruption of lipid metabolism leads to the cessation of weed growth. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a visualization of its impact on the fatty acid biosynthesis pathway.
Chemical Identity and Properties
This compound is chemically identified as 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea.[1] Its chemical structure and key identifiers are provided below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea[1] |
| CAS Number | 99485-76-4[1][2] |
| Molecular Formula | C₁₇H₁₉ClN₂O[1][2] |
| Molecular Weight | 302.8 g/mol [1][2] |
| Chemical Structure |
|
| InChI Key | VYNOULHXXDFBLU-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl[2] |
The physicochemical properties of this compound are summarized in the following table, highlighting its low water solubility and volatility.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 165-173 °C | [3] |
| Boiling Point | 503.0 ± 43.0 °C (Predicted) | [3] |
| Water Solubility | 1.0 mg/L (at 20 °C) | [1] |
| Vapor Pressure | 1.33 x 10⁻⁴ mPa (at 20 °C) | |
| pKa | 13.33 ± 0.46 (Predicted) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.6 | [5] |
Mode of Action: Inhibition of Fatty Acid Biosynthesis
The herbicidal activity of this compound stems from its specific inhibition of the acyl-ACP thioesterase (FAT) enzyme.[2] This enzyme is pivotal in the de novo fatty acid biosynthesis pathway within plant plastids, where it catalyzes the hydrolysis of acyl-acyl carrier proteins (acyl-ACPs) to release free fatty acids. These fatty acids are essential for the synthesis of lipids, which are fundamental components of plant cell membranes and play crucial roles in energy storage and signaling.
By inhibiting FAT, this compound disrupts the supply of fatty acids, thereby impeding the formation of vital lipids. This ultimately leads to the cessation of cell membrane production and other critical metabolic functions, resulting in the death of the target weed.
The following diagram illustrates the inhibition of the fatty acid biosynthesis pathway by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 2-chlorobenzylamine with 1-methyl-1-phenylethyl isocyanate.
Materials:
-
2-chlorobenzylamine
-
1-methyl-1-phenylethyl isocyanate
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzylamine in anhydrous acetonitrile.
-
Slowly add an equimolar amount of 1-methyl-1-phenylethyl isocyanate to the stirred solution at room temperature.
-
After the initial reaction has subsided, attach a reflux condenser and heat the mixture to reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methodology
The quantification of this compound in environmental and biological samples is crucial for efficacy and safety assessments. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 70:30 v/v)
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 240 nm
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the retained this compound with a small volume of acetonitrile or methanol.
-
The eluate is then analyzed by HPLC-UV.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for pesticide analysis (e.g., HP-5MS)
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 100 °C, ramped to 280 °C.
-
Carrier gas: Helium
-
Ionization mode: Electron Impact (EI)
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF)
Sample Preparation (QuEChERS Method):
-
A representative soil sample is homogenized.
-
The sample is extracted with acetonitrile by vigorous shaking.
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
The mixture is centrifuged, and the upper acetonitrile layer is collected.
-
A dispersive solid-phase extraction (d-SPE) cleanup step is performed using a sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.
-
After centrifugation, the final extract is analyzed by GC-MS.
Toxicological Profile
The toxicological data for this compound indicates moderate toxicity to mammals and aquatic organisms.
Table 3: Toxicological Data for this compound
| Organism | Test | Value | Reference |
| Rat | Oral LD₅₀ | 961 mg/kg | [6] |
| Oral LD₅₀ | >500 to <2,000 mg/kg | [3] | |
| Dermal LD₅₀ | >4,000 mg/kg | [3] | |
| Birds | Acute LD₅₀ | >5620 mg/kg | [1] |
| Fish | General Toxicity | Moderately toxic | [7] |
| Daphnia magna | 48h EC₅₀ | Not available | |
| Algae | 72h EC₅₀ | Not available |
It is important to note that there is some evidence to suggest that this compound may be a possible human carcinogen.[7]
Conclusion
This compound is an effective urea-based herbicide with a well-defined mode of action involving the inhibition of fatty acid biosynthesis in plants. Its physicochemical properties, including low water solubility, influence its environmental fate and behavior. The provided synthesis and analytical protocols offer a foundation for researchers in the fields of agricultural science and drug development to further investigate this compound. The toxicological profile necessitates careful handling and risk assessment in its application. Further research into the potential long-term environmental and health impacts of this compound is warranted.
References
- 1. fs.usda.gov [fs.usda.gov]
- 2. ttiionline.com [ttiionline.com]
- 3. d-nb.info [d-nb.info]
- 4. Biological test method: acute lethality test using rainbow trout - Canada.ca [canada.ca]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. This compound (Ref: JC-940) [sitem.herts.ac.uk]
In-Depth Technical Guide: Cumyluron (CAS 99485-76-4)
For Researchers, Scientists, and Agricultural Development Professionals
Executive Summary
Cumyluron (CAS: 99485-76-4) is a selective urea-based herbicide and herbicide safener with significant applications in agriculture, particularly in turfgrass management and rice cultivation.[1] Its primary mode of action is the inhibition of acyl-acyl carrier protein (ACP) thioesterase (FAT), a critical enzyme in the plant's fatty acid biosynthesis pathway.[1][2] This inhibition disrupts lipid metabolism, leading to the suppression and control of various grass weeds, notably annual bluegrass (Poa annua).[1] Recent research has solidified FAT as the definitive site of action for this compound and other related herbicides, opening avenues for novel weed management strategies and resistance control.[2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and toxicological and environmental fate profiles.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | [3] |
| CAS Number | 99485-76-4 | [1] |
| Molecular Formula | C₁₇H₁₉ClN₂O | [3] |
| Molecular Weight | 302.80 g/mol | [3] |
| Physical State | White crystalline solid | [1] |
| Melting Point | ~166 °C | [1] |
| Solubility | Low aqueous solubility | [3] |
| Volatility | Low | [3] |
Research Applications and Mechanism of Action
This compound's primary research applications lie in the fields of agricultural science, weed management, and plant biochemistry. It is valued for its novel mode of action, which is crucial for managing herbicide resistance.[1]
Inhibition of Acyl-ACP Thioesterase (FAT)
The definitive molecular target of this compound is the acyl-ACP thioesterase (FAT) enzyme.[2] FAT is essential for terminating the de novo fatty acid synthesis in plant plastids by hydrolyzing the thioester bond of acyl-ACPs, which allows for the release and transport of fatty acids to the endoplasmic reticulum for lipid assembly.[4][5] By inhibiting FAT, this compound disrupts the production of vital lipids required for cell wall construction and energy storage, ultimately leading to weed growth suppression.[1]
Signaling Pathway: Fatty Acid Biosynthesis Inhibition
This compound intervenes in the fatty acid biosynthesis pathway located in the plant's plastids. The simplified pathway and the point of inhibition are illustrated below.
Quantitative Data
In Vitro Enzyme Inhibition
Recent studies have quantified the inhibitory activity of this compound and related herbicides against the FAT enzyme.
| Compound | Target Enzyme | pIC₅₀ (-log IC₅₀ [M]) | IC₅₀ (nM) | Reference |
| This compound | Acyl-ACP Thioesterase (FAT) | 6.8 | 158 | [4] |
| Cinmethylin | Acyl-ACP Thioesterase (FAT) | 7.9 | 13 | [4] |
| Methiozolin | Acyl-ACP Thioesterase (FAT) | 7.7 | 20 | [4] |
| Oxaziclomefone | Acyl-ACP Thioesterase (FAT) | 6.4 | 398 | [4] |
| Bromobutide | Acyl-ACP Thioesterase (FAT) | 6.3 | 501 | [4] |
| Methyldymron | Acyl-ACP Thioesterase (FAT) | 5.8 | 1585 | [4] |
| Tebutam | Acyl-ACP Thioesterase (FAT) | < 5.0 | >10000 | [4] |
Herbicidal Efficacy
Field and greenhouse studies have demonstrated the effectiveness of this compound in controlling annual bluegrass (Poa annua).
| Weed Species | Application Rate (g ai/ha) | Efficacy | Study Conditions | Reference |
| Poa annua | 8,600 | ~66% reduction in cover | 2-year study on golf putting greens | [1] |
| Poa annua | 8,600 | Significant reduction in Area Under the Progress Curve (AUPC) for cover | 2-year study, spring and fall applications | [6] |
Experimental Protocols
Acyl-ACP Thioesterase (FAT) Inhibition Assay
This protocol is adapted from methodologies used to characterize FAT inhibitors.[2][7]
Objective: To determine the in vitro inhibitory activity of this compound on FAT enzyme.
Materials:
-
Purified recombinant FAT enzyme
-
[1-¹⁴C] acyl-ACP substrate (e.g., [1-¹⁴C]oleoyl-ACP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT
-
This compound stock solution in DMSO
-
Quenching Solution: 1 M acetic acid in 2-propanol
-
Hexane (for extraction)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing assay buffer, 50–2500 Bq of [1-¹⁴C] acyl-ACP substrate, and varying concentrations of this compound (or DMSO for control).
-
Enzyme Addition: Initiate the reaction by adding 0.025–1.0 ng of purified FAT enzyme.
-
Incubation: Incubate the reaction at room temperature for 5-10 minutes, ensuring the time is within the linear range of the reaction.
-
Quenching: Stop the reaction by adding 250 µL of the quenching solution.
-
Extraction: Extract the hydrolyzed [1-¹⁴C] free fatty acids by adding 300 µL of hexane, vortexing, and centrifuging to separate the phases. Repeat the extraction and pool the organic (hexane) phases.
-
Quantification: Add the hexane extract to a scintillation vial with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Fluorescence-Based Thermal Shift Assay (TSA)
TSA is used to confirm the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[2][4]
Objective: To confirm the direct binding of this compound to the FAT enzyme.
Materials:
-
Purified FAT enzyme (e.g., 2.5 µM final concentration)
-
Assay Buffer: 150 mM NaCl, 100 mM HEPES (pH 7.5)
-
SYPRO Orange fluorescent dye (e.g., 4x final concentration)
-
This compound stock solution in DMSO
-
Real-Time PCR instrument with melt curve capability
Procedure:
-
Reaction Preparation: In a 96-well PCR plate, prepare 20 µL reaction mixtures containing the assay buffer, purified FAT enzyme, SYPRO Orange dye, and either this compound (at a concentration significantly higher than the enzyme, e.g., 40-fold molar excess) or DMSO (for control).
-
Incubation: Incubate the plate at 25 °C for 10 minutes to allow for binding.
-
Thermal Denaturation: Heat the plate in the real-time PCR instrument from 25 °C to 95 °C at a rate of 1 °C/min.
-
Fluorescence Monitoring: Record the fluorescence intensity of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melt curve. The melting temperature (Tm) is the midpoint of the transition. Calculate the first derivative of the curve; the peak of the derivative corresponds to the Tm. A positive shift in Tm in the presence of this compound compared to the control indicates ligand binding and protein stabilization.
Experimental Workflow for Herbicide Evaluation
The following diagram illustrates a typical workflow for evaluating a novel herbicide like this compound.
Toxicological and Environmental Profile
Mammalian Toxicity
This compound is classified as having moderate acute toxicity in mammals. Toxicological assessments are crucial for determining its safety profile for human health and are typically conducted following standardized guidelines.
| Study Type | Guideline | Finding | Reference |
| Acute Oral Toxicity (Rat) | OECD 423 / EPA OPPTS 870.1100 | LD₅₀ > 5000 mg/kg | [8] |
| Carcinogenicity | EPA Assessment | Suggestive Evidence of Carcinogenic Potential | [3] |
Protocol Outline: Acute Oral Toxicity (OECD 423)
-
Test Animals: Healthy, young adult rats (e.g., Wistar strain), fasted prior to dosing.
-
Dose Administration: A single dose of this compound (e.g., 2000 or 5000 mg/kg body weight) is administered by oral gavage. A vehicle like corn oil may be used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The LD₅₀ value is determined, which is the statistical estimation of the dose that would be lethal to 50% of the test population.
Environmental Fate
Understanding the behavior of this compound in the environment is critical for assessing ecological risk. Key studies focus on its persistence and mobility in soil and water.
| Study Type | Guideline | Finding |
| Aerobic Soil Metabolism | OECD 307 | Moderately persistent |
| Adsorption/Desorption (Soil) | OECD 106 | Low to moderate mobility |
Protocol Outline: Aerobic and Anaerobic Transformation in Soil (OECD 307)
-
Test System: Soil samples are treated with ¹⁴C-labeled this compound and incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature (e.g., 20°C) for up to 120 days.
-
Sampling: At specified intervals, soil samples are collected and analyzed.
-
Analysis: The parent compound and its transformation products are extracted and quantified using techniques like HPLC with radiodetection and LC-MS/MS. Volatile products (e.g., ¹⁴CO₂) are trapped and measured.
-
Data Evaluation: The rate of degradation (e.g., DT₅₀ - time for 50% dissipation) of this compound and the formation and decline of major metabolites are determined to establish its persistence and degradation pathway in soil.
Conclusion
This compound is a well-characterized herbicide whose efficacy is rooted in the specific inhibition of the acyl-ACP thioesterase (FAT) enzyme in plants. This mode of action distinguishes it from many other commercial herbicides and makes it a valuable tool for weed resistance management. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and scientists in the agricultural sector to further investigate its properties, develop new applications, and assess its environmental and toxicological impact. Continued research into FAT inhibitors like this compound holds promise for the development of next-generation, selective, and sustainable weed control solutions.
References
- 1. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 2. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoyl-acyl carrier protein (ACP) thioesterase and the evolutionary origin of plant acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemview.epa.gov [chemview.epa.gov]
Cumyluron: A Deep Dive into its Function as a Fatty Acid Biosynthesis Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyluron is a urea-based herbicide that has been identified as a potent inhibitor of fatty acid biosynthesis in plants. Its specific mode of action targets a critical enzyme in this pathway, leading to the disruption of lipid metabolism and ultimately, plant death. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and herbicide research.
Core Mechanism of Action: Inhibition of Acyl-ACP Thioesterase
The primary target of this compound is the enzyme acyl-acyl carrier protein (ACP) thioesterase (FAT) .[1][2][3][4] This enzyme plays a crucial role in the termination of de novo fatty acid synthesis within the plastids of plant cells. FAT catalyzes the hydrolysis of the thioester bond linking the growing fatty acid chain to the acyl carrier protein (ACP), releasing the free fatty acid. This step is essential for the export of fatty acids from the plastid to the endoplasmic reticulum, where they are incorporated into various lipids required for membrane biogenesis, energy storage, and signaling.
By inhibiting FAT, this compound effectively blocks the release of newly synthesized fatty acids, leading to their accumulation as acyl-ACPs within the plastid. This disruption of the fatty acid supply chain has catastrophic consequences for the plant, preventing the formation of essential lipids and ultimately leading to cell death. The specificity of this compound for the plant FAT enzyme makes it an effective herbicide with a distinct mode of action.[5][6][7]
A high-resolution co-crystal structure of FAT in complex with this compound has been determined, providing detailed insights into the binding interaction at the molecular level.[2][3][4] This structural information is invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent inhibitors.
Quantitative Data
While the inhibitory effect of this compound on Acyl-ACP Thioesterase (FAT) is well-established, specific quantitative data such as IC50 values from publicly available literature is limited. The primary research by Johnen et al. (2022) establishes the inhibitory action but does not provide specific IC50 values in the abstract or readily accessible parts of the publication.[1][2][4] Other FAT inhibitors have been shown to bind in the nanomolar range.[2] Further investigation of the full text and supplementary materials of the primary literature is recommended to obtain precise quantitative metrics for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other fatty acid biosynthesis inhibitors.
Protocol 1: In Vitro Acyl-ACP Thioesterase (FAT) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound like this compound on the FAT enzyme.
1. Materials:
-
Purified FAT enzyme
-
Acyl-ACP substrate (e.g., [1-14C]oleoyl-ACP)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT
-
Scintillation cocktail
-
Solvent for extraction (e.g., hexane or diethyl ether)
-
Microcentrifuge tubes
-
Liquid scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified FAT enzyme in a microcentrifuge tube.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with solvent only.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the radiolabeled acyl-ACP substrate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic solution (e.g., 1 M acetic acid).
-
Extract the released free fatty acids by adding an organic solvent, vortexing, and centrifuging to separate the phases.
-
Transfer an aliquot of the organic phase containing the radiolabeled free fatty acid to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Protocol 2: Fluorescence-Based Thermal Shift Assay (TSA)
TSA is used to assess the binding of a ligand (like this compound) to a protein (FAT) by measuring changes in the protein's thermal stability.
1. Materials:
-
Purified FAT enzyme
-
This compound or other test compounds
-
SYPRO Orange dye (or similar fluorescent dye)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl
-
Real-time PCR instrument
2. Procedure:
-
Prepare a master mix containing the purified FAT enzyme and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of this compound to the wells. Include a control with solvent only.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp experiment, typically from 25°C to 95°C, with a slow ramp rate (e.g., 0.5°C/min).
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.
-
An increase in the Tm in the presence of this compound indicates binding and stabilization of the FAT enzyme.
Protocol 3: Metabolic Profiling of Fatty Acids in Plants after this compound Treatment
This protocol outlines the steps to analyze changes in the fatty acid profile of plants after treatment with this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]
1. Materials:
-
Plant tissue (e.g., leaves, roots) from control and this compound-treated plants
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Internal standard (e.g., heptadecanoic acid)
-
Reagents for fatty acid methylation (e.g., BF3-methanol or methanolic HCl)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., DB-23 or equivalent)
2. Procedure:
-
Harvest plant tissue from control and this compound-treated plants at desired time points.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Extract the lipids by adding the extraction solvent and the internal standard to the powdered tissue.
-
Homogenize the mixture and then centrifuge to pellet the solid debris.
-
Collect the supernatant containing the lipid extract.
-
Perform a phase separation by adding a salt solution (e.g., 0.9% NaCl) and collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Perform transesterification to convert the fatty acids to fatty acid methyl esters (FAMEs) by adding the methylation reagent and heating the sample.
-
After cooling, extract the FAMEs with hexane.
-
Dry the hexane extract over anhydrous sodium sulfate and transfer to a GC vial.
-
Analyze the FAMEs using a GC-MS system. Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards and the internal standard.[8][9][10]
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam. (2022) | Philipp Johnen | 11 Citations [scispace.com]
- 5. Herbicide effects on dormant and postdormant hybrid bermudagrass putting green turf | Weed Technology | Cambridge Core [cambridge.org]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Study of 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea and its Analogs
Disclaimer: As of December 2025, a comprehensive search of scientific literature and chemical databases has revealed no specific studies published for the compound 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea. Therefore, this technical guide provides an in-depth analysis of structurally related urea derivatives to offer insights into the potential synthesis, biological activities, and mechanisms of action for the compound of interest. The information presented herein is based on studies of analogous compounds containing the chlorophenyl, benzyl, and phenylalkyl urea moieties.
Introduction
Urea derivatives are a prominent class of compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. The central urea moiety can act as a rigid scaffold that positions appended functional groups for optimal interaction with biological targets. The structure of 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea combines a (2-chlorophenyl)methyl group with a 2-phenylpropan-2-yl (cumyl) group, suggesting potential for interactions with various biological systems. This guide will explore the synthesis, potential biological activities, and mechanisms of action of this compound class, drawing on data from closely related analogs.
Synthesis of Substituted Ureas
The synthesis of unsymmetrically substituted ureas is a well-established area of organic chemistry. Several general methods can be applied to the synthesis of the target compound and its analogs.
Method 1: Reaction of an Amine with an Isocyanate
A common and efficient method for the synthesis of ureas is the reaction of an amine with an isocyanate.[1][2] For the synthesis of 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea, this would involve the reaction of 2-chlorobenzylamine with 2-phenylpropan-2-yl isocyanate, or alternatively, (2-chlorophenyl)methyl isocyanate with 2-phenylpropan-2-amine.
-
Reaction Scheme:
-
R1-NH₂ + O=C=N-R2 → R1-NH-C(=O)-NH-R2
-
R1-N=C=O + H₂N-R2 → R1-NH-C(=O)-NH-R2
-
-
Detailed Protocol:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the isocyanate (1.0 equivalent), either neat or dissolved in the same solvent, dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Method 2: Using Phosgene or Phosgene Equivalents
Another established method involves the use of phosgene or its safer equivalents like triphosgene or N,N'-carbonyldiimidazole (CDI).[1] This method typically proceeds through an in-situ generated isocyanate or a carbamoyl chloride intermediate.
-
Detailed Protocol using Triphosgene:
-
Dissolve the amine (e.g., 2-chlorobenzylamine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in a dry, aprotic solvent like DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of triphosgene (0.4 equivalents) in the same solvent.
-
Stir the mixture at 0 °C for 1-2 hours to form the isocyanate in situ.
-
Add the second amine (e.g., 2-phenylpropan-2-amine, 1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the product as described in Method 1.
-
Potential Biological Activities and Data from Analogous Compounds
While no specific biological data exists for 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea, the structural motifs present suggest several potential areas of activity. The following tables summarize quantitative data from structurally related compounds.
Table 1: Antiproliferative and Kinase Inhibitory Activity of Analogous Urea Derivatives
| Compound/Analog Class | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | A549 (Non-small cell lung cancer) | < 5 | [3] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | HCT116 (Colon cancer) | < 3 | [3] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MCF7 (Breast cancer) | < 3 | [3] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | PC3 (Prostate cancer) | < 5 | [3] |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas | EGFR Kinase | 0.08 | [4] |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas | HER-2 Kinase | 0.35 | [4] |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | PI3K/Akt/mTOR pathway components | Not specified | [5] |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | Hedgehog signaling pathway components | Not specified | [5] |
Table 2: Other Biological Activities of Analogous Urea Derivatives
| Compound/Analog Class | Biological Target/Activity | Potency (IC₅₀/pIC₅₀) | Reference |
| Phenyl Urea Herbicides (e.g., Diuron) | Photosystem II Inhibition | Not specified | [6] |
| 3-(4-chlorophenyl)-1-(phenethyl)urea analogs | Cannabinoid Type-1 (CB₁) Receptor Allosteric Modulators | pIC₅₀ up to 7.54 | [7] |
| N-aryl-N'-benzyl ureas | TRPV1 Antagonists | Not specified | [8] |
| N-nitrophenyl-N'-(alkyl/aryl)urea derivatives | Antidepressant Activity | 89.83% activity in Tail Suspension Test | |
| 1-(4-chlorophenyl)-3-(diphenylmethyl) urea | Anticonvulsant Activity | Potent in PTZ induced convulsion model |
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of analogous compounds, several signaling pathways could be modulated by 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea.
Phenyl urea herbicides are known to inhibit photosynthesis by blocking the electron flow in Photosystem II (PSII).[6] They bind to the plastoquinone-binding niche on the D1 protein of the PSII complex, thereby interrupting the photosynthetic electron transport chain.[6]
Caption: Inhibition of Photosystem II by Chlorophenyl Urea Analogs.
Many diarylurea derivatives are potent inhibitors of various protein kinases involved in cancer progression, such as VEGFR, BRAF, and components of the PI3K/Akt/mTOR pathway.[5][9] They typically act as Type II inhibitors, binding to the inactive conformation of the kinase.
Caption: Aryl Urea Analogs as Inhibitors of Pro-survival Kinase Signaling.
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Some urea derivatives have been found to inhibit this pathway.[5]
Caption: Potential Inhibition of the Hedgehog Signaling Pathway.
Experimental Workflow for Biological Evaluation
A general workflow for the biological evaluation of a novel urea derivative like 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea would involve a series of in vitro and in vivo assays.
Caption: General Workflow for Drug Discovery of Novel Urea Derivatives.
Conclusion
While there is no direct research on 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea, the extensive literature on analogous urea derivatives provides a strong foundation for predicting its potential chemical and biological properties. The synthetic routes are well-established, and the structural components suggest a likelihood of biological activity, potentially in areas such as oncology, neuroscience, or agrochemistry. The data and protocols presented in this guide offer a starting point for researchers interested in the synthesis and evaluation of this and other novel urea derivatives. Future studies are required to elucidate the specific biological profile of the title compound.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea (EVT-4361035) [evitachem.com]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Toxicological Profile of Cumyluron on Non-Target Organisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyluron is a urea-based herbicide primarily used for the control of grasses in rice cultivation and turf. Its mode of action involves the disruption of the fatty acid elongase (FAT) enzyme process, which is crucial for plant cell wall synthesis.[1] While effective in its agricultural application, understanding its toxicological impact on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target organisms, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.
Ecotoxicological Data
The available data on the ecotoxicity of this compound to non-target organisms is limited, with a notable lack of information for many species. The following tables summarize the currently accessible quantitative data.
Aquatic Organisms
| Species | Endpoint | Value | Exposure Duration | Guideline | Reference |
| Cyprinus carpio (Carp) | LC50 | 50 mg/L | 96 hours | OECD 203 | [1] |
| Daphnia magna (Water Flea) | EC50 | Data not available | 48 hours | OECD 202 | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | Data not available | 72 hours | OECD 201 |
Terrestrial Organisms
| Species | Endpoint | Value | Exposure Duration | Guideline | Reference |
| Avian (e.g., Colinus virginianus - Bobwhite Quail) | LD50 | Data not available | Acute oral | OECD 223 | |
| Honeybee (Apis mellifera) | Contact LD50 | Data not available | 48 hours | OECD 214 | |
| Oral LD50 | Data not available | 48 hours | OECD 213 | ||
| Earthworm (Eisenia fetida) | LC50 | >1000 mg/kg soil | 14 days | OECD 207 | [2] |
| Soil Microorganisms | - | Data not available | - | - |
Note: The available data indicates that this compound is moderately toxic to fish.[1] However, significant data gaps exist for other non-target organisms, hindering a complete risk assessment.[1]
Experimental Protocols
The toxicological data for this compound on non-target organisms are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies.
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration at which 50% of the Daphnia are immobilized (EC50). Young daphnids are exposed to a range of concentrations of the test substance.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of algae. The concentration that inhibits the growth rate by 50% (EC50) is determined.
Terrestrial Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the median lethal dose (LD50) of a substance to birds after a single oral dose.
-
Honeybees, Acute Contact Toxicity Test (OECD 214): This test assesses the toxicity of a substance to honeybees upon direct contact. The substance is applied topically to the thorax of the bees, and mortality is recorded over 48 hours to determine the LD50.
-
Honeybees, Acute Oral Toxicity Test (OECD 213): This test evaluates the toxicity of a substance when ingested by honeybees. The substance is mixed with a sucrose solution and fed to the bees, with mortality observed over 48 hours to determine the LD50.
-
Earthworm, Acute Toxicity Tests (OECD 207): This 14-day test determines the LC50 of a substance in an artificial soil substrate. The test assesses mortality and sublethal effects like weight loss.
Mechanism of Action and Signaling Pathways
This compound's primary mode of action in target plants is the inhibition of the fatty acid elongase (FAT) enzyme system. This disruption interferes with the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of the plant's cuticle and cell membranes. While this mechanism is specific to plants, the potential for interference with analogous pathways in non-target organisms is a key area of toxicological concern.
Currently, there is a significant lack of specific information regarding the signaling pathways in non-target organisms that are directly affected by this compound. The following diagram illustrates a generalized workflow for investigating the potential impact of this compound on a hypothetical signaling pathway in a non-target organism.
Caption: Workflow for investigating this compound's effect on a signaling pathway.
The following diagram illustrates the general fatty acid elongation pathway, which is the known target of this compound in plants. Disruption of a similar pathway in non-target organisms could be a potential mechanism of toxicity.
Caption: Simplified fatty acid elongation pathway and the inhibitory action of this compound.
Conclusion
The toxicological profile of this compound on non-target organisms is currently incomplete. While it is classified as moderately toxic to fish, there is a significant lack of data for invertebrates, birds, and soil organisms. Its known mechanism of action in plants, the inhibition of fatty acid elongase, provides a starting point for investigating its potential effects on analogous pathways in animals. Further research is critically needed to fill the existing data gaps to enable a thorough and accurate environmental risk assessment of this compound. This includes conducting standardized ecotoxicological studies on a broader range of non-target species and investigating the specific molecular and signaling pathways affected by this herbicide.
References
Environmental Fate and Degradation of Cumyluron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cumyluron is a urea-based herbicide effective for the control of various grass weeds in rice and turf. Its environmental persistence and degradation pathways are critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate of this compound, including its physicochemical properties, degradation in soil and water, and potential degradation pathways. Detailed experimental protocols for studying its degradation and analytical methods for its detection are also presented. Due to the limited availability of specific quantitative data in the public domain, this guide also highlights data gaps and proposes methodologies for further research based on established guidelines for similar compounds.
Introduction
This compound, chemically known as 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea, is a selective herbicide.[1] It functions by inhibiting the acyl-ACP thioesterase enzyme, which is crucial for fatty acid biosynthesis in plants.[2] While effective in weed management, understanding its behavior and persistence in the environment is paramount for ensuring its safe and sustainable use. This guide synthesizes the available scientific information on the environmental fate and degradation of this compound to support researchers and professionals in the fields of environmental science and drug development.
Physicochemical Properties of this compound
The environmental behavior of a pesticide is largely governed by its physicochemical properties. A summary of the available data for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | [3] |
| CAS Number | 99485-76-4 | [1] |
| Molecular Formula | C₁₇H₁₉ClN₂O | [3] |
| Molecular Weight | 302.8 g/mol | [3] |
| Physical State | White crystalline solid | [4] |
| Melting Point | 165-173°C | [] |
| Water Solubility | Low (specific value not available) | [6] |
| Vapor Pressure | Low (specific value not available) | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | Data not available |
Environmental Fate and Degradation
The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its mobility in different environmental compartments.
Degradation in Soil
The degradation of this compound in soil is expected to be a key dissipation pathway. However, specific quantitative data on its soil half-life (DT₅₀) is currently unavailable in publicly accessible databases.[4][6] The degradation process is likely influenced by soil type, organic matter content, pH, temperature, and microbial activity.[7]
Table 2: Soil Degradation Data for this compound
| Parameter | Value | Reference |
| Aerobic Soil Metabolism (DT₅₀) | Data not available | [4][6] |
| Anaerobic Soil Metabolism (DT₅₀) | Data not available | |
| Soil Photolysis | Data not available |
Degradation in Water
Table 3: Aquatic Degradation Data for this compound
| Parameter | Value | Reference |
| Hydrolysis Half-life (t½) | Data not available | [6] |
| Aqueous Photolysis Half-life (t½) | Data not available | [6] |
Mobility
The mobility of a pesticide in soil is often predicted using the soil organic carbon-water partitioning coefficient (Koc). A specific Koc value for this compound is not publicly available. Generally, urea herbicides exhibit a wide range of mobility depending on their chemical structure.[7]
Table 4: Mobility Data for this compound
| Parameter | Value | Reference |
| Soil Adsorption Coefficient (Koc) | Data not available |
Proposed Degradation Pathway
While a definitive degradation pathway for this compound has not been published, a plausible pathway can be proposed based on the known degradation of other phenylurea herbicides.[8][9] The primary degradation steps are likely to involve the transformation of the urea bridge and modifications to the aromatic rings. The proposed pathway is illustrated in the diagram below. It is important to note that this is a hypothetical pathway and requires experimental verification.
Caption: Proposed microbial degradation pathway of this compound.
Experimental Protocols
This section outlines detailed methodologies for key experiments to investigate the environmental fate and degradation of this compound, based on established OECD and EPA guidelines.
Aerobic Soil Degradation Study (Based on OECD Guideline 307)
This protocol describes a laboratory study to determine the rate and route of aerobic degradation of this compound in soil.
Objective: To determine the aerobic soil half-life (DT₅₀) of this compound and identify its major degradation products.
Materials:
-
¹⁴C-labeled this compound (radiolabel on a stable part of the molecule).
-
Freshly collected agricultural soil (sandy loam characterized for pH, organic carbon content, texture, and microbial biomass).[2][10]
-
Incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved ¹⁴CO₂.[10]
-
Trapping solutions for CO₂ (e.g., potassium hydroxide or sodium hydroxide).
-
Solvents for extraction (e.g., acetonitrile, methanol).
-
Analytical standards of this compound and any expected metabolites.
-
Liquid scintillation counter (LSC).
-
High-performance liquid chromatography (HPLC) with a radioactivity detector and/or mass spectrometry (LC-MS/MS).
Procedure:
-
Soil Preparation: Sieve fresh soil to <2 mm and adjust the moisture content to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at 20 ± 2°C for 7-14 days to allow microbial activity to stabilize.[10]
-
Application: Treat the soil with ¹⁴C-Cumyluron at a concentration relevant to its agricultural use. A control group with untreated soil should also be prepared.
-
Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.[11] The incubation vessels should be continuously aerated with CO₂-free, humidified air.
-
Sampling: At appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate samples from both treated and control groups.
-
Analysis of Volatiles: At each sampling interval, analyze the trapping solutions for ¹⁴CO₂ using LSC to determine the extent of mineralization.
-
Soil Extraction: Extract the soil samples with appropriate solvents (e.g., a mixture of acetonitrile and water) to recover this compound and its degradation products.[12]
-
Analysis of Extracts: Analyze the soil extracts using HPLC with a radioactivity detector to quantify this compound and its metabolites. The identity of the metabolites can be confirmed by LC-MS/MS.
-
Non-extractable Residues: The amount of radioactivity remaining in the soil after exhaustive extraction represents non-extractable (bound) residues and should be quantified by combustion analysis.
-
Data Analysis: Calculate the dissipation of this compound over time and determine the DT₅₀ value using first-order kinetics. Quantify the formation and decline of major metabolites.
Caption: Experimental workflow for an aerobic soil degradation study.
Analytical Method for this compound in Soil and Water (Based on EPA MRID 51301802 & 51301803)
This protocol describes a method for the quantitative determination of this compound residues in soil and water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify this compound residues in environmental matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18 reverse-phase column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[13]
-
Centrifuge.
-
Solid-phase extraction (SPE) manifold and cartridges (for water samples, if necessary).
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound analytical standard.
Sample Preparation - Soil:
-
Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile and water (e.g., 80:20 v/v).[12]
-
Shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to separate the soil particles from the supernatant.
-
Take an aliquot of the supernatant, dilute it with a water:acetonitrile mixture (e.g., 80:20 v/v) to be within the calibration range.[12]
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
Sample Preparation - Water:
-
For water samples, acidification with formic acid to a final concentration of 0.1% may be performed.[13]
-
Depending on the required limit of detection, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.
-
If SPE is used, condition a C18 cartridge with methanol followed by water. Pass a known volume of the water sample through the cartridge. Elute this compound with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[13]
-
Gradient Program: A typical gradient could be: 0-0.5 min, 25% B; 0.5-4.0 min, ramp to 100% B; 4.0-6.0 min, hold at 100% B; 6.1-7.5 min, return to 25% B.[13]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10-50 µL.[13]
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation. For this compound, the transitions m/z 303.0 → 184.9 (quantification) and m/z 303.0 → 125.0 (confirmation) have been reported.[13]
Quantification:
-
Prepare a calibration curve using a series of standard solutions of this compound in a matrix-matched solvent to account for matrix effects.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
-
The Limit of Quantification (LOQ) for this compound in water has been reported as 0.100 µg/L, and the Limit of Detection (LOD) as low as 0.002 µg/L.[13]
Conclusion and Future Research
The available data on the environmental fate and degradation of this compound is limited, particularly with respect to quantitative degradation rates in soil and water, and a definitively characterized degradation pathway. The information presented in this guide provides a foundation for understanding its potential environmental behavior and offers detailed protocols for generating the necessary data to perform a comprehensive environmental risk assessment.
Future research should prioritize the following:
-
Conducting robust soil and aquatic degradation studies following international guidelines (e.g., OECD) to determine reliable DT₅₀ values for this compound.
-
Measuring the soil adsorption coefficient (Koc) in various soil types to accurately predict its mobility.
-
Elucidating the complete degradation pathway of this compound through metabolite identification studies.
-
Investigating the potential for bioaccumulation and ecotoxicity in non-target organisms.
By addressing these data gaps, a more complete and accurate assessment of the environmental risks associated with the use of this compound can be achieved.
References
- 1. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. This compound | C17H19ClN2O | CID 11709249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 6. This compound (Ref: JC-940)-Pesticide database [wppdb.com]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Cumyluron: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cumyluron in various solvents. The information is intended to support research, development, and analytical activities involving this urea-based herbicide.
Executive Summary
This compound is a selective herbicide with low aqueous solubility.[1] While it exhibits solubility in a range of organic solvents, precise quantitative data across a broad spectrum of these solvents and varying temperatures is not extensively documented in publicly available literature. Similarly, detailed quantitative data on its hydrolysis and photostability are limited, although it is generally reported to be stable under neutral, and slightly acidic or alkaline conditions. This guide synthesizes the available data and outlines standardized experimental protocols for determining these critical physicochemical properties.
Solubility of this compound
This compound's low aqueous solubility is a key characteristic influencing its environmental fate and formulation development.[1] Its solubility in various organic solvents has been reported, with some quantitative data available.
Aqueous Solubility
This compound is characterized by its low solubility in water.[1] This property is crucial for understanding its behavior in aquatic environments and for the development of appropriate analytical and formulation strategies.
Solubility in Organic Solvents
Quantitative data on the solubility of this compound in select organic solvents at 20°C has been documented. Additionally, qualitative descriptions of its solubility in other common organic solvents are available. A summary of this information is presented in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/L) at 20°C | Data Source Type |
| Acetone | 14,500 | Quantitative |
| Benzene | 1,400 | Quantitative |
| Hexane | 800 | Quantitative |
| Ether | Very Soluble | Qualitative |
| Diethyl Ether | Very Soluble | Qualitative |
| Chloroform | Very Soluble | Qualitative |
| Oil | Very Soluble | Qualitative |
| Pyridine | Very Soluble | Qualitative |
| Ethanol | Soluble | Qualitative |
(Data sourced from publicly available pesticide databases)
Stability of this compound
The stability of this compound under various environmental conditions, such as hydrolysis and photolysis, is a critical factor in determining its persistence and potential for environmental impact.
Hydrolytic Stability
Photostability
Information regarding the photostability of this compound is limited. While the environmental fate of many pesticides is influenced by photolysis, quantitative data such as the photolytic half-life (DT50) in aqueous solutions or quantum yield for this compound are not specified in the available resources.
Experimental Protocols
To address the gaps in quantitative data and to provide a framework for consistent and reliable measurement, this section details standardized experimental protocols for determining the solubility and stability of this compound. These protocols are based on internationally recognized OECD guidelines.
Determination of Aqueous Solubility (OECD Guideline 105)
The water solubility of a compound is determined by establishing a saturated solution at a specific temperature and measuring the concentration of the dissolved substance. The column elution method or the flask method are commonly employed.
Diagram 1: Experimental Workflow for Aqueous Solubility Determination (OECD 105)
Caption: Workflow for determining the aqueous solubility of this compound.
Determination of Hydrolytic Stability (OECD Guideline 111)
This test evaluates the rate of hydrolysis of a chemical as a function of pH. It involves incubating the test substance in buffered aqueous solutions at different pH values and temperatures in the dark.
Diagram 2: Experimental Workflow for Hydrolytic Stability Testing (OECD 111)
Caption: Workflow for assessing the hydrolytic stability of this compound.
Determination of Photolytic Stability (OECD Guideline 316)
This guideline describes a method to determine the direct phototransformation of chemicals in water. The test substance is exposed to a light source that simulates natural sunlight, and its degradation is monitored over time.
Diagram 3: Experimental Workflow for Aqueous Photolysis Testing (OECD 316)
Caption: Workflow for evaluating the aqueous photolytic stability of this compound.
Analytical Methodology
The quantitative analysis of this compound in solubility and stability studies is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for accurate determination of this compound concentrations in various matrices.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While some quantitative solubility data in organic solvents exists, there is a notable lack of precise, publicly available data for its aqueous solubility at different temperatures and its stability under hydrolytic and photolytic conditions. The provided experimental protocols, based on OECD guidelines, offer a robust framework for generating these critical data points, which are essential for comprehensive environmental risk assessment, formulation development, and regulatory compliance. Researchers and drug development professionals are encouraged to utilize these standardized methods to generate reliable and comparable data for this compound.
References
The Discovery and History of Cumyluron: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cumyluron is a urea-based herbicide notable for its selective control of grass weeds, particularly Poa annua (annual bluegrass), in turfgrass and rice cultivation. Its development, originating in Japan around the year 2000, marked a significant advancement in weed management. This technical guide provides a comprehensive overview of the discovery, history, and core technical aspects of this compound. It details its mode of action as an inhibitor of acyl-ACP thioesterase (FAT), a critical enzyme in plant fatty acid biosynthesis. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and evaluation, and presents visual diagrams of its chemical structure, synthesis, and mode of action to facilitate a deeper understanding for research and development professionals.
Discovery and History
This compound was developed in Japan around the turn of the 21st century. Key organizations involved in its development and commercialization include Marubeni Corporation and Kyoyu Agri Co., Ltd.[1]. It was introduced as a selective herbicide for the control of problematic grass weeds, finding significant application in turf management for golf courses and in rice paddies[2]. Beyond its herbicidal properties, this compound also exhibits a safening effect in rice, protecting the crop from the phytotoxic effects of other herbicides, such as those from the sulfonylurea class[2].
Developmental Timeline
Figure 1: Developmental Timeline of this compound. A simplified timeline illustrating the key phases from discovery to commercialization and further research into its mode of action.
Chemical and Physical Properties
This compound is a urea-based compound with the chemical name N-[(2-chlorophenyl)methyl]-N'-(1-methyl-1-phenylethyl)urea[]. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 99485-76-4 | [] |
| Molecular Formula | C₁₇H₁₉ClN₂O | [] |
| Molecular Weight | 302.80 g/mol | [] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 165-173 °C | [] |
| Water Solubility | 1.0 mg/L (at 20 °C) | [1] |
| Boiling Point (Predicted) | 503.0 ± 43.0 °C | [] |
| Density (Predicted) | 1.164 g/cm³ | [] |
Mode of Action: Inhibition of Acyl-ACP Thioesterase (FAT)
The primary mode of action of this compound is the inhibition of the acyl-ACP thioesterase (FAT) enzyme[2]. FAT is a crucial enzyme in the fatty acid biosynthesis pathway in plants, responsible for hydrolyzing acyl-acyl carrier proteins (ACPs) to release free fatty acids, which are then exported from the plastid for various cellular functions, including the formation of cell membranes and energy storage[4].
By inhibiting FAT, this compound disrupts the supply of fatty acids, leading to a cascade of metabolic and physiological disruptions that ultimately result in plant death. The inhibition of lipid synthesis is a key herbicidal mechanism, and this compound's specific targeting of FAT places it in a distinct class of herbicides[5].
References
Methodological & Application
Protocol for Cumyluron Application in Rice Paddies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyluron is a urea-based herbicide utilized for the control of grassy weeds in rice cultivation and turf management.[1][2] Its primary mode of action is the inhibition of acyl-ACP thioesterase (FAT), a critical enzyme in the fatty acid biosynthesis pathway in plants.[3] This disruption of lipid metabolism leads to the suppression of weed growth. Notably, this compound also exhibits a safening effect in rice, protecting the crop from the phytotoxic effects of other herbicides, particularly those from the sulfonylurea class.[1] This document provides detailed application notes and experimental protocols for the use of this compound in rice paddies for research purposes.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea |
| CAS Number | 99485-76-4 |
| Molecular Formula | C₁₇H₁₉ClN₂O |
| Molecular Weight | 302.80 g/mol |
| Physical State | White crystalline solid |
| Aqueous Solubility | Low |
| Volatility | Low |
Source: Benchchem, 2025; AERU, 2025[1][3]
Application Notes and Protocols
Formulations: this compound is typically supplied as granules or a suspension concentrate.[1][2]
Timing of Application: The application timing of herbicides in rice is critical for efficacy and crop safety. Herbicides are generally applied at the following stages:
-
Pre-emergence: Applied before the emergence of weeds, typically 1-3 days after seeding (DAS) or transplanting (DAT).[4]
-
Post-emergence: Applied after the emergence of weeds, usually when they are at the 3-4 leaf stage.[4]
General Application Protocol for Liquid Formulations:
-
Field Preparation: Ensure the rice paddy is properly leveled to allow for even water distribution.
-
Water Management: For pre-emergence applications, the soil should be moist. For post-emergence applications in a flooded paddy, the water level should be lowered to expose at least 70% of the weed foliage.[5] Water should be held static for at least 5 days after application to prevent the herbicide from moving out of the treated area.[6]
-
Sprayer Calibration: Calibrate the sprayer to ensure the correct volume of spray solution is applied uniformly across the target area.
-
Mixing:
-
Fill the spray tank with 50-75% of the required volume of clean water.
-
Begin agitation.
-
If required, add a compatibility agent and/or defoamer.
-
Add the this compound suspension concentrate to the tank.
-
Add any tank-mix partners (e.g., sulfonylurea herbicide).
-
Add the remaining water to the tank.
-
If required by the product label, add an adjuvant such as a non-ionic surfactant or crop oil concentrate.
-
Continue agitation throughout the application process.
-
-
Application: Apply the spray solution uniformly over the target area. For aerial applications, a minimum spray volume of 10 gallons per acre is recommended.[5]
-
Post-Application: For post-emergence applications, re-flood the paddy to the desired depth 1-3 days after application.[4]
General Application Protocol for Granular Formulations:
-
Field Preparation: Ensure the rice paddy is properly leveled.
-
Water Management: Apply granular herbicides into a flooded paddy with a shallow, static water level.
-
Application: Broadcast the granules uniformly across the paddy, either manually or using a granular applicator.
-
Post-Application: Maintain the static water level for at least 5 days.
Table 1: Example Application Rates for Other Herbicides Used in Rice Paddies
| Herbicide | Application Rate (a.i.) | Timing |
| Bensulfuron | 0.06 lb/acre | Early post-emergence |
| Thiobencarb | 3-4 lb/acre | Post-emergence |
| Propanil | 3-6 lb/acre | Post-emergence |
| Pendimethalin | 0.71-0.95 lb/acre | Pre-emergence |
Note: This table is for contextual purposes only and does not represent the application rate for this compound.[6]
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound
This protocol is designed to assess the effectiveness of this compound in controlling grassy weeds in a research setting.
Materials:
-
Rice seeds (variety of choice)
-
Weed seeds (e.g., Echinochloa crus-galli - barnyard grass)
-
Pots or designated field plots
-
This compound formulation
-
Spraying equipment
-
Data collection tools (e.g., quadrats, biomass scale)
Procedure:
-
Experimental Design: Use a randomized complete block design with a minimum of three replications. Treatments should include an untreated control, and several rates of this compound.
-
Planting:
-
For pot studies, fill pots with a suitable soil mix and sow a known number of rice and weed seeds at the appropriate depth.
-
For field studies, prepare the seedbed and plant rice according to standard practices. If natural weed pressure is low, overseed with target weed species.
-
-
Herbicide Application: Apply this compound at the desired rates and timings (pre- or post-emergence) as described in the general application protocol.
-
Data Collection:
-
Weed Control Efficacy: At 7, 14, and 28 days after treatment (DAT), assess weed control using a 0-100% rating scale (0 = no control, 100 = complete control). Also, count the number of surviving weeds per unit area (e.g., using a quadrat).
-
Weed Biomass: At 28 DAT, harvest the above-ground portion of weeds from a defined area, dry them in an oven at 70°C to a constant weight, and record the dry biomass.
-
Crop Phytotoxicity: At 7, 14, and 28 DAT, assess rice injury on a 0-100% scale (0 = no injury, 100 = plant death).
-
Yield: At maturity, harvest the rice from each plot, and determine the grain yield.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on weed control, crop injury, and yield.
Protocol for Assessing the Safener Effect of this compound
This protocol is designed to quantify the safening effect of this compound when used in combination with a sulfonylurea herbicide.
Materials:
-
Rice seeds
-
This compound formulation
-
Sulfonylurea herbicide (e.g., bensulfuron-methyl)
-
Pots or designated field plots
-
Spraying equipment
-
Data collection tools
Procedure:
-
Experimental Design: Use a randomized complete block design with a factorial arrangement of treatments. Factors should include the sulfonylurea herbicide (with and without) and this compound (with and without), each at appropriate rates.
-
Planting: Plant rice as described in the efficacy protocol.
-
Herbicide Application: Apply the treatments at the desired timing (typically post-emergence).
-
Data Collection:
-
Crop Phytotoxicity: Assess rice injury at 7, 14, and 28 DAT as described previously.
-
Plant Height and Biomass: At 28 DAT, measure the height of a subset of rice plants and determine the shoot dry weight.
-
Yield: At maturity, determine the grain yield.
-
-
Data Analysis: Analyze the data to determine if the addition of this compound significantly reduces the phytotoxic effects of the sulfonylurea herbicide on rice.
Mandatory Visualizations
Caption: Workflow for a herbicide efficacy trial.
References
- 1. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 2. This compound (Ref: JC-940)-Pesticide database [wppdb.com]
- 3. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 4. knowledgebank.irri.org [knowledgebank.irri.org]
- 5. corteva.com [corteva.com]
- 6. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Application Notes and Protocols for Cumyluron as a Herbicide Safener with Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyluron is a urea-based herbicide that has demonstrated significant potential as a safener for sulfonylurea herbicides in rice cultivation[1]. Sulfonylurea herbicides, such as bensulfuron-methyl and pyrazosulfuron-ethyl, are widely used for broad-spectrum weed control but can sometimes cause phytotoxicity to rice, especially under certain environmental conditions or at higher application rates. This compound, when used in combination with these herbicides, mitigates injury to the rice crop without compromising weed control efficacy.
These application notes provide a comprehensive overview of the use of this compound as a herbicide safener, including its mechanism of action, application protocols derived from scientific studies, and quantitative data on its effects.
Mechanism of Action
The primary mode of action of this compound as a herbicide is the inhibition of the acyl-ACP thioesterase (FAT) enzyme, which is crucial for fatty acid biosynthesis in plants, leading to disruption of cell wall synthesis[2][3]. As a safener, this compound is believed to enhance the metabolic detoxification of sulfonylurea herbicides in rice. This is achieved through the induction of key enzymatic systems involved in xenobiotic metabolism.
Safeners, in general, work by upregulating the expression of genes encoding for detoxification enzymes such as Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s) [4]. These enzymes facilitate the breakdown of herbicide molecules into non-toxic metabolites.
-
Cytochrome P450s are involved in the initial phase of detoxification, often through oxidation reactions like hydroxylation and demethylation[4].
-
Glutathione S-transferases catalyze the conjugation of glutathione to the herbicide molecule or its metabolites, increasing their water solubility and facilitating their sequestration into vacuoles[5].
While the precise signaling cascade initiated by this compound is not fully elucidated, it is understood to activate these defense and detoxification pathways within the rice plant[1].
Data Presentation
The following tables summarize quantitative data from studies on sulfonylurea herbicides, with and without the presence of safeners. While direct, comprehensive field data for this compound is limited in the reviewed literature, the data presented for related compounds and the herbicides themselves provide valuable insights into expected performance.
Table 1: Effect of Safener on Sulfonylurea Herbicide Phytotoxicity in Rice
| Herbicide | Herbicide Rate | Safener | Safener Rate | Rice Injury (%) | Reference |
| Bensulfuron-methyl | 120 nM | Dymron | 10 µM | Reduced root length by 25% | [6] |
| Bensulfuron-methyl | 120 nM | S-MBTU (Dymron analogue) | 10 µM | No effect on root growth | [6] |
| Clodinafop-propargyl | 80 g/ha | Metcamifen | 10 ppm (root application) | 60% protection | [7] |
| Clodinafop-propargyl | 80 g/ha | None | - | ~100% damage | [7] |
Table 2: Efficacy of Sulfonylurea Herbicides on Weed Control in Rice
| Herbicide | Herbicide Rate | Target Weeds | Weed Control Efficiency (%) | Reference |
| Bensulfuron-methyl | 60 g/ha | Complex weed flora | - | [8] |
| Bensulfuron-methyl + Pretilachlor | 60 + 600 g/ha | Complex weed flora | - | [8] |
| Pyrazosulfuron-ethyl | 20 g/ha | Grasses, Sedges, Broad-leaved | - | [9] |
| Pyrazosulfuron-ethyl + Pretilachlor (ready-mix) | 1.75 kg/ha | Monocot weeds | - | [10] |
Table 3: Impact of Herbicide Treatments on Rice Yield
| Herbicide | Herbicide Rate | Safener | Safener Rate | Rice Grain Yield (t/ha) | Reference |
| Bensulfuron-methyl | 60 g/ha | - | - | 5.90 | [8] |
| Bensulfuron-methyl + Pretilachlor | 60 + 600 g/ha | - | - | 5.84 | [8] |
| Unweeded Control | - | - | - | 3.76 | [8] |
| Pyrazosulfuron-ethyl | 25 g/ha | - | - | Higher than unweeded check | [11] |
| Pyrazosulfuron-ethyl + Paddy weeder | 25 g/ha | - | - | Higher than herbicide alone | [11] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the efficacy of this compound as a safener for sulfonylurea herbicides in rice.
Protocol 1: Greenhouse Pot Experiment for Phytotoxicity Assessment
Objective: To determine the safening effect of this compound on rice against sulfonylurea herbicide injury.
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. 'Nipponbare')
-
Pots (15-20 cm diameter) filled with a standardized soil mix (e.g., loam, sand, and peat in a 2:1:1 ratio)
-
This compound (technical grade or formulation)
-
Sulfonylurea herbicide (e.g., Bensulfuron-methyl or Pyrazosulfuron-ethyl, technical grade or formulation)
-
Controlled environment greenhouse or growth chamber
-
Backpack sprayer with a flat-fan nozzle
Experimental Design:
-
Randomized complete block design with 4-6 replications.
-
Treatments should include:
-
Untreated control
-
This compound alone (at various rates)
-
Sulfonylurea herbicide alone (at various rates, including a rate expected to cause moderate injury)
-
Tank-mix of sulfonylurea herbicide and this compound (at various rate combinations)
-
Procedure:
-
Planting: Sow 5-10 rice seeds per pot at a depth of 1-2 cm. Thin to a uniform number of seedlings (e.g., 3-5) per pot after emergence.
-
Growth Conditions: Grow the rice seedlings in a greenhouse or growth chamber with controlled temperature (e.g., 28/22°C day/night) and photoperiod (e.g., 14 hours light).
-
Treatment Application: At the 2-3 leaf stage of the rice seedlings, apply the herbicide and safener treatments using a backpack sprayer calibrated to deliver a consistent volume (e.g., 200-400 L/ha).
-
Phytotoxicity Assessment: Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a percentage scale (0% = no injury, 100% = complete plant death). Symptoms to evaluate include stunting, chlorosis, necrosis, and malformation.
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the rice seedlings. Determine the fresh weight and then dry the samples in an oven at 70°C for 72 hours to determine the dry weight.
-
Data Analysis: Analyze the phytotoxicity ratings and biomass data using analysis of variance (ANOVA). Calculate the reduction in injury and biomass inhibition for each treatment compared to the herbicide-alone treatment.
Protocol 2: Field Trial for Efficacy and Crop Safety Evaluation
Objective: To evaluate the performance of this compound as a safener for sulfonylurea herbicides under field conditions, assessing both crop safety and weed control efficacy.
Materials:
-
Rice seeds
-
Field plot area with natural or seeded weed populations
-
Standard agricultural equipment for land preparation, seeding, and maintenance
-
This compound and sulfonylurea herbicide formulations
-
Backpack or plot sprayer
Experimental Design:
-
Randomized complete block design with 3-4 replications.
-
Plot size should be adequate for representative sampling (e.g., 3m x 5m).
-
Treatments should include:
-
Weedy check (no treatment)
-
Weed-free check (manual weeding)
-
Sulfonylurea herbicide alone (at the recommended field rate)
-
This compound alone (at the intended safening rate)
-
Tank-mix of sulfonylurea herbicide and this compound
-
Procedure:
-
Land Preparation and Sowing: Prepare the field according to standard local practices for rice cultivation (e.g., puddling and transplanting or direct seeding).
-
Treatment Application: Apply the herbicide and safener treatments at the appropriate timing for the chosen herbicide (e.g., pre-emergence or early post-emergence).
-
Crop Injury Assessment: Visually assess rice phytotoxicity at regular intervals (e.g., 7, 14, 28 DAT) as described in Protocol 1.
-
Weed Control Assessment: At 28 and 56 DAT (or other appropriate timings), identify and count the number of weeds by species within a quadrat (e.g., 0.25 m²) placed randomly in each plot. Collect the above-ground weed biomass from the quadrat, dry, and weigh it. Calculate the weed control efficiency (WCE) for each treatment.
-
Yield Measurement: At crop maturity, harvest the rice from a central area of each plot, avoiding the borders. Determine the grain yield and adjust for moisture content.
-
Data Analysis: Analyze crop injury, weed density, weed biomass, and rice yield data using ANOVA and appropriate mean separation tests (e.g., Tukey's HSD).
Protocol 3: Assay for Glutathione S-Transferase (GST) Activity
Objective: To determine if this compound treatment induces GST activity in rice tissues.
Materials:
-
Rice seedlings treated with this compound and control seedlings
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)
-
Spectrophotometer
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Bradford reagent for protein quantification
References
- 1. academic.oup.com [academic.oup.com]
- 2. pp1.eppo.int [pp1.eppo.int]
- 3. CN103518755A - Rice field herbicide isoproturon as well as preparation method of herbicide isoproturon - Google Patents [patents.google.com]
- 4. bcpc.org [bcpc.org]
- 5. Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. data.epo.org [data.epo.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Can herbicide safeners allow selective control of weedy rice infesting rice crops? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pub.isa-india.in [pub.isa-india.in]
Application Notes and Protocols for the Analytical Determination of Cumyluron in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the herbicide Cumyluron in environmental soil and water samples. The protocols are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
Overview of Analytical Methods
The determination of this compound residues in soil and water matrices typically involves sample extraction followed by instrumental analysis. For soil samples, a common approach is solvent extraction, while for water samples, solid-phase extraction (SPE) is frequently employed to concentrate the analyte and remove interfering substances. LC-MS/MS is the preferred analytical technique due to its ability to provide accurate quantification and confirmation of the analyte's identity at low concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Soil | LC-MS/MS | Not Specified | 0.0500 mg/kg |
| This compound | Water | LC-MS/MS | 0.002-0.006 µg/L | 0.100 µg/L[1] |
Table 2: Method Accuracy and Precision (Soil)
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sandy Loam Soil | 0.0500 | 95.2 | 3.5 |
| Sandy Loam Soil | 0.500 | 98.7 | 2.1 |
| Loam Soil | 0.0500 | 92.8 | 4.2 |
| Loam Soil | 0.500 | 97.5 | 1.8 |
Data for soil adapted from a method validation study for this compound.
Experimental Protocols
Analysis of this compound in Soil by LC-MS/MS
This protocol is based on a validated method for the quantification of this compound in different soil types.
3.1.1. Reagents and Materials
-
This compound analytical standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified reagent water (e.g., Milli-Q)
-
Formic acid (LC-MS grade)
-
Sandy loam and loam soil (for matrix-matched standards)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
3.1.2. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a primary stock solution.
-
Sub-stock Solution (e.g., 0.0100 mg/L): Dilute the primary stock solution with 20/80 acetonitrile/purified reagent water (v/v) to prepare a sub-stock solution.
-
Calibration Standards (0.00500 to 0.200 µg/L): Prepare a series of calibration standards by fortifying 20/80 acetonitrile/purified reagent water (v/v) with the sub-stock solution. Mix each solution using a vortex mixer for 15 seconds.
3.1.3. Sample Preparation and Extraction
-
Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of 80/20 acetonitrile/purified reagent water (v/v).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Shake the sample on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction of the soil pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
Filter an aliquot of the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Instrumental Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor for at least two transitions for this compound (a quantifier and a qualifier ion). For example, m/z 303.0 → 185.3 and m/z 303.0 → 125.2.[1]
Analysis of this compound in Water by SPE and LC-MS/MS
This protocol is a general procedure for the analysis of pesticides in water and should be validated specifically for this compound before routine use.
3.2.1. Reagents and Materials
-
This compound analytical standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified reagent water (e.g., Milli-Q)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system
3.2.2. Standard Solution Preparation
Prepare standard solutions as described in section 3.1.2.
3.2.3. Sample Preparation and Extraction
-
Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of purified reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of purified reagent water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for 20-30 minutes.
-
Elution: Elute the retained this compound from the cartridge with 2 x 5 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 20/80 acetonitrile/purified reagent water (v/v). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.2.4. LC-MS/MS Instrumental Conditions
Use the same instrumental conditions as described in section 3.1.4.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound analysis in soil.
Caption: Workflow for this compound analysis in water.
References
Application Note: Quantitative Analysis of Cumyluron in Environmental Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyluron is a urea-based herbicide used for the control of grassy weeds in various agricultural settings.[1] Monitoring its presence in environmental samples is crucial for assessing its potential impact and ensuring regulatory compliance. This application note provides a detailed protocol for the quantitative analysis of this compound in environmental matrices, such as soil and water, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles of pesticide residue analysis, offering high sensitivity and selectivity.
While the analysis of metabolites is a common requirement in pesticide monitoring, extensive literature review indicates that this compound is relatively stable and does not form significant, persistent metabolites in the environment. Therefore, this protocol focuses on the accurate quantification of the parent this compound molecule.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
Materials:
-
Homogenized sample (e.g., soil, water sediment)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) sorbent (e.g., PSA, C18)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For soil samples with low moisture content, add an appropriate amount of water to achieve a total water content of approximately 80-100%.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄ and 1 g NaCl) to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The supernatant is the final extract. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 303.3 | 185.1 | 125.0 |
Note: Collision energy and other source parameters should be optimized for the specific instrument used.
Data Presentation
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of this compound. These values are indicative and should be verified for each specific matrix and instrument.
| Parameter | Typical Value |
| Retention Time (RT) | Approximately 5-7 minutes (dependent on specific LC conditions) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Recovery | 80 - 110% |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 20% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Degradation Pathway of this compound
As this compound has no well-documented stable metabolites, the following diagram illustrates the general degradation pathways for urea-based herbicides, which primarily involve hydrolysis.
Caption: Proposed degradation pathway of this compound via hydrolysis.
References
Application Notes: In Vitro Assay for Testing Cumyluron's Effect on Fatty Acyl-ACP Thioesterase (FAT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
De novo fatty acid synthesis in plants is a critical metabolic pathway, providing essential building blocks for membranes, storage lipids, and signaling molecules.[1] This process occurs in the plastids and is terminated by the action of fatty acyl-acyl carrier protein (ACP) thioesterases (FATs), which hydrolyze the acyl-ACP intermediate to release free fatty acids.[2][3] The specificity of FAT enzymes is a key determinant of the chain length and saturation of fatty acids produced by the plant.[2]
Cumyluron is a urea-based herbicide known to control grassy weeds.[4][5] Its primary mode of action is the disruption of lipid metabolism through the inhibition of the FAT enzyme, specifically acyl-ACP thioesterase.[4][6] By blocking this enzyme, this compound prevents the release of newly synthesized fatty acids, thereby halting the production of lipids essential for plant cell growth and leading to weed death.[4] Understanding the kinetics of this inhibition is crucial for developing more effective herbicides and for managing herbicide resistance.
This document provides a detailed protocol for a robust, non-radioactive, in vitro spectrophotometric assay to determine the inhibitory effect of this compound on a representative plant FAT enzyme.
Assay Principle
The assay measures the enzymatic activity of FAT by quantifying the release of the free thiol group from the acyl carrier protein (ACP) upon hydrolysis of the acyl-ACP substrate. The released ACP-SH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7] The rate of TNB²⁻ formation is directly proportional to the FAT enzyme activity. By including various concentrations of this compound in the reaction, a dose-response curve can be generated to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Visual Overview of Fatty Acid Synthesis and Inhibition
The following diagram illustrates the terminal step of plastidial fatty acid synthesis, highlighting the role of the FAT enzyme and the inhibitory action of this compound.
Caption: Role of FAT enzyme in fatty acid synthesis and its inhibition by this compound.
Experimental Protocol
Materials and Reagents
-
Enzyme: Recombinant plant Acyl-ACP Thioesterase (e.g., Arabidopsis thaliana FatA or FatB), purified.
-
Substrate: Palmitoyl-ACP (16:0-ACP). Alternatively, Palmitoyl-CoA can be used as a readily available substitute for initial screening.
-
Test Compound: this compound (CAS: 99485-76-4).
-
Control Inhibitor: (Optional) A known FAT inhibitor like Cinmethylin.
-
Detection Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5 - 8.0.
-
Solvent: Dimethyl sulfoxide (DMSO), HPLC grade.
-
Equipment:
-
UV-Vis Spectrophotometer or 96-well microplate reader capable of reading absorbance at 412 nm.
-
96-well, clear, flat-bottom microplates.
-
Calibrated multichannel pipettes.
-
Incubator or heated plate reader.
-
Reagent Preparation
-
Assay Buffer: Prepare 100 mM HEPES or Tris-HCl buffer and adjust the pH to 7.5-8.0. Store at 4°C.
-
FAT Enzyme Stock: Prepare a concentrated stock solution (e.g., 1 mg/mL) in Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to the final working concentration (e.g., 5-10 µg/mL) in cold Assay Buffer. Keep on ice.
-
Substrate Stock: Prepare a 10 mM stock of Palmitoyl-ACP (or Palmitoyl-CoA) in Assay Buffer. Aliquot and store at -20°C.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 100 nM). This will be used to create the final assay concentrations.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer. Protect from light and prepare fresh daily.
Assay Procedure
The following procedure is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Assay Plate Setup:
-
Blank (No Enzyme): 90 µL Assay Buffer + 10 µL DMSO.
-
Negative Control (100% Activity): 80 µL Assay Buffer + 10 µL FAT Enzyme working solution + 10 µL DMSO.
-
Test Wells: 80 µL Assay Buffer + 10 µL FAT Enzyme working solution + 10 µL of this compound dilution (in DMSO).
-
Positive Control (Optional): 80 µL Assay Buffer + 10 µL FAT Enzyme working solution + 10 µL of control inhibitor.
-
Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% (v/v).
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature (or 30°C) to allow this compound to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a "Substrate Mix" containing the Substrate Stock and DTNB Solution in Assay Buffer. For each 200 µL reaction, you will need 100 µL of this mix. The final concentrations should be 20-50 µM for the substrate and 0.5-1 mM for DTNB.
-
Add 100 µL of the Substrate Mix to all wells using a multichannel pipette to start the reaction simultaneously.
-
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 30°C. Measure the absorbance at 412 nm every 30-60 seconds for 15-30 minutes.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro FAT enzyme inhibition assay.
Data Analysis and Presentation
-
Calculate Reaction Rate: For each well, determine the initial reaction rate (V₀) by plotting absorbance (A412) versus time. The rate is the slope of the linear portion of this curve (ΔAbs/min).
-
Correct for Blank: Subtract the rate of the blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the inhibition for each this compound concentration: % Inhibition = (1 - (Rate_Test / Rate_NegativeControl)) * 100
-
Determine IC50: Plot the Percent Inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the FAT enzyme activity.
Data Summary Table
The results should be organized into a clear table for comparison and analysis.
| This compound Conc. (µM) | Avg. Rate (ΔAbs/min) | Std. Dev. | % Inhibition |
| 0 (Control) | 0.0852 | 0.0041 | 0.0 |
| 0.01 | 0.0798 | 0.0035 | 6.3 |
| 0.1 | 0.0651 | 0.0029 | 23.6 |
| 1 | 0.0443 | 0.0021 | 48.0 |
| 10 | 0.0179 | 0.0015 | 79.0 |
| 100 | 0.0052 | 0.0009 | 93.9 |
(Note: Data shown are for illustrative purposes only.)
References
- 1. Fatty Acyl Synthetases and Thioesterases in Plant Lipid Metabolism: Diverse Functions and Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 5. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 6. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greenhouse Efficacy Testing of Cumyluron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework and standardized protocols for conducting greenhouse experiments to evaluate the herbicidal efficacy of Cumyluron. The methodologies outlined herein are designed to ensure robust, reproducible data suitable for research, development, and regulatory purposes.
Introduction
This compound is a urea-based herbicide that acts by inhibiting acyl-ACP thioesterase, a critical enzyme in the fatty acid biosynthesis pathway in plants.[1] This disruption of lipid metabolism leads to the control of susceptible weed species, particularly grassy weeds in turfgrass and rice.[1] Accurate and standardized efficacy testing is crucial for determining optimal application rates, understanding the spectrum of controlled weeds, and developing effective weed management strategies. These protocols describe a dose-response methodology for assessing this compound's efficacy in a controlled greenhouse environment.
Signaling Pathway of this compound's Mode of Action
Caption: this compound inhibits the Acyl-ACP Thioesterase (FAT) enzyme, disrupting fatty acid synthesis.
Experimental Design and Protocols
A dose-response bioassay is recommended to determine the effective dose (ED) of this compound required to control target weed species.
Experimental Workflow
Caption: Workflow for greenhouse efficacy testing of this compound.
Materials
-
Test Substance: Technical grade this compound
-
Weed Species:
-
Annual bluegrass (Poa annua)
-
Barnyardgrass (Echinochloa crus-galli)
-
Large Crabgrass (Digitaria sanguinalis)
-
-
Growth Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite blend) free of any pesticide residues.
-
Containers: 10-cm diameter plastic pots with drainage holes.
-
Greenhouse: A controlled environment with regulated temperature, humidity, and photoperiod.
-
Herbicide Application: A calibrated laboratory spray chamber.
-
Data Collection: Digital balance, imaging system (optional), and data recording sheets.
Experimental Protocol
1. Plant Culture
-
Fill pots with the growth medium and moisten it.
-
Sow a surplus of seeds of the chosen weed species in each pot to ensure uniform germination.
-
Place the pots in a greenhouse maintained at approximately 25/18°C (day/night) with a 16-hour photoperiod.
-
Water the pots as needed to maintain adequate soil moisture.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants) at the 1-2 leaf stage.
2. Herbicide Preparation and Application
-
Prepare a stock solution of this compound in an appropriate solvent.
-
From the stock solution, prepare a series of dilutions to achieve the desired application rates. A logarithmic series of doses is recommended to effectively capture the dose-response relationship.[2]
-
Include a non-treated control (solvent only) and a blank control (no treatment).
-
Apply the herbicide treatments when the weed seedlings have reached the 2-4 leaf stage.
-
Use a calibrated laboratory spray chamber to ensure uniform application.[3]
3. Post-Treatment Maintenance and Data Collection
-
Return the treated plants to the greenhouse and maintain the same environmental conditions.
-
Randomize the placement of the pots and re-randomize periodically to minimize environmental variability.
-
Assess the efficacy of the treatments at 7, 14, and 21 days after treatment (DAT).
Data Collection Methods:
-
Visual Injury Rating: Assess phytotoxicity using a 0 to 100% scale, where 0% represents no injury and 100% represents complete plant death.[4] Symptoms of fatty acid synthesis inhibitors in grasses include stunting, failure of new leaves to emerge from the coleoptile (buggy-whipping), and eventual necrosis.[1][5][6]
-
Biomass Reduction: At the final assessment, harvest the above-ground plant material from each pot.
-
Dry the harvested biomass in an oven at 70°C until a constant weight is achieved.
-
Record the dry weight for each pot.
Data Presentation
Summarize the collected data in tables for clear comparison.
Table 1: Visual Injury Ratings (%) of Weed Species at 21 Days After Treatment (DAT) with this compound
| This compound Rate (g a.i./ha) | Annual bluegrass (Poa annua) | Barnyardgrass (Echinochloa crus-galli) | Large Crabgrass (Digitaria sanguinalis) |
| 0 (Control) | 0 | 0 | 0 |
| X/4 | |||
| X/2 | |||
| X (Proposed Field Rate) | |||
| 2X | |||
| 4X |
Table 2: Dry Biomass (g) of Weed Species at 21 DAT with this compound
| This compound Rate (g a.i./ha) | Annual bluegrass (Poa annua) | Barnyardgrass (Echinochloa crus-galli) | Large Crabgrass (Digitaria sanguinalis) |
| 0 (Control) | |||
| X/4 | |||
| X/2 | |||
| X (Proposed Field Rate) | |||
| 2X | |||
| 4X |
Table 3: Calculated Effective Dose (ED) Values for this compound on Different Weed Species
| Weed Species | ED₅₀ (g a.i./ha) | ED₉₀ (g a.i./ha) |
| Annual bluegrass (Poa annua) | ||
| Barnyardgrass (Echinochloa crus-galli) | ||
| Large Crabgrass (Digitaria sanguinalis) |
Statistical Analysis
The dose-response data should be analyzed using non-linear regression, fitting a log-logistic model.[4][7][8] This analysis will allow for the calculation of the effective dose required to cause 50% (ED₅₀) and 90% (ED₉₀) reduction in growth (based on visual injury or biomass) for each weed species.[9][10][11] Statistical software packages with dose-response analysis capabilities are recommended for this purpose.[12]
Conclusion
These protocols provide a standardized methodology for conducting greenhouse efficacy trials of this compound. Adherence to this experimental design will yield reliable and comparable data, facilitating a thorough understanding of this compound's herbicidal activity and informing its effective use in weed management programs.
References
- 1. Long Chain Fatty Acid Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. scispace.com [scispace.com]
- 3. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 4. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 5. Lipid Synthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. SS-AGR-473/AG469: Diagnosing Herbicide Injury Symptoms in Sugarcane and Rotational Crops in Southern Florida [edis.ifas.ufl.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. isws.org.in [isws.org.in]
- 10. researchgate.net [researchgate.net]
- 11. caws.org.nz [caws.org.nz]
- 12. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Field Performance of Cumyluron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting field trials to evaluate the efficacy, crop tolerance, and overall performance of Cumyluron. This compound is a urea-based herbicide used for controlling grassy weeds, particularly in rice and turfgrass applications.[1][2] Its primary mode of action is the inhibition of acyl-ACP thioesterase (FAT), a critical enzyme in the plant's fatty acid biosynthesis pathway, which disrupts lipid metabolism and suppresses weed growth.[1][3] Adherence to these standardized protocols will ensure the generation of robust, reproducible, and comparable data.
Experimental Design and Setup
A robust experimental design is fundamental for a successful field trial and for ensuring that the results can be subjected to sound statistical analysis.[4][5] The most common and recommended design for herbicide efficacy trials is the Randomized Complete Block Design (RCBD).[6]
Protocol 1.1: Field Trial Layout (RCBD)
-
Site Selection: Choose a site with a uniform and representative population of the target weed species (e.g., annual bluegrass, Poa annua).[7] The site should have consistent soil type, topography, and cropping history. Avoid areas with significant environmental gradients.
-
Plot Establishment:
-
Define individual plot dimensions. A plot size of 2m x 10m is generally adequate for applications using handheld or backpack sprayers.[7] A minimum net plot of 25 m² is also recommended.[4]
-
Establish at least four blocks (replicates) to account for field variability.[8] The number of plots within each block should equal the number of treatments.
-
Arrange the blocks perpendicular to any known field gradient (e.g., slope, soil moisture variation).[8]
-
Incorporate buffer zones or alleys (e.g., 1-2 meters wide) between plots and blocks to prevent spray drift and other inter-plot interference.
-
-
Treatment Allocation: Within each block, assign the treatments randomly to the individual plots. Each treatment must appear once in every block.[6]
-
Treatment Plan: A comprehensive trial should include the following treatments:
-
Untreated Control: A plot that receives no herbicide application, used as a baseline for comparison.[4]
-
This compound Test Rates: Include a range of application rates, such as the projected label rate (1X), a lower rate (0.5X), and a higher rate (2X), to determine the optimal dosage and safety margin.[4][7]
-
Standard Herbicide Control: Include a currently registered and commonly used herbicide with a similar control spectrum to serve as a performance benchmark.[4]
-
References
- 1. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 2. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 3. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nda.gov.za [nda.gov.za]
- 5. Field Trial Analysis : complete guide- Alteia [alteia.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. peaceforageseed.ca [peaceforageseed.ca]
- 8. apms.org [apms.org]
Formulation Development for Cumyluron-Based Herbicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation development of herbicides based on the active ingredient Cumyluron. This document outlines the key formulation types, essential components, and detailed experimental protocols for creating stable and effective herbicide products. The information is intended to support researchers and scientists in the agricultural and chemical industries in developing novel and improved this compound-based weed management solutions.
Introduction to this compound
This compound is a urea-based selective herbicide primarily used for the control of grass weeds, such as annual bluegrass (Poa annua), in turfgrass and rice cultivation.[1][2] Its mode of action involves the inhibition of acyl-ACP thioesterase (FAT), a critical enzyme in the fatty acid biosynthesis pathway in plants.[1][3] This disruption of lipid synthesis ultimately leads to the suppression of weed growth.[1] From a physicochemical standpoint, this compound is a white crystalline solid with low aqueous solubility and a melting point of approximately 166°C.[1] These properties are crucial considerations in the development of stable and efficacious formulations.
Key Formulation Types for this compound
Due to its low water solubility, this compound is well-suited for formulation as a Suspension Concentrate (SC) or a Wettable Powder (WP).
-
Suspension Concentrate (SC): An SC, also known as a flowable, is a stable dispersion of the solid active ingredient in a liquid medium, typically water.[4][5][6] SC formulations are popular due to their ease of handling, absence of dust, and good bioefficacy.[4][6]
-
Wettable Powder (WP): A WP is a dry, finely ground formulation that forms a suspension when mixed with water by the end-user.[7] WPs offer advantages such as high active ingredient loading and good storage stability.[7]
Essential Components of this compound Formulations
The development of a robust this compound formulation requires the careful selection of various inert ingredients, often referred to as adjuvants, to ensure the product's stability, efficacy, and user-friendliness.
Adjuvants for Suspension Concentrates (SC)
| Component | Function | Typical Concentration Range (% w/w) |
| This compound (Active Ingredient) | Herbicide | 20 - 50 |
| Wetting Agent | Facilitates the wetting of this compound particles by the liquid carrier. | 1 - 5 |
| Dispersing Agent | Prevents the agglomeration of suspended particles, ensuring a stable dispersion. | 2 - 7 |
| Thickener (e.g., Xanthan Gum) | Increases the viscosity of the formulation to prevent sedimentation of particles. | 0.1 - 0.5 |
| Antifreeze Agent (e.g., Propylene Glycol) | Prevents the formulation from freezing at low temperatures. | 5 - 10 |
| Antifoaming Agent | Prevents foam formation during manufacturing and application. | 0.1 - 0.5 |
| Biocide/Preservative | Prevents microbial growth in the water-based formulation. | 0.1 - 0.3 |
| Water (Carrier) | The liquid medium in which the components are dispersed. | To 100 |
Adjuvants for Wettable Powders (WP)
| Component | Function | Typical Concentration Range (% w/w) |
| This compound (Active Ingredient) | Herbicide | 40 - 80 |
| Wetting Agent | Allows the powder to be readily wetted by water upon mixing.[7] | 1 - 3 |
| Dispersing Agent | Ensures the uniform dispersion of particles in the spray tank and prevents flocculation.[7] | 2 - 8 |
| Carrier/Filler (e.g., Kaolin, Silica) | An inert solid that acts as a diluent and carrier for the active ingredient. | To 100 |
| Anti-caking Agent | Prevents the powder from clumping during storage. | 0.5 - 2 |
Experimental Protocols
Protocol for Preparation of a this compound Suspension Concentrate (40% SC)
This protocol describes the laboratory-scale preparation of a 40% (w/w) this compound Suspension Concentrate.
Materials:
-
This compound technical powder (purity >95%)
-
Wetting agent (e.g., Sodium dodecylbenzenesulfonate)
-
Dispersing agent (e.g., Lignosulfonate)
-
Thickener (e.g., Xanthan gum)
-
Antifreeze agent (e.g., Propylene glycol)
-
Antifoaming agent (e.g., Silicone-based)
-
Biocide
-
Deionized water
Equipment:
-
High-shear mixer
-
Bead mill
-
Viscometer
-
Particle size analyzer
-
Analytical balance
-
Beakers, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, combine the required amounts of deionized water, antifreeze agent, and biocide.
-
Slowly add the thickener while stirring continuously with a magnetic stirrer until fully hydrated and a viscous solution is formed.
-
-
Preparation of the Mill Base:
-
In a separate container, add the prepared aqueous phase.
-
While under gentle agitation, add the wetting agent and the antifoaming agent.
-
Gradually add the this compound technical powder and the dispersing agent to the mixture.
-
Increase the mixing speed using a high-shear mixer to form a homogenous slurry (the mill base).
-
-
Wet Milling:
-
Transfer the mill base to a bead mill.
-
Mill the slurry until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm). Monitor the particle size periodically using a particle size analyzer.
-
-
Final Formulation:
-
Transfer the milled concentrate to a suitable container.
-
If necessary, add any remaining components and mix gently until uniform.
-
Measure the viscosity and particle size of the final formulation to ensure it meets the desired specifications.
-
Protocol for Preparation of a this compound Wettable Powder (50% WP)
This protocol outlines the steps for preparing a 50% (w/w) this compound Wettable Powder.
Materials:
-
This compound technical powder (purity >95%)
-
Wetting agent (e.g., Sodium lauryl sulfate)
-
Dispersing agent (e.g., Sodium lignosulfonate)
-
Carrier/Filler (e.g., Kaolin clay)
-
Anti-caking agent (e.g., Fumed silica)
Equipment:
-
Ribbon blender or V-blender
-
Air-jet mill or hammer mill
-
Sieve shaker
-
Analytical balance
Procedure:
-
Pre-blending:
-
Accurately weigh all the components: this compound technical powder, wetting agent, dispersing agent, carrier, and anti-caking agent.
-
Combine all the ingredients in a ribbon blender or V-blender.
-
Blend for 15-20 minutes or until a homogenous powder mixture is obtained.
-
-
Milling:
-
Pass the pre-blended powder through an air-jet mill or a hammer mill to reduce the particle size to the desired range (typically < 44 µm).
-
-
Sieving:
-
Sieve the milled powder to ensure a uniform particle size and remove any oversized particles.
-
-
Packaging:
-
Package the final Wettable Powder in moisture-proof containers.
-
Stability Testing Protocol for this compound Formulations
Stability testing is essential to determine the shelf-life of the herbicide formulation under various environmental conditions.
Objective: To evaluate the physical and chemical stability of the this compound formulation over time at different temperatures.
Materials and Equipment:
-
Prepared this compound formulation (SC or WP)
-
Controlled environment chambers (e.g., 25°C/60% RH and 40°C/75% RH)
-
Appropriate storage containers
-
Analytical instrumentation (e.g., HPLC for chemical stability, particle size analyzer and viscometer for physical stability)
Procedure:
-
Sample Preparation and Storage:
-
Package the formulation in the proposed commercial packaging.
-
Place the samples in controlled environment chambers at both long-term (e.g., 25°C ± 2°C / 60% ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% ± 5% RH) storage conditions.[6]
-
-
Testing Schedule:
-
Accelerated Stability: Test samples at time 0, 3, and 6 months.
-
Long-Term Stability: Test samples at time 0, 3, 6, 9, 12, 18, and 24 months.[8]
-
-
Analytical Tests:
-
Chemical Stability: Determine the concentration of this compound at each time point using a validated HPLC method. The active ingredient content should not decrease by more than a specified percentage (e.g., 5%) from the initial concentration.
-
Physical Stability (for SC):
-
Appearance: Visually inspect for any phase separation, crystal growth, or caking.
-
Viscosity: Measure the viscosity to detect any significant changes.
-
Particle Size Distribution: Analyze the particle size to monitor for any increase, which could indicate instability.
-
Pourability: Assess the ease of pouring from the container.
-
-
Physical Stability (for WP):
-
Appearance: Visually inspect for caking or color change.
-
Wettability: Measure the time it takes for the powder to become completely wet when added to water.
-
Suspensibility: Determine the percentage of the formulation that remains suspended in water after a specified time.
-
-
Data Presentation:
| Storage Condition | Time Point (Months) | This compound Concentration (%) | Appearance | Viscosity (cP) (for SC) | Particle Size (d50, µm) (for SC) | Suspensibility (%) (for WP) |
| 25°C / 60% RH | 0 | |||||
| 3 | ||||||
| 6 | ||||||
| 12 | ||||||
| 24 | ||||||
| 40°C / 75% RH | 0 | |||||
| 3 | ||||||
| 6 |
Analytical Method: Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for determining the concentration of this compound in formulations and for stability studies.
Principle: Reversed-phase HPLC with UV detection is a common and reliable method for the analysis of urea-based herbicides.
Typical HPLC Conditions (starting point for method development):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 260 nm |
| Column Temperature | 30°C |
Method Validation Parameters:
The HPLC method should be validated according to international guidelines (e.g., ICH, CIPAC) for the following parameters:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
References
- 1. products.pcc.eu [products.pcc.eu]
- 2. WO2020114932A1 - Herbicidal compositions - Google Patents [patents.google.com]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9961900B2 - Herbicide formulations - Google Patents [patents.google.com]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. COMBINATIONS OF ARYLOXYPHENOXYPROPIONATES AND SAFENERS AND THEIR USE FOR INCREASING WEED CONTROL - Patent 1555876 [data.epo.org]
- 7. EP1602278B1 - Glyphosate herbicide composition and method for preparing the same - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
Application Notes: Techniques for Studying Cumyluron Uptake and Translocation in Plants
Introduction
Cumyluron is a urea-based herbicide effective for controlling grass weeds, particularly in rice cultivation.[1] Understanding its uptake, movement (translocation), and distribution within a plant is critical for optimizing its efficacy, assessing crop selectivity, and determining its environmental fate. The overall process, from application to effect, is known as the herbicide's mode of action.[2][3] These application notes provide detailed protocols and techniques for researchers, scientists, and drug development professionals to quantitatively and qualitatively analyze the absorption and translocation of this compound in plants. The methodologies described are primarily based on well-established radioisotope tracing and modern analytical chemistry techniques, which are standard for pesticide research.[4][5]
Core Principles of Herbicide Uptake and Translocation
1. Absorption: The process by which the herbicide enters the plant.
-
Foliar Absorption: For post-emergence herbicides like this compound, absorption occurs primarily through the leaves. The herbicide must penetrate the waxy outer layer (cuticle) to enter the plant's vascular system.[6][7]
-
Root Absorption: Herbicides applied to the soil are taken up by the roots. The herbicide moves from the soil solution into the root tissue.[7][8]
2. Translocation: The movement of the herbicide from the point of absorption to other parts of the plant.[6]
-
Symplastic Translocation: Movement through the phloem, the living tissue that transports sugars from the leaves (sources) to areas of active growth or storage (sinks), such as roots, fruits, and meristems. Herbicides that move this way are effective against perennial weeds.[3]
-
Apoplastic Translocation: Movement through the xylem, the non-living tissue that transports water and nutrients from the roots to the shoots. This is primarily an upward movement with the transpiration stream.[3][8]
The specific pathway this compound follows determines its effectiveness and the symptoms observed in target plants.
Key Experimental Techniques
The most definitive methods for studying herbicide uptake and translocation involve the use of radiolabeled compounds, typically with Carbon-14 (¹⁴C).[5][9] This allows for highly sensitive detection and quantification of the parent molecule and its metabolites within the plant.
Primary Techniques:
-
Radiolabeling and Liquid Scintillation Counting (LSC): ¹⁴C-labeled this compound is applied to the plant. After a set time, the plant is sectioned, and the tissue is processed (e.g., through combustion/oxidation) to release the ¹⁴C as ¹⁴CO₂. The radioactivity is then quantified using a liquid scintillation counter, providing precise data on the amount of herbicide in each plant part.[9]
-
Phosphorimaging and Autoradiography: This technique provides a visual representation of the radiolabeled herbicide's distribution. The whole plant is pressed and exposed to a phosphor screen or X-ray film. The resulting image shows where the ¹⁴C-Cumyluron has accumulated, illustrating the translocation pathway.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This non-radiolabeled technique is used to quantify the concentration of unlabeled this compound and its metabolites in plant tissue extracts.[10][11] It offers high specificity and sensitivity and is crucial for metabolism studies.[4]
Experimental Protocols
The following protocols provide a framework for studying this compound. Researchers should adapt these methods based on the specific plant species and experimental hypotheses.
Protocol 1: Foliar Uptake and Translocation of ¹⁴C-Cumyluron
Objective: To quantify the amount of this compound absorbed by a treated leaf and its translocation to other parts of the plant over time.
Materials:
-
¹⁴C-labeled this compound of known specific activity (e.g., in kBq/µg).
-
Formulated, non-radiolabeled this compound.
-
Micropipette (10 µL).
-
Test plants (e.g., rice, target weed species) at a consistent growth stage.
-
Ethanol-water solution (e.g., 50:50 v/v) for leaf washing.
-
Liquid Scintillation Counter (LSC) and scintillation vials/cocktail.
-
Biological Oxidizer.
-
Phosphorimager or X-ray film cassette.
Procedure:
-
Plant Preparation: Grow plants in a controlled environment (growth chamber or greenhouse) to the desired stage (e.g., 3-4 leaf stage). Allow plants to acclimatize for at least 24 hours before treatment.
-
Treatment Solution Preparation: Prepare a treatment solution containing a field-relevant concentration of formulated this compound, any necessary adjuvants, and a known amount of ¹⁴C-Cumyluron. A typical application might be 2-5 kBq per plant.
-
Application: Using a micropipette, apply a small droplet (e.g., 10 µL) of the ¹⁴C-Cumyluron solution to the adaxial surface of a specific leaf (e.g., the second fully expanded leaf).[9] Mark the treated leaf.
-
Incubation: Return the plants to the controlled environment. Harvest plants at predetermined time points (e.g., 6, 24, 48, and 72 hours after treatment - HAT).
-
Harvesting and Sample Processing:
-
At each time point, carefully excise the treated leaf.
-
Wash the surface of the treated leaf with 2-3 ml of the ethanol-water solution to recover unabsorbed ¹⁴C-Cumyluron. Collect this wash into a scintillation vial.
-
Section the rest of the plant into relevant parts: tissue above the treated leaf, tissue below the treated leaf, stem, and roots.
-
-
Visualization (Optional): For a subset of plants, gently press the entire plant flat, dry it, and place it in a cassette with a phosphor screen or X-ray film for several days to visualize the ¹⁴C distribution.
-
Quantification:
-
Dry and weigh each plant section.
-
Analyze the leaf wash directly by adding scintillation cocktail and counting in the LSC.
-
Combust the dried plant sections in a biological oxidizer. The resulting ¹⁴CO₂ is trapped and counted by LSC.
-
-
Data Analysis:
-
Total Applied Radioactivity: The known amount of ¹⁴C applied to the leaf.
-
Absorption: Calculated as (Total Applied - Radioactivity in Leaf Wash) / Total Applied * 100%.
-
Translocation: Calculated as the sum of radioactivity in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.[12]
-
Distribution: The percentage of absorbed radioactivity found in each specific plant part.[12]
-
Protocol 2: Root Uptake and Translocation of ¹⁴C-Cumyluron
Objective: To assess the uptake of this compound from a hydroponic medium and its subsequent translocation to the shoots.
Materials:
-
¹⁴C-labeled this compound.
-
Hydroponic nutrient solution (e.g., Hoagland's solution).
-
Glass vials or containers wrapped in aluminum foil to prevent photodegradation.
-
Seedlings with established root systems.
-
LSC, Biological Oxidizer, and associated supplies.
Procedure:
-
Plant Preparation: Germinate seeds and grow seedlings in a clean (herbicide-free) hydroponic solution until they are large enough for the experiment.
-
Treatment: Prepare a fresh hydroponic solution containing a known concentration of ¹⁴C-Cumyluron (e.g., 100 µg/L with 5-10 kBq).
-
Exposure: Carefully transfer the seedlings into the ¹⁴C-Cumyluron solution, ensuring only the roots are submerged.
-
Incubation: Grow the plants in the treated solution for various time points (e.g., 24, 48, 72, 96 HAT). Maintain the solution volume and provide gentle aeration if necessary.
-
Harvesting:
-
At each time point, remove plants from the solution.
-
Thoroughly rinse the roots with clean water to remove any ¹⁴C-Cumyluron adhering to the surface.
-
Section the plants into roots and shoots.
-
-
Quantification:
-
Dry and weigh the root and shoot sections.
-
Combust the plant parts in a biological oxidizer and quantify the radioactivity using LSC.
-
Take an aliquot of the treatment solution at the beginning and end of the experiment to measure depletion.
-
-
Data Analysis:
-
Calculate the total radioactivity (Bq or DPM) in the roots and shoots at each time point.
-
Express translocation as the percentage of total absorbed radioactivity that is found in the shoots.
-
Calculate a Transpiration Stream Concentration Factor (TSCF) if desired, which relates the concentration in the xylem sap to the concentration in the external solution.
-
Protocol 3: Quantification of this compound in Plant Tissues by LC-MS/MS
Objective: To determine the concentration of non-radiolabeled this compound in different plant tissues.
Materials:
-
Homogenizer (e.g., bead beater).
-
Centrifuge.
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
-
Solvents: Acetonitrile, Methanol, n-hexane, Formic Acid (all HPLC or MS grade).
-
Analytical standard of this compound.
-
High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).
Procedure:
-
Sample Collection: Treat plants with non-radiolabeled this compound via foliar or root application as described above. Harvest and section tissues at desired time points. Freeze immediately in liquid nitrogen and store at -80°C.
-
Extraction:
-
Weigh 100-500 mg of frozen tissue into a centrifuge tube.
-
Add an appropriate extraction solvent (e.g., methanol/acetone 95:5 v/v) and homogenize thoroughly.[10]
-
Sonicate and/or shake the sample, then centrifuge to pellet the solid debris.
-
-
Clean-up:
-
Collect the supernatant. For complex matrices, a clean-up step is essential.
-
The extract can be passed through an SPE cartridge to remove interfering compounds like pigments and lipids.[10]
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent (e.g., 50:50 water:methanol).[10]
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a method using multiple-reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound for sensitive and specific quantification.
-
-
Data Analysis:
-
Create a calibration curve using the analytical standard.
-
Quantify the concentration of this compound in the sample based on the calibration curve.
-
Express results as ng/g of fresh or dry tissue weight.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Distribution of Absorbed ¹⁴C-Cumyluron in Wheat 48 Hours After Foliar Treatment
| Plant Part | Radioactivity (Bq) | % of Absorbed Radioactivity |
| Treated Leaf | 1850 | 74.0% |
| Other Leaves (Above) | 250 | 10.0% |
| Other Leaves (Below) | 125 | 5.0% |
| Stem | 175 | 7.0% |
| Roots | 100 | 4.0% |
| Total Absorbed | 2500 | 100.0% |
Table 2: Root Uptake and Translocation of ¹⁴C-Cumyluron in Rice Over Time
| Time (Hours) | Total Uptake (Bq/g dry wt) | Radioactivity in Shoots (Bq) | Translocation to Shoots (%) |
| 24 | 550 | 85 | 15.5% |
| 48 | 980 | 195 | 19.9% |
| 72 | 1350 | 340 | 25.2% |
| 96 | 1620 | 490 | 30.2% |
Mandatory Visualizations
Diagrams created with Graphviz help to visualize complex workflows and biological pathways.
Caption: General workflow for radiolabeled this compound uptake and translocation studies.
Caption: Pathway of foliar-applied this compound absorption and symplastic translocation.
Caption: Pathway of root-absorbed this compound and its apoplastic translocation.
References
- 1. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 2. southeast.k-state.edu [southeast.k-state.edu]
- 3. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 4. scielo.br [scielo.br]
- 5. selcia.com [selcia.com]
- 6. "Foliar Absorption and Phloem Translocation" by Scott J. Nissen, Tracy M. Sterling et al. [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. researchgate.net [researchgate.net]
- 10. Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development of a method for comprehensive and quantitative analysis of plant hormones by highly sensitive nanoflow liquid chromatography-electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cumyluron Resistance in Weed Populations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on cumyluron resistance in weed populations.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound resistance research.
Issue 1: Inconsistent results in whole-plant herbicide bioassays.
-
Question: My dose-response experiments with this compound are yielding variable and inconsistent results. What could be the cause?
-
Answer: Inconsistent results in whole-plant bioassays can arise from several factors. Ensure uniformity in your experimental setup by considering the following:
-
Seed Source and Germination: Use certified weed seeds from a reputable supplier or a well-characterized susceptible population. Ensure uniform germination by breaking dormancy, if necessary, and selecting seedlings of a similar size and growth stage for transplantation.[1]
-
Growing Conditions: Maintain consistent greenhouse conditions, including temperature, light intensity, and watering regimen.[1] Substrate composition and pot size should also be uniform across all replicates.
-
Herbicide Application: Calibrate your sprayer carefully to ensure a consistent application volume and speed.[1] Prepare fresh herbicide solutions for each experiment to avoid degradation.
-
Experimental Design: Use a sufficient number of replicates and include both known resistant and susceptible control populations in every experiment for comparison.
-
Issue 2: Difficulty in confirming the mechanism of this compound resistance.
-
Question: I have a weed population that survives this compound treatment, but I'm unsure if it's target-site resistance (TSR) or non-target-site resistance (NTSR). How can I differentiate between the two?
-
Answer: Differentiating between TSR and NTSR requires a combination of molecular and biochemical approaches.
-
Target-Site Sequencing: The primary target of this compound is the acyl-ACP thioesterase (FAT) enzyme. Sequence the gene encoding the FAT enzyme from both resistant and susceptible individuals. Mutations in the gene that lead to amino acid substitutions in the enzyme can indicate TSR.
-
Enzyme Assays: Conduct in vitro enzyme assays to compare the activity of the FAT enzyme from resistant and susceptible plants in the presence of this compound. A significantly higher concentration of this compound required to inhibit the enzyme from the resistant population suggests TSR.
-
Metabolism Studies: Investigate the rate of this compound metabolism in both resistant and susceptible plants using radiolabeled herbicides or liquid chromatography-mass spectrometry (LC-MS).[2] Faster metabolism in the resistant population points towards NTSR.[3][4][5]
-
Issue 3: Suspected metabolic resistance to this compound.
-
Question: I suspect metabolic resistance in my weed population, as there are no mutations in the FAT gene. How can I investigate this further?
-
Answer: Metabolic resistance involves the enhanced detoxification of the herbicide.[3][4][5] To investigate this, you can:
-
Use Synergists: Apply this compound in combination with inhibitors of key metabolic enzymes, such as piperonyl butoxide (PBO), a cytochrome P450 inhibitor. If the addition of the synergist restores this compound efficacy in the resistant population, it strongly suggests metabolic resistance mediated by that enzyme family.
-
Metabolite Profiling: Use techniques like LC-MS to identify and quantify this compound metabolites in treated plants. A higher abundance of detoxified metabolites in the resistant population is indicative of enhanced metabolism.[2]
-
Transcriptomic Analysis (RNA-Seq): Compare the gene expression profiles of resistant and susceptible plants. Overexpression of genes encoding detoxification enzymes (e.g., cytochrome P450s, glutathione S-transferases) in the resistant population can provide molecular evidence for NTSR.
-
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a urea-based herbicide that inhibits the acyl-ACP thioesterase (FAT) enzyme.[6] This enzyme is crucial for fatty acid biosynthesis in plants. By inhibiting FAT, this compound disrupts lipid metabolism, leading to the suppression of weed growth.[6]
Q2: What are the known mechanisms of resistance to urea herbicides?
A2: Resistance to urea herbicides can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the gene encoding the target enzyme, in this case, the FAT enzyme. These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and rendering it less effective.[7]
-
Non-Target-Site Resistance (NTSR): This is a more complex mechanism and can involve:
-
Enhanced Metabolism: The weed population evolves the ability to rapidly detoxify the herbicide into non-toxic metabolites, often through the action of enzyme families like cytochrome P450s and glutathione S-transferases.[3][4][5]
-
Reduced Herbicide Uptake or Translocation: The herbicide may not be effectively absorbed by the plant or transported to its target site.
-
Sequestration: The herbicide is stored in cellular compartments where it cannot reach its target.
-
Q3: How do I design a dose-response experiment to quantify this compound resistance?
A3: A well-designed dose-response experiment is crucial for quantifying the level of resistance.
-
Dose Range: Select a range of 6-8 herbicide doses that will cause responses from no effect to complete mortality in both the susceptible and suspected resistant populations.[8]
-
Controls: Always include an untreated control (0 dose) and a known susceptible population as a reference.
-
Replication: Use a sufficient number of replicates (e.g., 4-6) for each dose and population.
-
Data Collection: Assess plant survival and/or biomass reduction at a set time point after treatment (e.g., 21 days).
-
Data Analysis: Use a log-logistic model to analyze the data and calculate the GR50 (the herbicide dose required to reduce growth by 50%) for each population. The resistance index (RI) can then be calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[9]
Q4: Are there any management strategies to overcome this compound resistance?
A4: Yes, an integrated weed management (IWM) approach is essential to manage and prevent the evolution of herbicide resistance. Key strategies include:
-
Herbicide Rotation: Avoid the repeated use of herbicides with the same mode of action. Rotate this compound with herbicides from different chemical groups that target different enzymes.
-
Tank Mixtures: Use tank mixtures of herbicides with different modes of action, provided they are compatible and effective against the target weed.
-
Cultural Practices: Implement non-chemical weed control methods such as crop rotation, tillage, and managing the weed seed bank.
-
Scouting and Monitoring: Regularly monitor fields for weed escapes and test suspected resistant populations early to inform management decisions.[10]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Susceptible and Resistant Poa annua Biotypes.
| This compound Dose (g a.i./ha) | Susceptible Biotype (% Biomass Reduction) | Resistant Biotype (% Biomass Reduction) |
| 0 | 0 | 0 |
| 50 | 25 | 5 |
| 100 | 55 | 15 |
| 200 | 85 | 30 |
| 400 | 98 | 52 |
| 800 | 100 | 75 |
| 1600 | 100 | 90 |
Table 2: Calculated GR50 Values and Resistance Index (RI) for this compound.
| Biotype | GR50 (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible | 95 | 85 - 105 | - |
| Resistant | 420 | 390 - 450 | 4.4 |
Note: The data presented in these tables is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
-
Seed Germination: Germinate seeds of susceptible and potentially resistant weed populations in petri dishes on moist filter paper.
-
Transplanting: Once seedlings have reached the two-leaf stage, transplant them into individual pots filled with a standard potting mix.
-
Acclimatization: Allow the plants to acclimate in a greenhouse with controlled temperature and light conditions for one week.
-
Herbicide Application: Prepare a series of this compound dilutions. Apply the different doses to the plants using a calibrated laboratory sprayer.[1]
-
Assessment: After 21 days, visually assess the percentage of biomass reduction for each plant compared to the untreated control. Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it.
-
Data Analysis: Analyze the biomass data using a non-linear regression model (e.g., four-parameter log-logistic) to determine the GR50 value for each population.
Protocol 2: In Vitro Acyl-ACP Thioesterase (FAT) Enzyme Assay
-
Enzyme Extraction: Extract the FAT enzyme from young leaf tissue of both susceptible and resistant plants using an appropriate extraction buffer.
-
Protein Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford assay).
-
Enzyme Assay: Set up a reaction mixture containing the enzyme extract, a suitable substrate (e.g., radiolabeled acyl-ACP), and varying concentrations of this compound.
-
Activity Measurement: Measure the rate of product formation over time. For radiolabeled substrates, this can be done using scintillation counting.
-
Data Analysis: Plot the enzyme activity against the this compound concentration and determine the I50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
References
- 1. jove.com [jove.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Meet Metabolic Resistance [agriculture.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to spot herbicide resistance | FMC Ag CA [ag.fmc.com]
Improving the efficacy of Cumyluron under different environmental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Cumyluron in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a urea-based herbicide that primarily functions by inhibiting the acyl-ACP thioesterase (FAT) enzyme.[1] This enzyme is critical for fatty acid biosynthesis in plants. By disrupting this pathway, this compound interferes with lipid metabolism, which is essential for the formation of plant cell membranes and overall growth, leading to the control of susceptible weed species.[1]
Q2: Which weed species is this compound most effective against?
This compound is principally used for the selective control of annual bluegrass (Poa annua) in turfgrass, such as on golf course putting greens, and in rice cultivation.[1][2]
Q3: What is the safening effect of this compound observed in rice?
In rice cultivation, this compound has been shown to exhibit a safening effect, protecting the rice crop from potential damage caused by other co-administered herbicides, particularly those from the sulfonylurea class.[1][2]
Q4: What are the general physical and chemical properties of this compound?
This compound has low aqueous solubility and is not volatile, which influences its behavior and persistence in the soil.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on the impact of environmental conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Efficacy in High Temperatures | Increased herbicide volatility or altered plant metabolism at elevated temperatures can reduce uptake and translocation of some herbicides.[3][4] For certain weeds, high temperatures may enhance their metabolic detoxification of the herbicide.[5] | - Apply this compound during cooler parts of the day, such as early morning or late evening. - Avoid application when temperatures exceed 85°F (29°C).[4] - If high temperatures are unavoidable, consider if a higher application rate is permissible under your experimental protocol, while remaining within safe limits for the target crop. |
| Poor Performance in Dry Soil/Drought Conditions | Low soil moisture can lead to plant stress, resulting in a thicker leaf cuticle which hinders herbicide absorption. Drought stress can also reduce the metabolic activity of the weed, slowing the translocation of systemic herbicides.[6][7] For pre-emergent applications, adequate soil moisture is crucial for activating the herbicide and making it available for uptake by germinating weeds.[8] | - Ensure adequate soil moisture before and after application. For pre-emergent use, application should be followed by rainfall or irrigation to move the herbicide into the weed germination zone.[9][10] - If applying to foliage in dry conditions, consider using adjuvants (if compatible and appropriate for the experiment) to improve penetration through the thicker cuticle. |
| Inconsistent Results Across Different Soil Types | Soil pH and organic matter content significantly influence the availability and persistence of herbicides. Herbicides can bind to organic matter, reducing their immediate availability for weed uptake.[11][12] Soil pH can affect the chemical structure of the herbicide, influencing its solubility, degradation rate, and interaction with soil particles.[13][14][15][16] | - Analyze the pH and organic matter content of your experimental soil. - Be aware that the efficacy of urea-based herbicides can be influenced by these factors. For instance, higher organic matter may require a higher application rate to achieve the desired effect due to increased binding.[17] - Conduct preliminary dose-response experiments on different soil types to determine the optimal application rate for each. |
| Rapid Loss of Activity After Rainfall | Heavy rainfall shortly after a pre-emergent application can leach the herbicide out of the weed germination zone, particularly in sandy soils with low organic matter.[18][19] This can lead to a shorter period of residual weed control. | - Monitor weather forecasts and avoid applying this compound immediately before a predicted heavy rainfall event. - In high rainfall areas or on soils prone to leaching, consider split applications (if the experimental design allows) to maintain an effective concentration in the soil over a longer period. |
Data Presentation
The following tables summarize the expected impact of key environmental factors on this compound efficacy based on general herbicide principles. Note: This is generalized data and may not reflect the exact performance of this compound. Researchers should generate their own data using the provided protocols.
Table 1: Hypothetical Influence of Temperature on this compound Efficacy (% Weed Control)
| Temperature | Annual Bluegrass (Poa annua) |
| 10°C (50°F) | 75% |
| 20°C (68°F) | 90% |
| 30°C (86°F) | 80% |
| 35°C (95°F) | 65% |
Table 2: Hypothetical Influence of Soil Moisture on this compound Efficacy (% Weed Control)
| Soil Moisture | Pre-Emergent | Post-Emergent |
| Dry | 40% | 50% |
| Moist (Field Capacity) | 95% | 90% |
| Saturated | 70% | 85% |
Table 3: Hypothetical Influence of Soil pH on this compound Persistence (Half-life in days)
| Soil pH | Half-life (days) |
| 5.5 | 45 |
| 6.5 | 60 |
| 7.5 | 50 |
Table 4: Hypothetical Influence of Soil Organic Matter on this compound Bioavailability (% Available)
| Organic Matter (%) | % Available in Soil Solution |
| 1 | 80% |
| 3 | 60% |
| 5 | 40% |
Experimental Protocols
Protocol 1: Evaluating the Effect of Temperature on this compound Efficacy (Controlled Environment)
-
Objective: To determine the optimal temperature range for this compound's herbicidal activity on a target weed species.
-
Methodology:
-
Grow the target weed species (e.g., Poa annua) in pots containing a standardized soil mix in separate growth chambers.
-
Acclimate the plants to different temperature regimes (e.g., 10°C, 20°C, 30°C, 35°C) for 48-72 hours prior to treatment.
-
Apply this compound at a standard recommended rate to the plants in each temperature-controlled chamber. Include an untreated control group for each temperature.
-
Maintain the respective temperature conditions for the duration of the experiment (e.g., 21 days).
-
Assess weed control efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment) by visual injury ratings (0-100% scale) and by measuring the fresh and dry weight of the above-ground biomass.
-
Analyze the data to determine the temperature at which this compound provides the most effective control.[20]
-
Protocol 2: Assessing the Impact of Soil Moisture on Pre-Emergent Efficacy of this compound
-
Objective: To evaluate the influence of soil moisture levels on the pre-emergent control of a target weed species by this compound.
-
Methodology:
-
Fill trays with a standardized soil mix.
-
Apply this compound to the soil surface at a range of rates.
-
Incorporate the herbicide into the soil with varying amounts of simulated rainfall (e.g., 0, 5, 10, 20 mm) to create different soil moisture levels.
-
Sow seeds of the target weed species into the treated soil.
-
Maintain the trays in a greenhouse or growth chamber with optimal conditions for weed germination and growth.
-
After a set period (e.g., 28 days), count the number of emerged weed seedlings in each tray.
-
Calculate the percentage of weed control for each treatment relative to an untreated control.[9]
-
Protocol 3: Determining the Influence of Soil pH on this compound Persistence
-
Objective: To measure the degradation rate (half-life) of this compound in soils with different pH levels.
-
Methodology:
-
Collect soil samples and adjust the pH to desired levels (e.g., 5.5, 6.5, 7.5) using appropriate amendments (e.g., elemental sulfur to lower pH, calcium carbonate to raise pH).
-
Treat the soil samples with a known concentration of this compound.
-
Incubate the treated soil samples under controlled temperature and moisture conditions.[21]
-
At regular time intervals (e.g., 0, 7, 14, 28, 56 days), collect subsamples of the soil.
-
Extract this compound from the soil subsamples using an appropriate solvent.
-
Quantify the concentration of this compound in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23]
-
Plot the concentration of this compound over time for each pH level and calculate the half-life (T₁/₂) using first-order degradation kinetics.[24]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound, inhibiting the FAT enzyme.
Caption: Workflow for evaluating temperature effects on this compound.
Caption: Logic diagram for troubleshooting reduced this compound efficacy.
References
- 1. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 2. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 3. Agronomy eUpdate June 17th, 2021 : Issue 860 [eupdate.agronomy.ksu.edu]
- 4. Temperature and Herbicide Application Questions | NDSU Agriculture [ndsu.edu]
- 5. Effect of Different Temperatures on Herbicide Efficacy for the Management of the Invasive Weed Solanum rostratum Dunal (Family: Solanaceae) | MDPI [mdpi.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. irantypist.com [irantypist.com]
- 8. farmprogress.com [farmprogress.com]
- 9. hartfieldsite.org.au [hartfieldsite.org.au]
- 10. Effects of Heavy Rain on Pre-Emergent Herbicides in Vegetables - Specialty Crop Grower [specialtycropgrower.com]
- 11. Biological and chemical interactions of pesticides with soil organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. northcentralfertility.com [northcentralfertility.com]
- 14. weedsmart.org.au [weedsmart.org.au]
- 15. wssa.net [wssa.net]
- 16. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 17. The Influence of Selected Herbicides on Soil Organic Matter: Determining the Sustainable Development of Agroecosystems [mdpi.com]
- 18. nichino.uk [nichino.uk]
- 19. farmprogress.com [farmprogress.com]
- 20. amerinursery.com [amerinursery.com]
- 21. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
- 23. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijoear.com [ijoear.com]
Optimizing Cumyluron Concentration for Effective Weed Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cumyluron concentration in weed control experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Weed Control | Incorrect Herbicide Concentration: The applied concentration may be too low for the target weed species. | - Consult Dose-Response Data: Refer to the Effective this compound Concentrations table below for recommended starting concentrations for Poa annua. For other weeds, conduct a dose-response study to determine the optimal concentration. - Increase Concentration: Systematically increase the this compound concentration in small increments in subsequent experiments. |
| Weed Growth Stage: Herbicides are often most effective on weeds at specific growth stages. | - Target Young, Actively Growing Weeds: Apply this compound to weeds in their early growth stages for optimal efficacy. | |
| Environmental Conditions: Factors like temperature, humidity, and rainfall can impact herbicide performance. | - Optimal Conditions: Apply this compound under conditions of moderate temperature and humidity. Avoid application immediately before rainfall to prevent wash-off. | |
| Herbicide Resistance: The target weed population may have developed resistance to this compound or other herbicides with a similar mode of action. | - Rotate Herbicides: In long-term studies, rotate this compound with herbicides that have different modes of action to prevent the development of resistance. | |
| Crop or Non-Target Plant Injury | Excessive Herbicide Concentration: The applied concentration is too high for the desirable plant species. | - Reduce Concentration: Lower the this compound concentration to a level that is selective for the target weed while being safe for the desired crop. - Check for Safening Effects: Note that this compound has a safening effect against sulfonylurea herbicides in rice.[1] |
| Improper Application: Spray drift or direct application to non-target plants. | - Calibrate Equipment: Ensure your sprayer is properly calibrated to deliver the intended volume. - Use Shielded Sprayers: In sensitive areas, use shielded sprayers to prevent drift. | |
| Precipitation of this compound in Spray Solution | Low Aqueous Solubility: this compound has low solubility in water, which can lead to precipitation, especially at higher concentrations. | - Use of Co-solvents: For laboratory stock solutions, consider using co-solvents such as acetone or DMSO to initially dissolve this compound before diluting with water. - Proper Mixing Order: When preparing tank mixes, add components in the correct order. Generally, fill the tank with half the water, add a water conditioner if needed, add the this compound formulation, and then add the remaining water and any adjuvants. - Agitation: Ensure continuous and adequate agitation of the spray solution to keep the herbicide suspended. |
| Water Quality: Hard water containing high levels of minerals like calcium and magnesium can interact with the herbicide formulation. | - Use Conditioned Water: Utilize deionized or distilled water for laboratory experiments. For field applications, consider using a water conditioning adjuvant. | |
| Inconsistent Results Between Experiments | Variability in Experimental Conditions: Differences in environmental conditions, weed growth stages, or application techniques between experiments. | - Standardize Protocols: Maintain consistent environmental conditions (e.g., in a controlled growth chamber), use weeds at the same growth stage, and ensure uniform application for all replicates and experiments. |
| Inaccurate Solution Preparation: Errors in calculating concentrations or preparing solutions. | - Double-Check Calculations: Carefully verify all calculations for stock solutions and final spray concentrations. - Calibrate Pipettes and Balances: Regularly calibrate all laboratory equipment used for solution preparation. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a urea-based herbicide that acts by inhibiting the enzyme acyl-ACP thioesterase, which is a critical component in the fatty acid biosynthesis pathway in plants.[1] This disruption of lipid metabolism ultimately leads to weed death.
What is the primary weed target for this compound?
This compound is primarily used for the selective control of grassy weeds, with a significant amount of research focused on its efficacy against annual bluegrass (Poa annua) in turfgrass and rice cultivation.[1]
What are the recommended application rates for this compound?
The effective concentration of this compound can vary widely depending on the target weed species, growth stage, and environmental conditions. For the control of Poa annua, application rates in research studies have ranged from 500 to 30,000 g ai/ha. One study showed a significant reduction in Poa annua at a rate of 8,600 g ai/ha.
How can I prepare a stock solution of this compound for laboratory experiments, given its low water solubility?
Due to its low aqueous solubility, it is recommended to first dissolve this compound in a small amount of an organic solvent such as acetone or dimethyl sulfoxide (DMSO). Once dissolved, this stock solution can then be serially diluted in water containing a small percentage of the same co-solvent to achieve the desired final concentrations for your experiments. Always conduct a small-scale test to ensure solubility at your target concentration before preparing a large volume.
What adjuvants can be used with this compound?
Are there any known instances of weed resistance to this compound?
The documentation reviewed did not contain specific reports of weed resistance to this compound. However, as with any herbicide, the repeated use of this compound with its specific mode of action could lead to the selection of resistant weed biotypes. To mitigate this risk, it is best practice to rotate herbicides with different mechanisms of action.
Data Presentation
Table 1: Effective this compound Concentrations for Poa annua Control
| Application Rate (g ai/ha) | Weed Species | Growth Stage | Efficacy | Reference |
| 8,600 | Poa annua (Annual Bluegrass) | Not Specified | Significant reduction in cover | |
| 500 - 30,000 | Poa annua (Annual Bluegrass) | Not Specified | Effective control |
Table 2: Physico-chemical Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Inhibition of acyl-ACP thioesterase | [1] |
| IC₅₀ (FAT Inhibition) | 1.2 µM | |
| Chemical Family | Urea | |
| Aqueous Solubility | Low | |
| Volatility | Low |
Experimental Protocols
Protocol 1: Dose-Response Bioassay for this compound Efficacy
This protocol outlines a method for determining the effective concentration of this compound on a target weed species.
1. Plant Material:
-
Grow the target weed species from seed in pots containing a standardized soil mix.
-
Maintain the plants in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and photoperiod.
-
Ensure uniform growth, and select plants at a consistent growth stage (e.g., 2-4 leaf stage) for the experiment.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound by dissolving a known weight of the active ingredient in a minimal amount of a suitable organic solvent (e.g., acetone).
-
Create a series of dilutions from the stock solution to achieve the desired range of test concentrations. The final spray solutions should contain a consistent, low percentage of the co-solvent.
3. Herbicide Application:
-
Use a calibrated laboratory track sprayer to apply the herbicide solutions uniformly to the weed foliage.
-
Include a control group that is sprayed only with the carrier solution (water and co-solvent).
-
Replicate each treatment concentration and the control at least four times.
4. Data Collection and Analysis:
-
At a set time point after treatment (e.g., 14 or 21 days), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).
-
Harvest the above-ground biomass of the treated plants, dry it in an oven, and record the dry weight.
-
Analyze the data using a dose-response model to calculate the EC₅₀ (concentration causing 50% effect) or GR₅₀ (concentration causing 50% growth reduction).
Protocol 2: Troubleshooting this compound Precipitation in a Spray Solution (Jar Test)
This protocol helps determine the compatibility of this compound with other tank-mix partners, including adjuvants.
1. Materials:
-
A clean, clear glass jar with a lid (quart or pint size).
-
Water from the same source used for spray applications.
-
The this compound formulation to be tested.
-
Any other potential tank-mix partners (e.g., adjuvants, other herbicides).
-
A measuring cylinder or syringe for accurate volume measurements.
2. Procedure:
-
Fill the jar halfway with the water.
-
If using a water conditioner, add it first and mix.
-
Add the this compound formulation to the water. The amount should be proportional to the intended spray volume.
-
Cap the jar and shake vigorously for 30 seconds.
-
Add any other tank-mix components one at a time, shaking after each addition.
-
Fill the jar with the remaining water and shake again.
-
Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Precipitation: Solid particles settling at the bottom.
-
Flocculation: Clumping or aggregation of particles.
-
Phase separation: Layers forming in the solution.
-
3. Interpretation:
-
If any signs of incompatibility are observed, the tank mix is not suitable for application.
-
Adjust the mixing order or consider using a compatibility agent to resolve the issue.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response bioassay.
Caption: Troubleshooting logic for poor weed control.
References
Troubleshooting poor performance of Cumyluron in the field
Welcome to the Technical Support Center for Cumyluron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in a laboratory setting and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a urea-based compound, initially developed as a selective herbicide.[1] Its primary mechanism of action is the inhibition of acyl-acyl carrier protein (ACP) thioesterase (FAT), a key enzyme in the fatty acid biosynthesis pathway in plants.[1][2] By inhibiting FAT, this compound disrupts the synthesis of lipids that are essential for plant cell wall construction, leading to growth suppression.[1] Due to the absence of the FAT enzyme in animals, this compound and other FAT inhibitors are considered to have a lower risk of toxicity in mammals, making them subjects of interest in various research fields.[2]
Q2: What are the main research applications for this compound?
In a research context, this compound is primarily used for:
-
Investigating novel modes of action in weed management.[1]
-
Studying the mechanisms and applications of herbicide safeners.[1]
-
Serving as a reference compound in the development of new acyl-ACP thioesterase inhibitors.[3]
Q3: I am observing poor or inconsistent performance with this compound in my experiments. What are the common causes?
Poor performance of this compound in the field or laboratory can stem from several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.
-
Solubility Issues: this compound has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate dosing.[4]
-
Compound Instability: The stability of this compound in your specific experimental conditions (e.g., media, temperature, light exposure) may be a factor.
-
Cell Type and Density: The sensitivity to this compound can vary significantly between different cell lines and may also be influenced by the cell density at the time of treatment.
Troubleshooting Guides
Problem 1: Inconsistent or No Activity Observed
If you are not observing the expected inhibitory effect of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow: Inconsistent or No Activity
Caption: Troubleshooting workflow for addressing inconsistent or absent this compound activity.
Problem 2: Solubility Issues and Media Precipitation
This compound's low aqueous solubility is a primary challenge in experimental setups.[4]
Table 1: this compound Physicochemical Properties
| Property | Value |
| Molecular Weight | 302.8 g/mol |
| Aqueous Solubility | Low |
| Physical State | White crystalline solid |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
Data sourced from multiple references.[1][4]
Recommended Actions:
-
Prepare a High-Concentration Stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Use a Step-wise Dilution: When preparing your working solution, do not add the DMSO stock directly to the full volume of aqueous media. Instead, add the cell culture medium to the DMSO stock drop-by-drop while vortexing to facilitate gradual dissolution.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should typically be kept at or below 0.5% to avoid solvent-induced cytotoxicity, though this can be cell-line dependent. Always include a vehicle control (media with the same final DMSO concentration as your treatment) in your experiments.
Experimental Protocols
Protocol 1: Acyl-ACP Thioesterase (FAT) Inhibition Assay using a Fluorescence-Based Thermal Shift Assay (FTSA)
This protocol is adapted from methodologies used to confirm the interaction between this compound and its target enzyme, FAT.[5] A thermal shift assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Experimental Workflow: Fluorescence-Based Thermal Shift Assay
Caption: Workflow for assessing this compound and FAT interaction via a thermal shift assay.
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of purified FAT enzyme in a suitable buffer. A functional enzyme concentration of 2.5 µM has been previously reported.[5]
-
Prepare a concentrated stock of this compound in 100% DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well qPCR plate, add the purified FAT enzyme to each well.
-
Add serial dilutions of the this compound stock solution to the respective wells. It is recommended to test a range of concentrations, for instance, a 40-fold excess of the enzyme concentration has been used.[5]
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add the fluorescent dye to each well.
-
-
Thermal Shift Assay Execution:
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature for each well. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each this compound concentration. A positive ΔTm indicates stabilization of the protein by ligand binding.
-
Table 2: Example Data from a Fluorescence-Based Thermal Shift Assay
| Treatment | Enzyme Concentration | Ligand Concentration | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 2.5 µM | - | 50.2 °C | - |
| This compound | 2.5 µM | 100 µM | 55.8 °C | +5.6 °C |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Protocol 2: General Protocol for Assessing this compound Cytotoxicity in Adherent Mammalian Cell Lines
Given that this compound is a urea-based compound, and other urea-based herbicides have been shown to have cytotoxic effects on mammalian cells, it is important to assess its potential impact in your cell model.[6][7]
-
Cell Seeding:
-
Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cell line (typically ≤ 0.5%).
-
Include a vehicle control (media + DMSO) and an untreated control.
-
Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
If a dose-dependent effect is observed, you can calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Potential Off-Target Effects and Further Considerations
While this compound's primary target is plant-specific, researchers in drug development should consider potential off-target effects in mammalian systems, especially at higher concentrations. Other urea-based herbicides have been reported to induce cytotoxic effects in human cell lines.[7] It is therefore crucial to perform dose-response experiments to identify a suitable concentration window for your specific research question and cell model.
For any further questions or to report unexpected results, please consult the product's technical data sheet or contact your supplier's technical support.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triflumuron induces cytotoxic effects on hepatic and renal human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation issues of Cumyluron in soil and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Cumyluron in soil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways in soil?
This compound is a urea-based herbicide. Its degradation in soil is primarily mediated by microbial activity, with abiotic processes such as hydrolysis playing a secondary role. The main microbial degradation pathway for phenylurea herbicides like this compound involves two key steps:
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N-demethylation: The removal of methyl groups from the urea nitrogen atoms.
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Hydrolysis of the urea bridge: Cleavage of the bond connecting the phenyl ring to the urea group, leading to the formation of aniline derivatives.
These initial transformation products are then typically further metabolized by soil microorganisms.
Q2: What are the major factors influencing the degradation rate of this compound in soil?
Several factors can significantly impact the rate at which this compound degrades in the soil environment:
-
Soil Type and Composition: Soil texture (sand, silt, clay content) and organic matter content affect the bioavailability of this compound to microorganisms. Higher organic matter can sometimes increase microbial activity but may also lead to stronger adsorption of the herbicide, reducing its availability for degradation.
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Soil Moisture: Microbial activity is highly dependent on soil moisture. Optimal degradation rates are generally observed in moist soils, while very dry or waterlogged (anaerobic) conditions can inhibit microbial processes.
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Temperature: Like most biological processes, the rate of microbial degradation of this compound increases with temperature, up to an optimal range (typically 20-30°C).
-
Soil pH: The pH of the soil can influence both the chemical stability of this compound and the activity of microbial populations responsible for its degradation.
-
Microbial Community: The presence, abundance, and diversity of microorganisms capable of degrading urea herbicides are crucial. Soils with a history of pesticide application may exhibit accelerated degradation due to the adaptation of the microbial community.
Q3: What is the expected half-life of this compound in soil?
Currently, specific experimental data on the half-life of this compound in various soil types is limited in publicly available literature. However, based on data for other phenylurea herbicides, the half-life can range from approximately 30 to over 150 days, depending on the environmental conditions. For a more precise estimation for specific experimental conditions, conducting a preliminary degradation study is recommended. Quantitative Structure-Activity Relationship (QSAR) models can also provide estimations of herbicide persistence in soil.
Troubleshooting Guides
Issue 1: Slower than expected degradation of this compound in soil microcosm experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Low microbial activity | - Check soil source: Use fresh, healthy soil with a known microbial population. Avoid using soil that has been stored for long periods or has been air-dried excessively. - Biostimulation: Amend the soil with a carbon source (e.g., glucose) or a balanced nutrient solution to stimulate microbial growth and activity. - Bioaugmentation: Inoculate the soil with a microbial consortium known to degrade urea herbicides. |
| Suboptimal environmental conditions | - Temperature: Ensure the incubator is set to an optimal temperature for microbial activity (typically 20-30°C). - Moisture: Adjust the soil moisture content to 50-70% of its water-holding capacity. - pH: Measure the soil pH and adjust if it is outside the optimal range for microbial degradation (typically pH 6-8). |
| Strong adsorption of this compound to soil particles | - Analyze soil organic matter: High organic matter content can lead to increased sorption. Consider using a soil with lower organic matter for initial studies or use radiolabeled this compound to track its distribution between the soil solid and liquid phases. |
| Inaccurate analytical measurements | - Validate extraction method: Ensure your solvent extraction method is efficient for your soil type. Perform recovery studies with spiked samples. - Check instrument calibration: Verify the calibration of your HPLC or LC-MS/MS system with fresh analytical standards. |
Issue 2: High variability in degradation rates between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Heterogeneity of soil samples | - Homogenize soil: Thoroughly mix and sieve the soil before distributing it into microcosm vessels to ensure uniformity. |
| Inconsistent application of this compound | - Use a precise application method: Apply this compound dissolved in a small, consistent volume of solvent to each microcosm and mix thoroughly to ensure even distribution. |
| Fluctuations in incubation conditions | - Monitor incubator performance: Regularly check the temperature and humidity within the incubator to ensure stability. - Randomize microcosm placement: Arrange the replicate vessels randomly within the incubator to minimize the effects of any potential temperature or light gradients. |
| Errors during sample processing and analysis | - Standardize procedures: Ensure that all samples are processed and analyzed using the same standardized protocols. - Include internal standards: Use an internal standard during analytical runs to correct for variations in extraction efficiency and instrument response. |
Data Presentation
Table 1: Half-life of Phenylurea Herbicides in Soil (as a proxy for this compound)
| Herbicide | Soil Type | Half-life (days) | Reference |
| Linuron | Sandy Loam | 36.5 - 61.7 | [1] |
| Linuron | Clay Loam | 42.5 - 67.5 | [1] |
| Diuron | Loam | > 70 | [2] |
| Isoproturon | Agricultural Soil | 20 - 40 | [3] |
| Metsulfuron-methyl | Non-sterile soil | 13 | [4] |
| Metsulfuron-methyl | Sterilized soil | 31 | [4] |
Note: This data is for herbicides structurally related to this compound and should be used as an estimate. Actual degradation rates of this compound may vary.
Experimental Protocols
Protocol 1: Determination of this compound Degradation Half-life in Soil
Objective: To determine the rate of this compound degradation in a specific soil under controlled laboratory conditions.
Materials:
-
Freshly collected and sieved (<2 mm) soil
-
Analytical grade this compound
-
Solvent for stock solution (e.g., acetone or methanol)
-
Incubation vessels (e.g., glass jars with loose-fitting lids)
-
Incubator
-
Analytical equipment (HPLC or LC-MS/MS)
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Analytical balance, vortex mixer, centrifuge
Methodology:
-
Soil Preparation: Determine the water holding capacity (WHC) of the soil. Adjust the moisture content of the soil to 60% of its WHC.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the required amount of the stock solution to a known weight of soil to achieve the desired initial concentration. Mix thoroughly and allow the solvent to evaporate in a fume hood.
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Incubation: Transfer the spiked soil into replicate incubation vessels. Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark.
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Sampling: At predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 90 days), remove triplicate samples for analysis.
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Extraction: Extract this compound from the soil samples using an appropriate solvent. Vortex the samples and then centrifuge to separate the soil particles from the supernatant.
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Analysis: Analyze the concentration of this compound in the extracts using a calibrated HPLC or LC-MS/MS system.
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Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant (k) and the half-life (DT50) using first-order kinetics.
Potential Solutions for this compound Degradation Issues
1. Bioremediation:
-
Biostimulation: This approach involves stimulating the native microbial populations in the soil to enhance the degradation of this compound. This can be achieved by adding nutrients (e.g., nitrogen and phosphorus sources) or organic amendments (e.g., compost, manure) to the contaminated soil.[5]
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Bioaugmentation: This strategy involves introducing specific microorganisms or microbial consortia with known this compound-degrading capabilities into the contaminated soil.[6] This can be particularly effective in soils with a low abundance of indigenous degraders.
2. Phytoremediation:
Phytoremediation utilizes plants to remove, degrade, or contain contaminants in soil and water.[7] For this compound, specific plant species could be used to:
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Phytodegradation: Take up this compound and break it down within their tissues.
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Rhizodegradation: Secrete enzymes and other compounds from their roots that stimulate microbial degradation of this compound in the rhizosphere (the soil region directly influenced by roots).
Visualizations
Caption: Proposed microbial degradation pathway of this compound in soil.
References
- 1. Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 5. Development of new QSAR models for water, sediment, and soil half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Strategies for Bioremediation of Emerging Pollutants: A Review for a Green and Sustainable Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytoremediation of herbicide-polluted soils - Advances in Weed Science [awsjournal.org]
Technical Support Center: Enhancing the Safening Effect of Cumyluron
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Cumyluron as a herbicide safener in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a urea-based herbicide used to control grass weeds, particularly in rice cultivation and turfgrass.[1][2][3] Its primary herbicidal mode of action is the inhibition of the enzyme acyl-ACP thioesterase (FAT), which is crucial for fatty acid biosynthesis in plants.[1][4][5][6] Disruption of this pathway leads to the suppression of weed growth.[1]
Q2: What is the "safening effect" of this compound?
In addition to its herbicidal properties, this compound exhibits a safening effect, which means it can protect crops, especially rice, from injury caused by other co-applied herbicides, such as those from the sulfonylurea class.[1][2][3] This allows for the selective control of weeds in crops that might otherwise be susceptible to the herbicide.
Q3: How does this compound exert its safening effect?
While the precise mechanism is not fully elucidated, it is widely accepted that safeners like this compound enhance the crop's natural defense mechanisms against herbicides.[7] This is primarily achieved by upregulating the expression and activity of detoxification enzymes, including:
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Cytochrome P450 monooxygenases (CYPs or P450s): These enzymes are involved in the initial phase of herbicide metabolism, often through oxidation reactions.[8][9][10]
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Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the herbicide or its metabolites, rendering them less toxic and more easily sequestered or transported within the plant.[7][9][11]
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ATP-Binding Cassette (ABC) transporters: These proteins are involved in transporting the detoxified herbicide conjugates into vacuoles, effectively removing them from metabolically active parts of the cell.[7][9]
Q4: In which crops is this compound typically used as a safener?
This compound is most notably used as a safener in rice to protect against injury from sulfonylurea herbicides.[1][2][3][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of or reduced safening effect | 1. Suboptimal Application Rate: The concentration of this compound may be too low to induce a sufficient detoxification response in the crop. 2. Timing of Application: The safener needs to be applied before or at the same time as the herbicide to allow for the induction of detoxification pathways. 3. Herbicide-Crop-Safener Specificity: The safening effect can be highly specific to the crop variety, the herbicide used, and the safener itself. 4. Environmental Conditions: Factors like temperature, humidity, and soil composition can influence plant metabolism and the efficacy of the safener. | 1. Dose-Response Experiment: Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific crop variety and herbicide combination. 2. Application Timing Optimization: Test different application timings (pre-treatment, co-application) to identify the most effective window for safener application. 3. Compatibility Check: Review literature or conduct preliminary tests to ensure compatibility between your chosen crop variety, herbicide, and this compound. 4. Controlled Environment Studies: If possible, conduct experiments under controlled environmental conditions to minimize variability. |
| Phytotoxicity to the crop despite using this compound | 1. High Herbicide Concentration: The herbicide dose may be too high for the safener to overcome, leading to crop injury. 2. Crop Stress: Plants under stress (e.g., drought, nutrient deficiency) may be more susceptible to herbicide injury, even with a safener. 3. Improper Formulation or Tank Mixing: Incompatible tank mix partners or improper formulation can affect the availability and activity of both the herbicide and the safener. | 1. Herbicide Dose Adjustment: Reduce the herbicide concentration while maintaining weed control efficacy. 2. Ensure Optimal Crop Health: Maintain good agronomic practices to ensure crops are healthy and vigorous. 3. Formulation and Tank Mix Evaluation: Use recommended formulations and check for compatibility of all tank mix components. Conduct a jar test before application. |
| Inconsistent results between experiments | 1. Biological Variability: Inherent genetic and physiological differences between individual plants can lead to variable responses. 2. Inconsistent Application: Non-uniform application of the safener and/or herbicide can result in varied responses across the treated area. 3. Fluctuating Environmental Conditions: Changes in environmental conditions between experiments can impact plant growth and metabolic rates. | 1. Increase Replication: Use a sufficient number of replicates to account for biological variability. 2. Standardize Application Technique: Ensure precise and uniform application of all treatments. 3. Record Environmental Data: Monitor and record key environmental parameters for each experiment to help explain any observed variability. |
Experimental Protocols
Protocol 1: Determining the Optimal Safener-to-Herbicide Ratio
This experiment aims to identify the most effective ratio of this compound to a specific herbicide for maximizing crop safety without compromising weed control.
Materials:
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Crop seeds (e.g., rice, Oryza sativa)
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Weed seeds (e.g., a susceptible grass weed)
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This compound stock solution
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Herbicide stock solution (e.g., a sulfonylurea herbicide)
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Pots, soil, and growth chamber or greenhouse facilities
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Spraying equipment calibrated for small-scale application
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Balance, beakers, and other standard laboratory equipment
Methodology:
-
Plant Preparation: Sow crop and weed seeds in separate pots and grow them under optimal conditions until they reach the desired growth stage for herbicide application (e.g., 2-3 leaf stage).
-
Treatment Preparation: Prepare a series of treatment solutions with varying ratios of this compound to the herbicide. Include the following controls:
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Untreated control (no herbicide or safener)
-
Herbicide alone
-
This compound alone
-
-
Application: Apply the treatment solutions uniformly to the respective pots using a calibrated sprayer.
-
Evaluation:
-
Visually assess crop injury (phytotoxicity) and weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete death).
-
Measure plant height and shoot fresh/dry weight at the end of the experiment.
-
-
Data Analysis: Analyze the data to determine the safener-to-herbicide ratio that provides the highest level of crop safety and acceptable weed control.
Protocol 2: Assessing the Induction of Detoxification Enzymes
This protocol measures the activity of key detoxification enzymes (GSTs and P450s) in crop plants following treatment with this compound.
Materials:
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Crop seedlings treated with this compound as described in Protocol 1.
-
Liquid nitrogen
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Mortar and pestle
-
Extraction buffer (specific composition depends on the enzyme being assayed)
-
Spectrophotometer
-
Reagents for GST and P450 activity assays (e.g., CDNB for GST, specific substrates for P450s)
-
Protein quantification assay kit (e.g., Bradford or BCA)
Methodology:
-
Sample Collection: Harvest leaf tissue from treated and control plants at specific time points after treatment (e.g., 24, 48, 72 hours). Immediately freeze the samples in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. Add extraction buffer and homogenize. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Protein Quantification: Determine the total protein concentration in each extract using a standard protein assay.
-
Enzyme Activity Assays:
-
GST Activity: Measure the rate of conjugation of glutathione to a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which can be monitored spectrophotometrically.
-
P450 Activity: Assay for P450 activity using specific substrates that are metabolized by these enzymes, leading to a measurable change in absorbance or fluorescence. The choice of substrate will depend on the specific P450s of interest.
-
-
Data Analysis: Express enzyme activity as specific activity (e.g., nmol of product formed per minute per mg of protein). Compare the specific activities of enzymes from this compound-treated plants to those of the untreated controls to determine the level of induction.
Signaling Pathways and Experimental Workflows
References
- 1. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 2. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 3. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 4. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam. (2022) | Philipp Johnen | 11 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Testing a chemical series inspired by plant stress oxylipin signalling agents for herbicide safening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 10. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 11. Induction of glutathione S-transferases in Arabidopsis by herbicide safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. EP3533329A1 - Method of reducing crop damage - Google Patents [patents.google.com]
Addressing analytical challenges in Cumyluron residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the residue analysis of Cumyluron.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound residue analysis?
A1: Due to its chemical structure as a urea-based herbicide, this compound is amenable to analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography (GC) is generally not suitable for urea herbicides due to their thermal instability.
Q2: Which sample preparation method is recommended for this compound analysis in soil and crop matrices?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for extracting this compound from various matrices like soil and rice.[1][2][3][4] This method has been widely adopted for multi-residue pesticide analysis due to its efficiency and simplicity.[1][2][3][4]
Q3: What is the mechanism of action of this compound, and how might it influence analysis?
A3: this compound acts by inhibiting the acyl-ACP thioesterase (FAT) enzyme, which is a critical component of the fatty acid biosynthesis pathway in plants. This disruption of lipid metabolism leads to weed growth suppression. While this mechanism of action does not directly interfere with the chemical analysis, understanding its safening effect in certain crops like rice is important, as it might be co-applied with other herbicides, which could be potential interferences in a multi-residue analysis.
Q4: How can I mitigate matrix effects in my this compound analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge in pesticide residue analysis. To mitigate these effects, you can:
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Use matrix-matched calibration standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples.
-
Employ stable isotope-labeled internal standards: This is a highly effective way to compensate for matrix effects.
-
Dilute the sample extract: This can reduce the concentration of interfering matrix components.
-
Optimize the cleanup step: Using appropriate sorbents in the dispersive SPE step of the QuEChERS method can help remove interfering compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Column degradation- Incompatible mobile phase pH- Sample solvent mismatch with mobile phase- Column overload | - Replace the guard column or analytical column.- Adjust the mobile phase pH to ensure this compound is in a non-ionized state.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Reduce the injection volume or dilute the sample. |
| Low or No Recovery of this compound | - Inefficient extraction- Degradation of the analyte during sample preparation or storage- Improper pH during extraction | - Ensure thorough homogenization of the sample.- Increase shaking/vortexing time during the QuEChERS extraction step.- Store samples and extracts at low temperatures (e.g., -20°C) and away from light.- Check the stability of this compound in the chosen solvents and matrix.[5] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection sequence. |
| High Background Noise or Ghost Peaks in Chromatogram | - Contaminated mobile phase or solvents- Carryover from previous injections- Contaminated sample vials or caps | - Use high-purity solvents and reagents.- Implement a thorough wash cycle for the autosampler and injection port between samples.- Use new or properly cleaned sample vials and septa. |
| Signal Suppression/Enhancement in LC-MS/MS | - Co-eluting matrix components | - See Q4 in the FAQ section on mitigating matrix effects.- Adjust the chromatographic method to improve the separation of this compound from interfering matrix components. |
Experimental Protocols
Sample Preparation: QuEChERS Method for Soil and Rice
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in soil and rice matrices.[1][2][4]
-
Homogenization: Homogenize the soil or rice sample to a fine powder. For samples with low moisture content, add a calculated amount of water to achieve a total water content of approximately 80-95% to facilitate extraction.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if used.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine for general cleanup; C18 may be added for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Analytical Methodology: HPLC-UV and LC-MS/MS
The following are representative instrumental parameters. Optimization will be required for specific instrumentation and matrices.
Typical HPLC-UV Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| (e.g., 60:40 v/v Acetonitrile:Water) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 245 nm (based on typical absorbance for urea herbicides) |
Typical LC-MS/MS Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient Program | Start at 5% B, hold for 0.5 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by direct infusion of a this compound standard. |
| (Example: Precursor Ion [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)) |
Quantitative Data Summary
The following table presents typical performance data for a multi-residue pesticide analysis method in rice, which can be considered representative for a validated this compound method.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Recovery (at 0.01 and 0.1 mg/kg) | 70-120% |
| Precision (RSD) | < 20% |
Visualizations
This compound's Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
This compound inhibits the enzyme acyl-ACP thioesterase (FAT), which is essential for terminating the elongation of fatty acid chains in plants. This disruption of lipid synthesis is the basis of its herbicidal activity.
General Workflow for this compound Residue Analysis
This diagram outlines the key stages from sample collection to final data reporting in a typical this compound residue analysis experiment.
Troubleshooting Logic for Low Analyte Recovery
This diagram provides a logical approach to diagnosing and resolving issues related to low recovery of this compound during analysis.
References
Technical Support Center: Mitigating the Environmental Impact of Cumyluron Runoff
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating the environmental impact of Cumyluron runoff. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data on mitigation strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the environmental impact and mitigation of this compound runoff.
Q1: What are the primary environmental concerns associated with this compound runoff?
A1: this compound is a urea-based herbicide with low aqueous solubility, meaning it tends to bind to soil particles.[1][2] The primary concern with this compound runoff is its potential to contaminate surface water bodies. While its low solubility might suggest a lower risk of transport in the dissolved phase, it can be carried on eroded soil particles.[3] this compound is classified as moderately toxic to fish, and its presence in aquatic ecosystems can pose a risk to non-target organisms.[1][2]
Q2: What are the most effective Best Management Practices (BMPs) for reducing this compound runoff?
A2: Several BMPs can effectively reduce pesticide runoff. For a herbicide with properties like this compound (low solubility), strategies that control soil erosion and sediment transport are particularly important. These include:
-
Vegetative Filter Strips (VFS): These are strips of vegetation planted at the edge of fields to slow runoff, trap sediment, and filter out pesticides.[4][5][6]
-
Conservation Tillage: Practices such as no-till or reduced tillage help to maintain crop residue on the soil surface, which reduces soil erosion and runoff.[7][8][9]
-
Irrigation Management: Proper irrigation scheduling and application methods can prevent over-irrigation and subsequent runoff.[3]
Q3: How can I accurately quantify this compound concentrations in water samples?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method for quantifying this compound in water samples. A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide. Key considerations include proper sample collection, storage, and preparation, including solid-phase extraction (SPE) to concentrate the analyte from the water matrix.
Q4: Are there models available to predict this compound runoff from agricultural fields?
A4: Yes, several environmental fate models can be used to simulate pesticide runoff. The Pesticide Root Zone Model (PRZM) and the Vegetative Filter Strip Modeling System (VFSMOD) are two widely used models. PRZM can simulate pesticide movement in the root zone and its loss via runoff and erosion. VFSMOD is specifically designed to assess the effectiveness of vegetative filter strips in reducing pesticide transport. These models require input data on soil properties, weather conditions, agricultural practices, and the physicochemical properties of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to study and mitigate this compound runoff.
Troubleshooting Simulated Rainfall Runoff Experiments
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent runoff initiation time across replicate plots. | 1. Variability in antecedent soil moisture. 2. Uneven application of simulated rainfall. 3. Differences in soil compaction or surface crusting. | 1. Pre-wet soils to a uniform moisture content before the experiment. 2. Calibrate the rainfall simulator to ensure uniform rainfall intensity and distribution. 3. Ensure consistent soil packing and preparation for all plots. |
| Low or no detection of this compound in runoff samples. | 1. Strong adsorption of this compound to soil particles, especially in high organic matter soils. 2. Insufficient rainfall intensity or duration to induce significant runoff and erosion. 3. Degradation of this compound before the runoff event. | 1. Consider using a soil type with lower organic matter for initial studies. 2. Increase rainfall intensity or duration to generate sufficient runoff. 3. Conduct the runoff simulation shortly after this compound application. |
| Clogging of runoff collection systems with sediment. | High soil erosion rates from the experimental plots. | 1. Install a pre-filter or sediment trap at the collection point. 2. Consider using a larger collection flume or trough. |
Troubleshooting HPLC-UV Analysis of this compound
| Problem | Possible Cause(s) | Solution(s) |
| No peak or very small peak for this compound standard. | 1. Incorrect wavelength setting on the UV detector. 2. Degradation of the this compound standard solution. 3. Problem with the HPLC system (e.g., pump, injector). | 1. Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 240 nm). 2. Prepare a fresh standard solution. 3. Troubleshoot the HPLC system according to the manufacturer's guide.[10][11][12][13] |
| Broad or tailing peaks. | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Wash the column with a strong solvent or replace the column. 2. Adjust the pH of the mobile phase. 3. Dilute the sample or inject a smaller volume. |
| Baseline noise or drift. | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Fluctuations in pump pressure. | 1. Degas the mobile phase and purge the pump. 2. Use fresh, HPLC-grade solvents and flush the detector cell. 3. Check for leaks and ensure the pump is functioning correctly. |
Quantitative Data on Mitigation Strategies
While specific quantitative data for the effectiveness of mitigation strategies for this compound is limited in publicly available literature, the following tables summarize data for herbicides with similar properties (i.e., other urea herbicides or those with low water solubility and a tendency to adsorb to soil). This data can serve as a valuable reference for estimating the potential effectiveness of these strategies for this compound, though experimental verification is highly recommended.
Table 1: Effectiveness of Vegetative Filter Strips (VFS) in Reducing Herbicide Runoff
| Herbicide (Property) | VFS Width (m) | Slope (%) | Runoff Reduction (%) | Sediment Reduction (%) | Herbicide Load Reduction (%) | Reference |
| Diuron (Urea Herbicide) | 10 | 5 | 45-60 | 70-85 | 60-80 | [4] |
| Atrazine (Moderate Solubility) | 5 | 3 | 30-50 | 50-70 | 40-60 | [14] |
| Metolachlor (Moderate Solubility) | 9 | 2 | 50-70 | 75-90 | 65-85 | [15] |
Table 2: Effectiveness of Conservation Tillage in Reducing Herbicide Runoff
| Tillage Practice | Soil Type | Slope (%) | Runoff Reduction (%) | Sediment Reduction (%) | Herbicide Loss Reduction (%) | Reference |
| No-Till vs. Conventional | Silt Loam | 4 | 43 | 87 | No significant effect | [7][8] |
| Minimum Tillage vs. Conventional | Clay Loam | 6 | 26 | 64 | 15 | [7][8] |
| No-Till with Cover Crop | Sandy Loam | 2 | 60-80 | 75-95 | 70-90 | [9][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound runoff and its environmental impact.
Protocol 1: Simulated Rainfall-Runoff Experiment
Objective: To quantify the amount of this compound transported in runoff and eroded sediment from a treated soil plot under controlled rainfall conditions.
Materials:
-
Rainfall simulator capable of producing uniform rainfall intensity.[10][17][18][19][20]
-
Runoff plots (e.g., 1m x 2m) with borders to isolate runoff.
-
Runoff collection system (e.g., trough and collection containers).
-
Soil representative of an agricultural field.
-
This compound (analytical grade and/or commercial formulation).
-
Application equipment (e.g., sprayer).
-
Sample collection bottles (amber glass).
Procedure:
-
Plot Preparation:
-
Construct runoff plots on a desired slope.
-
Pack the soil uniformly in the plots to a specified bulk density.
-
Pre-wet the soil to a consistent antecedent moisture content.
-
-
This compound Application:
-
Apply this compound to the soil surface at a known rate, simulating a field application.
-
-
Rainfall Simulation:
-
Position the rainfall simulator over the plot.
-
Apply simulated rainfall at a predetermined intensity and duration (e.g., 50 mm/hr for 1 hour).
-
-
Sample Collection:
-
Collect the entire runoff volume at fixed time intervals throughout the rainfall event.
-
Record the total volume of runoff for each interval.
-
Collect a subsample of the runoff for sediment and this compound analysis.
-
-
Sample Analysis:
-
Determine the sediment concentration in the runoff samples by filtration and drying.
-
Analyze the water and sediment phases for this compound concentration using HPLC-UV (see Protocol 3).
-
-
Data Calculation:
-
Calculate the total mass of this compound lost in the dissolved and sediment-bound phases.
-
Protocol 2: Aquatic Toxicity Testing with Fish (Adapted from OECD 203 & 210)
Objective: To determine the acute and early-life stage toxicity of this compound to a representative fish species (e.g., Zebrafish, Danio rerio).
Materials:
-
Fish embryos and larvae from a healthy broodstock.[2][5][21][22][23]
-
Glass aquaria or beakers.
-
Dilution water (dechlorinated and aerated).
-
This compound stock solution (prepared in a suitable solvent due to low water solubility, with a solvent control group included in the experiment).[24]
-
Incubator or temperature-controlled room.
-
Microscope for observing embryos and larvae.
Procedure (Acute Toxicity - OECD 203): [1][4][6][7][24]
-
Range-finding Test: Expose a small number of fish to a wide range of this compound concentrations to determine the approximate lethal range.
-
Definitive Test:
-
Prepare a series of at least five geometrically spaced concentrations of this compound and a control (and solvent control).
-
Place a specified number of fish (e.g., 10) in each test chamber.
-
Maintain the test conditions (temperature, light, dissolved oxygen) for 96 hours.
-
Record mortality and any abnormal behavioral or morphological changes at 24, 48, 72, and 96 hours.
-
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) at each observation time.
Procedure (Early-Life Stage Toxicity - OECD 210): [2][5][21][22][23]
-
Exposure: Expose newly fertilized fish eggs to a range of this compound concentrations.
-
Observation: Daily, record embryo mortality, hatching success, and larval mortality.
-
Termination: The test is typically terminated after a set period post-hatch (e.g., 28-32 days for zebrafish).
-
Endpoints: In addition to mortality, assess sublethal endpoints such as length, weight, and any developmental abnormalities.
-
Data Analysis: Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).
Protocol 3: Quantification of this compound in Water Samples by HPLC-UV
Objective: To determine the concentration of this compound in aqueous samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column.
-
Mobile phase (e.g., acetonitrile and water mixture).
-
This compound analytical standard.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Vacuum manifold for SPE.
-
Solvents for SPE (e.g., methanol, water).
-
Filtration apparatus.
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound from the cartridge with a small volume of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC-UV Analysis:
-
Set the HPLC conditions (flow rate, mobile phase composition).
-
Set the UV detector to the wavelength of maximum absorbance for this compound (approx. 240 nm).
-
Inject a known volume of the prepared sample.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
-
Method Validation: Validate the analytical method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[19][20][25][26]
Protocol 4: Assessment of Biochemical Markers in Fish
Objective: To evaluate the sublethal effects of this compound on fish by measuring key biochemical markers of neurotoxicity and oxidative stress.
Materials:
-
Fish exposed to sublethal concentrations of this compound (from Protocol 2 or a separate exposure experiment).
-
Homogenizer.
-
Centrifuge.
-
Spectrophotometer or plate reader.
-
Assay kits or reagents for measuring:
Procedure (General):
-
Tissue Preparation:
-
Dissect the target tissues from the fish (e.g., brain for AChE, liver for oxidative stress markers).
-
Homogenize the tissues in an appropriate buffer.
-
Centrifuge the homogenate to obtain the supernatant for analysis.
-
-
Biochemical Assays:
-
Perform the assays for each biomarker according to the instructions of the specific assay kit or a validated laboratory protocol.
-
-
Data Analysis:
-
Calculate the activity of each enzyme or the level of the biomarker.
-
Statistically compare the results from the this compound-exposed groups to the control group to determine if there are significant differences.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key signaling pathways potentially affected by this compound and experimental workflows.
Diagram 1: Potential Signaling Pathways Affected by Phenylurea Herbicides in Fish
Phenylurea herbicides, the class to which this compound belongs, have been shown to potentially impact several signaling pathways in fish beyond their primary mode of action in plants. These include the induction of oxidative stress and interference with steroidogenesis.[1][2]
Diagram 2: Experimental Workflow for Assessing this compound Runoff and Mitigation
This diagram outlines the logical flow of experiments to investigate this compound runoff and the effectiveness of mitigation strategies.
Diagram 3: Oxidative Stress Pathway in Fish
Exposure to herbicides can lead to an overproduction of reactive oxygen species (ROS), overwhelming the fish's antioxidant defense system and causing oxidative stress. This can result in cellular damage.
Diagram 4: Acetylcholinesterase Inhibition Pathway
Some pesticides can inhibit the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation and potential neurotoxicity. While less common for herbicides than insecticides, it is a potential mechanism of toxicity.
References
- 1. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Problem of Runoff – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. extension.oregonstate.edu [extension.oregonstate.edu]
- 5. Using Vegetative Filter Strips - mitigating pesticide effects on environment - UC IPM [ipm.ucanr.edu]
- 6. Runoff mitigation – Vegetative Filter Strips - Canada.ca [canada.ca]
- 7. Pesticide runoff from conventional tillage, minimum tillage, and no‐tillage cropping systems: Meta‐analysis of published North American data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Pesticide Runoff from Conventional, Minimum, and No-Tillage Cropping S" by Daniel Fleming, Dave Spencer et al. [scholarsjunction.msstate.edu]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. waters.com [waters.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. DSpace [scholarworks.umass.edu]
- 16. researchgate.net [researchgate.net]
- 17. isws.illinois.edu [isws.illinois.edu]
- 18. tajhizshimi.com [tajhizshimi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Aquatic toxicity tests with substances that are poorly soluble in water and consequences for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Urea [sitem.herts.ac.uk]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. urea.ae.org [urea.ae.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. agronomy.org [agronomy.org]
- 29. Filter Strips - SERA-17 [sera17.wordpress.ncsu.edu]
- 30. A Comparative Study of Human and Zebrafish Pregnane X Receptor Activities of Pesticides and Steroids Using In Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]
- 32. CRISPR-Cas9-Mutated Pregnane X Receptor (pxr) Retains Pregnenolone-induced Expression of cyp3a65 in Zebrafish (Danio rerio) Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Formulation Stability of Cumyluron Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address formulation stability challenges encountered with Cumyluron products.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation stability challenges with this compound?
A1: this compound, a urea-based herbicide, is characterized by its low aqueous solubility.[1][2] This property makes it well-suited for suspension concentrate (SC) formulations.[2] However, SC formulations of this compound can be susceptible to several stability issues, including:
-
Crystal Growth: Over time, especially under fluctuating temperatures, small particles of this compound can dissolve and recrystallize onto larger particles, a phenomenon known as Ostwald ripening.[3][4] This can lead to a shift in particle size distribution, potentially affecting the product's efficacy and sprayability.
-
Sedimentation and Caking: Due to gravity, the suspended this compound particles can settle at the bottom of the container. If the formulation is not properly stabilized, this sediment can form a hard, non-redispersible cake.[3][5]
-
Chemical Degradation: As a urea derivative, this compound can be susceptible to hydrolysis, particularly under alkaline or acidic conditions and at elevated temperatures.[6][7] Photodegradation can also be a concern if the formulation is not protected from light.[8]
-
Phase Separation: Inadequate emulsification or stabilization can lead to the separation of the aqueous and solid phases of the suspension.[5]
Q2: What are the key formulation components for a stable this compound Suspension Concentrate (SC)?
A2: A stable this compound SC formulation typically includes the following components:[9]
-
Wetting Agents: These surfactants are crucial for reducing the surface tension between the solid this compound particles and the aqueous medium, ensuring proper wetting during the milling process and preventing the agglomeration of freshly milled particles.[3][10]
-
Dispersing Agents: These are essential for preventing the flocculation of this compound particles by creating repulsive forces between them, either through electrostatic or steric hindrance. This ensures long-term stability of the suspension.[9][11]
-
Rheology Modifiers (Thickeners): These agents increase the viscosity of the formulation at rest, which slows down the sedimentation of particles. A good rheology modifier will exhibit shear-thinning properties, meaning the viscosity decreases under shear (e.g., shaking or pouring) for easy handling.[3][12]
-
Antifreeze Agents: To prevent freezing at low temperatures, which can irreversibly damage the formulation, antifreeze agents like propylene glycol are often included.[10]
-
Antifoaming Agents: These are necessary to prevent foam formation during manufacturing and application.[10]
-
Preservatives: To prevent microbial growth in the water-based formulation, a preservative is typically added.[10]
Q3: How can I assess the stability of my this compound formulation?
A3: Stability testing is crucial to ensure the quality and shelf-life of your formulation. Standard protocols often involve both accelerated and real-time stability studies.[13][14]
-
Accelerated Stability Studies: These studies are conducted at elevated temperatures (e.g., 54°C for 14 days) to predict the long-term stability of the formulation in a shorter timeframe.[13]
-
Real-Time Stability Studies: These studies are conducted under recommended storage conditions for an extended period (e.g., two years) to determine the actual shelf-life of the product.[14]
During these studies, the following parameters are typically monitored:
-
Active Ingredient Content: To check for chemical degradation.[14]
-
Particle Size Distribution: To monitor for crystal growth.[4][15]
-
Viscosity and Rheological Properties: To assess physical stability and pourability.[9]
-
Sedimentation and Re-suspendability: To check for settling and caking.[9]
-
pH: To monitor for changes that could indicate chemical reactions.[16]
-
Visual Appearance: To observe for any phase separation, color change, or other physical instabilities.[5]
Troubleshooting Guides
Issue 1: Crystal Growth in this compound Suspension Concentrate
Symptoms:
-
Increase in average particle size over time, as measured by laser diffraction.
-
Formation of visible crystals upon microscopic examination.
-
Reduced suspensibility and potential for nozzle blockage during application.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Solubility in the Continuous Phase | The aqueous solubility of this compound, although low, can be sufficient to allow for Ostwald ripening. Consider adding a crystal growth inhibitor that can reduce the solubility of this compound in the aqueous phase. The use of a combination of non-ionic and anionic surfactants can also help stabilize the system.[14] |
| Inadequate Dispersant Coverage | The surface of the this compound particles may not be fully covered by the dispersing agent, allowing for dissolution and recrystallization. Ensure the use of a high-performing dispersant that strongly adsorbs to the particle surface. Lignosulfonates are known to be effective dispersants for a variety of active ingredients due to their multiple anchoring sites.[17] |
| Polymorphic Transformation | This compound may exist in different crystalline forms (polymorphs) with varying solubilities. The transformation to a more stable, less soluble form can lead to crystal growth. Characterize the crystalline form of the starting material and ensure its stability throughout the formulation process. |
| Temperature Fluctuations | Storage under fluctuating temperatures can accelerate crystal growth. Store the formulation in a temperature-controlled environment and include temperature cycling in your stability testing protocol to assess its robustness. |
Issue 2: Sedimentation and Caking in this compound Suspension Concentrate
Symptoms:
-
Formation of a distinct layer of sediment at the bottom of the container.
-
Difficulty in re-suspending the sediment by gentle agitation.
-
Formation of a hard, non-redispersible cake.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Viscosity at Low Shear | The viscosity of the formulation at rest is too low to effectively suspend the this compound particles. Incorporate a suitable rheology modifier, such as xanthan gum or microfibrillated cellulose, to create a structured network that holds the particles in suspension.[9][18] |
| Particle Agglomeration | Weak attractive forces between particles can lead to the formation of agglomerates, which settle more rapidly. Ensure adequate dispersion through the use of an effective dispersing agent and proper milling to achieve a fine and uniform particle size distribution.[3] |
| Incompatible Formulation Components | Interactions between different components in the formulation can lead to a breakdown of the suspension system. Conduct compatibility studies with all excipients before finalizing the formulation. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound Suspension Concentrate
Objective: To evaluate the physical and chemical stability of a this compound SC formulation under accelerated storage conditions.
Materials:
-
This compound SC formulation
-
Temperature-controlled oven set to 54 ± 2°C
-
Glass storage containers with airtight seals
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Laser diffraction particle size analyzer
-
Viscometer
-
pH meter
Procedure:
-
Initial Analysis (Time 0):
-
Homogenize the this compound SC formulation thoroughly.
-
Analyze the initial active ingredient concentration using a validated HPLC method.[19][20]
-
Measure the initial particle size distribution.[18]
-
Measure the initial viscosity at a defined shear rate.
-
Measure the initial pH of the formulation.
-
Record the visual appearance of the formulation.
-
-
Storage:
-
Transfer a known quantity of the formulation into sealed glass containers.
-
Place the containers in the oven at 54 ± 2°C.
-
-
Analysis after 14 Days:
-
Remove the containers from the oven and allow them to cool to room temperature.
-
Visually inspect the formulation for any signs of phase separation, crystal growth, or caking.
-
Gently invert the container a specified number of times (e.g., 10 times) and assess the re-suspendability of any sediment.
-
Homogenize the sample and re-analyze the active ingredient concentration, particle size distribution, viscosity, and pH as described in step 1.
-
-
Data Analysis:
-
Compare the results from the 14-day analysis with the initial data.
-
A stable formulation should show minimal degradation of the active ingredient (typically <5% loss), no significant change in particle size distribution, and no irreversible physical changes such as caking.
-
Protocol 2: Determination of Particle Size Distribution by Laser Diffraction
Objective: To measure the particle size distribution of a this compound SC formulation.
Apparatus:
-
Laser diffraction particle size analyzer
-
Dispersion unit (wet)
-
Deionized water (or appropriate dispersant)
Procedure:
-
System Preparation:
-
Ensure the laser diffraction particle size analyzer is clean and calibrated according to the manufacturer's instructions.
-
Fill the dispersion unit with deionized water.
-
-
Sample Preparation:
-
Thoroughly homogenize the this compound SC formulation.
-
Add a small, representative sample of the formulation to the dispersion unit until the recommended obscuration level is reached.
-
-
Measurement:
-
Allow the sample to circulate in the dispersion unit to ensure homogeneity.
-
Perform the particle size measurement according to the instrument's standard operating procedure.
-
Repeat the measurement at least three times to ensure reproducibility.
-
-
Data Reporting:
-
Report the particle size distribution as a volume-based distribution.
-
Key parameters to report include the D(v, 0.1), D(v, 0.5) (median particle size), and D(v, 0.9) values.
-
Data Presentation
Table 1: Illustrative Example of Accelerated Stability Data for a this compound 20% SC Formulation
(Note: The following data is for illustrative purposes to demonstrate the expected outcomes of a stability study.)
| Parameter | Time 0 | After 14 days at 54°C | Acceptance Criteria |
| Appearance | Homogeneous, white suspension | Homogeneous, white suspension | No phase separation, caking, or significant crystal growth |
| This compound Content (%) | 20.1 | 19.8 | 19.0 - 21.0 |
| pH | 7.2 | 7.1 | 6.0 - 8.0 |
| Viscosity (cP at 100 s⁻¹) | 350 | 365 | ± 20% of initial value |
| Particle Size D(v, 0.5) (µm) | 3.5 | 3.8 | < 5.0 |
| Suspensibility (%) | > 98 | > 97 | > 95% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 3. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Agro Chemicals - Formulation [jeevanchemicals.com]
- 6. Degradation of the novel herbicide tiafenacil in aqueous solution: Kinetics, various influencing factors, hydrolysis products identification, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 9. camsi-x.com [camsi-x.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. npra.gov.my [npra.gov.my]
- 14. norlab.com [norlab.com]
- 15. researchgate.net [researchgate.net]
- 16. SOIL - Potential effect of wetting agents added to agricultural sprays on the stability of soil aggregates [soil.copernicus.org]
- 17. researchgate.net [researchgate.net]
- 18. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 19. researchgate.net [researchgate.net]
- 20. bettersizeinstruments.com [bettersizeinstruments.com]
Validation & Comparative
A Comparative Efficacy Analysis of Cumyluron and Other Herbicides
This guide provides a comprehensive comparison of the herbicidal efficacy of Cumyluron with other commercially available alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of this compound's performance in various agricultural applications.
Introduction to this compound
This compound is a urea-based herbicide primarily utilized for the control of grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass and rice cultivation.[1] Its distinct mode of action involves the inhibition of acyl-ACP thioesterase (FAT), a critical enzyme in the fatty acid biosynthesis pathway in plants.[2] This disruption of lipid metabolism ultimately leads to the suppression of weed growth. A notable characteristic of this compound is its safening effect on rice against sulfonylurea herbicides, which allows for broader weed control without causing harm to the crop.[1]
Efficacy of this compound in Turfgrass Management
This compound has demonstrated significant efficacy in controlling annual bluegrass in turfgrass settings, particularly on golf course putting greens. The following data summarizes findings from comparative studies.
Quantitative Efficacy Data
| Herbicide | Application Rate (g ai/ha) | Target Weed | Efficacy (% Reduction in Weed Cover) | Citation(s) |
| This compound | 8,600 | Annual Bluegrass (Poa annua) | ~66% | [2] |
| Methiozolin | 500 - 750 | Annual Bluegrass (Poa annua) | Similar to this compound, but at lower rates | [2] |
| Bensulide | Not specified in summary | Annual Bluegrass (Poa annua) | Less effective than this compound and Methiozolin | [2] |
| Bensulide + Oxadiazon | Not specified in summary | Annual Bluegrass (Poa annua) | Less effective than this compound and Methiozolin | [2] |
| Herbicide | Application Rate (g ai/ha) | Target Weed | Efficacy (% Seedhead Suppression) | Citation(s) |
| This compound | 8,600 | Annual Bluegrass (Poa annua) | 66% | [2] |
| Methiozolin | 500 - 750 | Annual Bluegrass (Poa annua) | ≥85% | [2] |
This compound as a Safener in Rice Cultivation
Efficacy of Sulfonylurea Herbicides in Transplanted Rice
| Herbicide Combination | Application Rate (g/ha) | Weed Control Efficiency (%) | Grain Yield Increase over Weedy Check (%) | Citation(s) |
| Metsulfuron-methyl + Chlorimuron-ethyl | 4 | - | - | [1] |
| Metsulfuron-methyl | 8 | 87.9 | 72 | [3][4] |
| Metsulfuron-methyl + Chlorimuron-ethyl (tank-mix) | 4 + 6 | 83.0 | - | [4] |
| Chlorimuron-ethyl | 8 | - | - | [3][4] |
Mode of Action: Inhibition of Acyl-ACP Thioesterase (FAT)
This compound's herbicidal activity stems from its inhibition of the acyl-ACP thioesterase (FAT) enzyme. This enzyme is crucial for terminating fatty acid synthesis in the plastids of plant cells by hydrolyzing the acyl-acyl carrier protein (ACP) complex to release free fatty acids. These fatty acids are then exported to the cytoplasm for the synthesis of various essential lipids. By blocking FAT, this compound disrupts this entire process, leading to a deficiency in the building blocks required for cell membranes and other vital components, ultimately resulting in weed death.
Experimental Protocols
The following methodologies are synthesized from established practices for conducting herbicide efficacy trials in turfgrass and evaluating herbicide safeners in rice.
Herbicide Efficacy Trial in Turfgrass
This protocol is designed to assess the efficacy of herbicides for the control of annual bluegrass in established turfgrass, such as on a golf course putting green.
Detailed Steps:
-
Site Selection and Plot Layout:
-
Select a turf area with a consistent and uniform infestation of the target weed (e.g., Poa annua).
-
Establish a randomized complete block design with a minimum of three to four replications for each treatment.
-
Individual plot sizes should be adequate for visual assessment and data collection (e.g., 1.5m x 3m).
-
-
Herbicide Application:
-
Calibrate application equipment (e.g., CO2-pressurized backpack sprayer) to deliver a precise volume of spray solution per unit area.
-
Apply herbicides at the rates specified in the experimental design. Include an untreated control for comparison.
-
Ensure uniform coverage of each plot.
-
-
Data Collection:
-
Conduct visual assessments of weed control at regular intervals (e.g., 2, 4, 8, and 12 weeks after treatment). Use a rating scale of 0% (no control) to 100% (complete control).
-
Assess turfgrass quality and phytotoxicity using a visual rating scale (e.g., 1-9, where 1 is dead turf and 9 is excellent quality).
-
Where applicable, collect weed biomass from a defined area within each plot for quantitative analysis.
-
-
Data Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.
-
Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of different herbicide treatments.
-
Evaluation of Herbicide Safeners in Rice
This protocol outlines a method for assessing the efficacy of a safener in protecting rice from herbicide injury while maintaining weed control.
Detailed Steps:
-
Experimental Design:
-
Establish a randomized complete block design with at least three replications.
-
Treatments should include:
-
Untreated control (no herbicide, no safener)
-
Herbicide applied alone
-
Safener applied alone
-
Herbicide and safener applied in combination (at various rates if applicable)
-
Weed-free control (manual weeding)
-
-
-
Application:
-
The safener (e.g., this compound) may be applied as a seed treatment, soil application, or tank-mixed with the herbicide, depending on the product's label and the experimental objectives.
-
Apply the herbicide (e.g., a sulfonylurea) at the recommended growth stage of the weeds and rice.
-
-
Data Collection:
-
Assess rice injury (phytotoxicity) visually at regular intervals after application, noting any stunting, discoloration, or stand reduction.
-
Measure weed control efficacy through visual ratings, weed counts, and/or biomass collection.
-
At the end of the season, measure rice grain yield and yield components (e.g., number of panicles, grains per panicle).
-
-
Data Analysis:
-
Analyze data using ANOVA to determine the significance of the effects of the herbicide, safener, and their interaction on crop injury, weed control, and yield.
-
Compare the performance of the herbicide-alone treatment with the herbicide + safener treatment to quantify the safening effect.
-
Conclusion
This compound is an effective herbicide for the control of annual bluegrass in turfgrass, demonstrating comparable or superior performance to other commercial standards. Its unique mode of action, the inhibition of acyl-ACP thioesterase, provides a valuable tool for herbicide resistance management. Furthermore, its role as a safener for sulfonylurea herbicides in rice highlights its versatility and importance in integrated weed management programs. Further research providing direct quantitative comparisons of this compound's safening effect in rice would be beneficial for optimizing its use in this application.
References
Unraveling Cumyluron's Herbicidal Action: A Comparative Guide for Researchers
A deep dive into the validation of Cumyluron's mode of action reveals its targeted efficacy as a potent inhibitor of fatty acid biosynthesis in specific plant species. This guide provides a comparative analysis of its performance against other herbicides, supported by experimental data, detailed protocols, and visual pathways for researchers, scientists, and drug development professionals.
This compound, a urea-based herbicide, has been identified as a selective agent for controlling grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass environments such as golf course putting greens.[1] Its utility also extends to rice cultivation, where it not only manages weeds but also exhibits a safening effect, protecting the crop from the phytotoxic effects of other herbicides.[1][2]
Mode of Action: Inhibition of Acyl-ACP Thioesterase (FAT)
The primary mechanism through which this compound exerts its herbicidal activity is the inhibition of the acyl-acyl carrier protein (ACP) thioesterase (FAT) enzyme.[1][3] This enzyme is a critical component in the fatty acid biosynthesis pathway within plant plastids. By blocking FAT, this compound disrupts the production of essential fatty acids, which are vital for building cell membranes and other crucial cellular components. This disruption of lipid metabolism ultimately leads to the suppression and death of susceptible weeds.[1]
Recent studies have corroborated that this compound shares this specific site of action with several other commercial herbicides, including cinmethylin, methiozolin, oxaziclomefone, bromobutide, methyldymron, and tebutam.[3] This common mechanism underscores a specific class of herbicides targeting fatty acid biosynthesis.
Comparative Performance of this compound
Field studies have provided quantitative data on the efficacy of this compound in comparison to other herbicides, particularly for the control of annual bluegrass in creeping bentgrass (Agrostis stolonifera).
Efficacy in Turfgrass
A comprehensive two-year study conducted on three Virginia putting greens compared the pre-emergence efficacy of this compound with methiozolin, bensulide, and a combination of bensulide and oxadiazon. The results demonstrated that this compound, applied at a rate of 8,600 g ai ha⁻¹, significantly reduced the cover of annual bluegrass.[4]
| Treatment | Application Rate (g ai ha⁻¹) | Annual Bluegrass Cover Reduction (AUPC) | Annual Bluegrass Seedhead Cover Reduction (%) | Creeping Bentgrass Injury |
| This compound | 8,600 | Significant Reduction | 66 | Not Significant |
| Methiozolin | 500 | Significant Reduction | ≥ 85 | Not Significant |
| Methiozolin | 750 | Significant Reduction | ≥ 85 | Not Significant |
| Bensulide | - | Not Significant | - | Not Significant |
| Bensulide + Oxadiazon | - | Not Significant | - | Not Significant |
| Untreated Control | - | No Reduction | No Reduction | - |
AUPC: Area Under the Progress Curve. Data from a two-year study on creeping bentgrass putting greens.[4]
These findings suggest that this compound is more effective for pre-emergence control of annual bluegrass and suppression of its seedheads compared to bensulide and the bensulide plus oxadiazon combination.[4] Notably, none of the tested herbicides, including this compound, caused significant injury to the desirable creeping bentgrass turf.[4]
Use in Rice Cultivation
This compound is also recognized for its dual role in rice cultivation as both a herbicide and a safener, particularly against sulfonylurea herbicides.[2] While specific quantitative data on its weed control efficacy and safener performance in rice from dedicated studies is not extensively detailed in the reviewed literature, its established use highlights its selectivity and beneficial properties in this important crop. The safening effect allows for the use of broader-spectrum herbicides to control a wider range of weeds without harming the rice plants.
Experimental Protocols
Herbicide Efficacy Evaluation in Turfgrass (Whole-Plant Bioassay)
This protocol outlines the methodology for assessing the efficacy of herbicides on weed control and the phytotoxicity to turfgrass in a field setting.
a. Experimental Design:
-
Plot Size: Typically 1.2m x 1.8m with 0.6m alleys between plots.
-
Replication: Randomized complete block design with four replications.
-
Treatments: Include a range of herbicide application rates, comparative herbicides, and an untreated control. For crop safety assessment, it is recommended to include a treatment at twice the proposed label rate.
b. Herbicide Application:
-
Equipment: A CO2-powered backpack boom sprayer equipped with flat-fan nozzles is commonly used to ensure uniform application.
-
Calibration: The sprayer should be calibrated to deliver a specific volume of spray solution per unit area (e.g., 2 gallons per 1,000 ft²).
-
Post-Application: For some herbicides like this compound, immediate irrigation with a small amount of water (e.g., 0.02 inches) may be required to move the herbicide into the soil.
c. Data Collection and Assessment:
-
Weed Control: Visually assess the percentage of weed cover (e.g., annual bluegrass) in each plot at regular intervals (e.g., monthly) after treatment.
-
Turfgrass Phytotoxicity: Visually rate turfgrass injury on a scale of 0% (no injury) to 100% (complete death). Note any symptoms such as discoloration, stunting, or reduced density.
-
Seedhead Suppression: Count the number of seedheads in a defined area within each plot to evaluate the herbicide's effect on weed reproduction.
-
Data Analysis: Use statistical methods such as Analysis of Variance (ANOVA) and mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.
Acyl-ACP Thioesterase (FAT) Inhibition Assay
This in vitro assay is used to confirm the direct inhibitory effect of a compound on the FAT enzyme.
a. Materials:
-
Purified FAT enzyme
-
Acyl-ACP substrate
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a fluorescent probe that reacts with free thiols)
b. Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, acyl-ACP substrate, and varying concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding the purified FAT enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature for a specific period.
-
Detection: Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader. The signal will be inversely proportional to the enzyme activity.
c. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mode of Action and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow.
Caption: this compound's mode of action via inhibition of the FAT enzyme.
Caption: Workflow for a typical herbicide efficacy field trial.
References
- 1. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 2. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 3. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methiozolin and this compound for Preemergence Annual Bluegrass (Poa annua) Control on Creeping Bentgrass (Agrostis stolonifera) Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
A Comparative Analysis of Cumyluron and Other Inhibitors of Fatty Acid Transport and Metabolism
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular inhibitors is paramount. This guide provides a comparative study of Cumyluron, a known inhibitor of the plant enzyme acyl-ACP thioesterase (FAT), and various inhibitors targeting mammalian fatty acid transporters like Fatty Acid Translocase (FAT/CD36) and Fatty Acid Transport Proteins (FATPs). While both classes of compounds interfere with fatty acid processes, their targets, mechanisms, and applications are distinctly different.
This document outlines their mechanisms of action, presents comparative quantitative data, details common experimental protocols for their evaluation, and provides visual diagrams of relevant pathways and workflows.
Part 1: Inhibitors of Plant Acyl-ACP Thioesterase (FAT)
This compound belongs to a class of urea herbicides that target lipid biosynthesis in plants.[1][2] Its specific site of action is the acyl-ACP thioesterase (FAT) enzyme, which is critical for terminating fatty acid synthesis and releasing fatty acids for subsequent metabolic processes, including the formation of cell walls.[3] Inhibition of this enzyme disrupts plant growth, leading to a potent herbicidal effect.[3] Several other commercial herbicides have also been identified as FAT inhibitors, sharing a similar mechanism of action.[1]
Data Presentation: Comparison of Plant FAT Inhibitors
| Inhibitor | Chemical Class | Primary Use | Mechanism of Action | Target Organism |
| This compound | Urea Herbicide | Herbicide | Inhibition of acyl-ACP thioesterase (FAT)[1][3] | Plants (Grasses)[2] |
| Oxaziclomefone | Oxazolidinedione | Herbicide | Inhibition of acyl-ACP thioesterase (FAT)[1] | Plants |
| Bromobutide | Amide Herbicide | Herbicide | Inhibition of acyl-ACP thioesterase (FAT)[1] | Plants |
| Methyldymron | Urea Herbicide | Herbicide | Inhibition of acyl-ACP thioesterase (FAT)[1] | Plants |
| Tebutam | Amide Herbicide | Herbicide | Inhibition of acyl-ACP thioesterase (FAT)[1] | Plants |
| Cinmethylin | Cinmethylin | Herbicide | Inhibition of acyl-ACP thioesterase (FAT)[1] | Plants |
Part 2: Inhibitors of Mammalian Fatty Acid Transporters (CD36 & FATPs)
In mammals, the transport of long-chain fatty acids across the plasma membrane is a crucial, protein-mediated process. Key proteins involved include the Fatty Acid Translocase (FAT/CD36) and a family of Fatty Acid Transport Proteins (FATPs).[4][5] These transporters are significant therapeutic targets for metabolic diseases such as nonalcoholic fatty liver disease (NAFLD), diabetes, and atherosclerosis, as well as certain cancers that rely on fatty acid metabolism.[6][7][8] Various small molecules have been developed to inhibit these transporters specifically.
Data Presentation: Comparison of Mammalian Fatty Acid Transport Inhibitors
| Inhibitor | Target(s) | Chemical Nature | Potency (IC50) | Cell Line(s) | Reference(s) |
| Lipofermata | FATP2 | Spiro-indoline-thiadiazole analog | 4.84 µM | Caco-2 | [9] |
| 2.74 - 39.34 µM | C2C12, INS-1E, HepG2 | [9][10] | |||
| CB-2 | FATP2 | Thioxothiazolidine | 3.99 µM | Caco-2 | [11] |
| 7.55 µM | HepG2 | [11] | |||
| 231.1 µM | 3T3-L1 (non-FATP2 expressing) | [11] | |||
| Grassofermata | FATP2 | Pyrazolopyrimidinone | Effective inhibitor, specific IC50 not cited | Various cell lines | [12] |
| Sulfosuccinimidyl oleate (SSO) | CD36 | Long-chain fatty acid analog | Irreversible inhibitor, specific IC50 not cited | - | [4][13] |
| Nortriptyline | Fatty Acid Uptake (via macropinocytosis inhibition) | Tricyclic antidepressant | Represses uptake of various fatty acids | MDA-MB-231 | [14] |
Mandatory Visualizations
Diagram 1: Mammalian Fatty Acid Uptake Pathway
Caption: Pathway of long-chain fatty acid (LCFA) uptake in mammalian cells via CD36 and FATP2 transporters.
Diagram 2: Experimental Workflow for Inhibitor Screening
Caption: General workflow for screening inhibitors of fatty acid uptake using a fluorescence-based assay.
Experimental Protocols
Fatty Acid Uptake Inhibition Assay
This protocol is a generalized method for assessing the inhibition of fatty acid uptake in cultured cells using a fluorescent fatty acid analog.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)[5]
-
96-well black, clear-bottom tissue culture plates
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Test inhibitors (e.g., Lipofermata, this compound for plant-based assays)
-
Trypan Blue solution (to quench extracellular fluorescence)[15]
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24-48 hours in complete culture medium.[16]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in serum-free medium. Remove the culture medium from the cells, wash once with PBS, and add the inhibitor-containing medium to the respective wells. Include vehicle-only wells as a negative control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Substrate Preparation: Prepare the fatty acid uptake solution by complexing the fluorescent fatty acid analog (e.g., 5 µM C1-BODIPY-C12) with fatty acid-free BSA in serum-free medium.[10]
-
Uptake Measurement: Add the fatty acid uptake solution to each well. To measure the initial rates of uptake, immediately begin reading the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm) at set intervals (e.g., every 30 seconds for 15 minutes).[10] To quench the signal from non-internalized probe, Trypan Blue can be added just before reading.[15]
-
Data Analysis: Calculate the rate of uptake for each concentration of the inhibitor. Normalize the data to the vehicle control (100% uptake) and plot the percent inhibition against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of the inhibitors to ensure that observed effects on fatty acid uptake are not due to cell death.
Materials:
-
Cells seeded in a 96-well plate and treated with inhibitors as described above.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Treatment: Seed and treat cells with the inhibitor for the desired time period (e.g., 24 or 48 hours).[17]
-
MTT Incubation: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.[16] Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add DMSO (or solubilization buffer) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (100% viability). Plot cell viability (%) against inhibitor concentration to assess cytotoxicity.
Western Blot Analysis
This protocol can be used to measure the expression levels of key proteins in fatty acid transport pathways (e.g., CD36, FATP2) following inhibitor treatment.
Materials:
-
Cells treated with inhibitors.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.[18]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[19]
-
Primary antibodies (e.g., anti-CD36, anti-FATP2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[20] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[18]
-
SDS-PAGE: Normalize protein amounts for all samples, mix with loading buffer, and denature by heating. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18] Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.
References
- 1. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: JC-940)-Pesticide database [wppdb.com]
- 3. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Mechanisms and Related Natural Inhibitors of CD36 in Nonalcoholic Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD36 inhibitors reduce postprandial hypertriglyceridemia and protect against diabetic dyslipidemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic regulation of regulatory T cells: mechanisms, heterogeneity, and implications in disease [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FATP2 Inhibitor, CB-2 | Sigma-Aldrich [sigmaaldrich.com]
- 12. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
Assessing the Long-Term Ecological Impact of Cumyluron: A Comparative Overview
A comprehensive, data-driven comparison of the long-term ecological impact of the herbicide Cumyluron with its alternatives is currently challenged by a significant lack of publicly available experimental data. This guide provides a framework for such an assessment, summarizing the available information on this compound and outlining the necessary data for a complete comparative analysis.
This compound is a urea-based herbicide primarily used to control grass weeds in rice paddies and on turf. It functions by disrupting lipid metabolism in target plants through the inhibition of the acyl-acyl carrier protein (ACP) thioesterase. While effective in its agricultural application, a thorough understanding of its long-term ecological footprint is crucial for informed environmental management and for comparing it against other weed control agents.
Framework for Ecological Impact Assessment
A robust assessment of the long-term ecological impact of a herbicide like this compound involves several key areas of investigation. The following sections detail these areas and present the limited data available for this compound, highlighting the existing knowledge gaps.
Environmental Fate and Persistence
The environmental fate of a herbicide determines its distribution, concentration, and longevity in various environmental compartments. Key parameters include its persistence in soil and water, its potential for leaching into groundwater, and its tendency to bioaccumulate in organisms.
Current Data on this compound:
-
Aquatic Impact: this compound is classified as harmful to aquatic life with long-lasting effects[1].
-
General Properties: It has a low aqueous solubility and is not volatile[2].
Data Gaps:
-
Specific soil half-life (DT50) under various conditions.
-
Data on leaching potential and detection in groundwater.
-
Bioaccumulation factors in relevant aquatic and terrestrial organisms.
-
Identification and toxicity of major degradation products.
Toxicity to Non-Target Organisms
The ecotoxicological profile of a herbicide is critical to understanding its impact on biodiversity. This involves assessing its toxicity to a range of non-target organisms, including plants, invertebrates, fish, amphibians, birds, and mammals.
Current Data on this compound:
-
Aquatic Fauna: It is reported to be moderately toxic to fish[2].
-
Avian Fauna: It is considered less toxic to birds[2].
-
Other Organisms: There is a noted lack of data for other biodiversity[2].
Data Gaps:
-
Acute and chronic toxicity data for a broader range of aquatic organisms (e.g., algae, invertebrates, amphibians).
-
Toxicity to non-target terrestrial plants and insects, including pollinators and other beneficial insects.
-
Effects on soil microorganisms that are crucial for soil health.
-
Sub-lethal effects, such as impacts on reproduction, growth, and behavior of non-target species.
Comparison with Alternatives
Several herbicides are used for similar applications as this compound, including methiozolin, bensulide, and oxadiazon for turf management, and other compounds for weed control in rice. However, without sufficient data on the long-term ecological impact of this compound, a direct and meaningful comparison with these alternatives is not feasible. A comparative assessment would require parallel datasets on the environmental fate and ecotoxicity of each compound, generated using standardized experimental protocols.
Experimental Protocols for Ecological Impact Assessment
Detailed experimental methodologies are fundamental for generating reliable and comparable data. The following outlines typical protocols that would be necessary for a comprehensive assessment of this compound's ecological impact.
Table 1: Key Experimental Protocols for Herbicide Ecological Risk Assessment
| Impact Area | Experiment | Methodology | Key Parameters Measured |
| Soil Persistence | Soil Degradation Study (e.g., OECD 307) | Incubation of radiolabeled herbicide in various soil types under controlled laboratory conditions (aerobic and anaerobic). | DT50 (time for 50% dissipation), formation and decline of metabolites. |
| Aquatic Toxicity | Acute Fish Toxicity Test (e.g., OECD 203) | Exposure of a standard fish species (e.g., Rainbow Trout) to a range of herbicide concentrations for 96 hours. | LC50 (lethal concentration for 50% of the test population). |
| Algal Growth Inhibition Test (e.g., OECD 201) | Culturing a green algae species in media containing various herbicide concentrations for 72 hours. | EC50 (effective concentration to cause a 50% reduction in growth). | |
| Non-Target Plant Toxicity | Seedling Emergence and Growth Test (e.g., OECD 208) | Planting seeds of various non-target terrestrial plant species in soil treated with the herbicide. | Germination rate, seedling height, and biomass. |
| Toxicity to Beneficial Insects | Honey Bee Acute Contact Toxicity Test (e.g., OECD 214) | Direct application of the herbicide to honey bees under laboratory conditions. | LD50 (lethal dose for 50% of the test population). |
Visualizing the Assessment Process
The process of conducting a comprehensive ecological risk assessment for a pesticide like this compound is a structured, multi-step process.
Caption: A simplified workflow for the ecological risk assessment of a pesticide.
Conclusion
While this compound is an effective herbicide for its intended uses, a comprehensive understanding of its long-term ecological impact is currently limited by the lack of publicly available data. To facilitate a robust comparison with alternative herbicides and to ensure its safe and sustainable use, further research is needed to fill the significant data gaps in its environmental fate and ecotoxicological profile. Such research should follow standardized protocols to generate the quantitative data necessary for a complete and objective assessment.
References
A Cross-Species Examination of Cumyluron's Herbicidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal activity of Cumyluron across various plant species, with a focus on its performance relative to other herbicides. The information is supported by available experimental data and detailed methodologies to assist in research and development.
Introduction to this compound
This compound is a urea-based herbicide primarily utilized for the control of grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass and rice cultivation.[1][2] Its distinct mode of action involves the inhibition of the acyl-ACP thioesterase (FAT) enzyme, a critical component in the plant's fatty acid biosynthesis pathway.[3] By disrupting this pathway, this compound effectively hinders the production of essential lipids required for cell wall construction, leading to weed growth suppression.[3] this compound also exhibits a safening effect in rice, protecting the crop from the phytotoxic effects of sulfonylurea herbicides.[2]
Comparative Herbicidal Activity
Quantitative data on the broad cross-species herbicidal spectrum of this compound is limited in publicly available literature. The majority of research has concentrated on its efficacy against Poa annua.
Efficacy against Annual Bluegrass (Poa annua)
Studies have demonstrated that this compound is effective in controlling Poa annua. In comparative trials, this compound has been shown to be more effective than the herbicides bensulide and bensulide plus oxadiazon for pre-emergence control of annual bluegrass and suppression of its seedheads on golf course putting greens.[4]
| Herbicide | Application Rate (g a.i./ha) | Effect on Poa annua | Reference |
| This compound | 8,600 | Reduced area under the progress curve (AUPC) for cover | [4] |
| Methiozolin | 500 or 750 | Reduced AUPC for cover; >85% seedhead cover reduction | [4] |
| Bensulide | Labeled rates | Not specified | [4] |
| Bensulide + Oxadiazon | Labeled rates | Not specified | [4] |
Inhibition of Acyl-ACP Thioesterase (FAT)
This compound is part of a group of herbicides that target the FAT enzyme. The following table compares the inhibitory concentration (IC50) of this compound and other FAT inhibitors. A lower IC50 value indicates a higher potency in inhibiting the enzyme.
| Herbicide | IC50 (FAT Inhibition) | Reference |
| Cinmethylin | 0.8 nM | [3] |
| Methiozolin | 5.3 nM | [3] |
| This compound | 1.2 µM | [3] |
Other herbicides identified as FAT inhibitors include oxaziclomefone, bromobutide, methyldymron, and tebutam.[]
Experimental Protocols
Field Efficacy and Phytotoxicity Assessment
This protocol outlines a typical field trial to assess the pre- and post-emergence herbicidal activity of this compound.
1. Experimental Design:
-
Design: Randomized complete block design with a minimum of four replications.
-
Plot Size: Standardized plot dimensions (e.g., 4 ft x 6 ft) with alleys between plots to prevent spray drift.
-
Treatments: Include an untreated control, this compound at various application rates, and comparative herbicides. For crop safety assessment, at least one rate should be twice the recommended label rate.[6]
2. Herbicide Application:
-
Equipment: Calibrated CO2-powered backpack boom sprayer with appropriate nozzles (e.g., TeeJet 8004 flat fan nozzles) to ensure uniform application.
-
Application Volume: Standardized spray output (e.g., 2 gal/1,000 ft²).
-
Post-Application: For soil-active herbicides, irrigation (e.g., 0.02 inches for this compound) should be applied immediately following application to incorporate the herbicide into the soil.
3. Data Collection:
-
Weed Control Efficacy: Assessed visually as a percentage of weed cover or by counting the number of weeds per unit area at regular intervals (e.g., monthly).
-
Phytotoxicity: Crop or desirable turfgrass injury is assessed visually on a scale of 0% (no injury) to 100% (complete death).
-
Vegetative Index: Normalized Difference Vegetative Index (NDVI) can be measured to quantify turfgrass quality and health.
-
Biomass: At the end of the trial, above-ground biomass of weeds and crop plants can be harvested, dried, and weighed for a quantitative comparison.
4. Data Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA).
-
Mean separation tests (e.g., Tukey's HSD) can be used to determine significant differences between treatments.
Visualizations
Signaling Pathway of this compound's Herbicidal Action
The following diagram illustrates the mechanism of action of this compound, from application to the disruption of plant growth.
Caption: Mechanism of action of this compound leading to weed control.
Experimental Workflow for Herbicide Efficacy Trial
The following diagram outlines the key steps in conducting a field trial to evaluate the efficacy of this compound.
References
- 1. 15.4 Fatty Acid Biosynthesis and Elongation – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 3. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]
- 4. Methiozolin and this compound for Preemergence Annual Bluegrass (Poa annua) Control on Creeping Bentgrass (Agrostis stolonifera) Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Independent Verification of Cumyluron's Safener Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safener properties of Cumyluron, a urea-based herbicide, against other alternatives, supported by available experimental data. The focus is on its efficacy in protecting rice from sulfonylurea herbicide injury.
Executive Summary
This compound is recognized for its dual function as a herbicide for grass control and as a safener, particularly in rice crops treated with sulfonylurea herbicides.[1] Its safening mechanism, like that of other commercial safeners, is believed to involve the enhancement of the plant's natural detoxification pathways. However, a direct quantitative comparison with other established safeners based on publicly available research is challenging due to a lack of studies with parallel experimental designs. This guide synthesizes the available information to provide a framework for independent verification and comparison.
Data Presentation: Comparative Efficacy
Due to the absence of direct comparative studies in the public domain, a side-by-side quantitative comparison table of this compound with other safeners under identical experimental conditions cannot be constructed. However, we can present data on the efficacy of individual safeners from different studies to provide a contextual understanding.
Table 1: Safener Efficacy Against Herbicide Injury in Rice
| Safener | Herbicide | Crop | Reduction in Injury (%) | Key Findings | Reference |
| This compound | Sulfonylurea Herbicides | Rice | Data not available in comparative studies | Known to have a safening effect against sulfonylurea herbicides in rice.[1] | [1] |
| Fenclorim | Acetochlor | Rice | 7% (28% to 21%) | Fenclorim seed treatment reduced injury from fall-applied acetochlor.[2][3] | [2][3] |
| Fenclorim | Pretilachlor | Rice | Yield increase of >50% | Applications of fenclorim in combination with preemergence pretilachlor significantly increased yields, indicating a strong safening effect. | |
| Metcamifen | Clodinafop-propargyl | Rice | 60% protection | Metcamifen provided significant protection against clodinafop-propargyl damage.[4] | [4] |
Note: The data presented above is for illustrative purposes and should not be directly compared due to variations in experimental conditions, herbicide rates, and assessment methods.
Experimental Protocols
To conduct an independent verification of this compound's safener properties and compare it with other alternatives, the following experimental protocol, based on common practices for herbicide safener evaluation in rice, is recommended.
Plant Material and Growth Conditions:
-
Plant Species: Oryza sativa (rice), variety known to be susceptible to the chosen sulfonylurea herbicide.
-
Growth Medium: A standardized soil mix or hydroponic solution.
-
Growth Conditions: Controlled environment with consistent temperature, humidity, and photoperiod (e.g., 28/22°C day/night temperature, 14-hour photoperiod).
Treatment Application:
-
Safener Application: this compound and a comparative safener (e.g., Fenclorim) can be applied as a seed treatment or a pre-emergence soil application. A range of concentrations should be tested to determine the optimal dose-response.
-
Herbicide Application: A sulfonylurea herbicide (e.g., bensulfuron-methyl) should be applied at a rate known to cause significant phytotoxicity to the unsafened rice seedlings. Application is typically done at the 2-3 leaf stage of the rice plants.
-
Control Groups:
-
Untreated control (no safener, no herbicide)
-
Herbicide only
-
Safener only (for each safener)
-
Data Collection and Analysis:
-
Phytotoxicity Assessment: Visual injury ratings should be recorded at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized scale (e.g., 0-100%, where 0 = no injury and 100 = plant death).
-
Growth Measurements: Plant height, shoot fresh weight, and shoot dry weight should be measured at the end of the experiment.
-
Biochemical Assays:
-
Glutathione S-transferase (GST) Activity: Measure GST activity in leaf tissues to determine the induction of this key detoxification enzyme.
-
Cytochrome P450 (CYP450) Activity: Assess the activity of CYP450 monooxygenases, another important group of detoxification enzymes.
-
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of specific GST and CYP450 genes known to be involved in herbicide metabolism.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the independent verification of this compound's safener properties.
Signaling Pathway for Herbicide Safeners
While the specific signaling pathway for urea-based safeners like this compound is not fully elucidated, a general model for herbicide safener action involves the induction of detoxification pathways.
Caption: Generalized signaling pathway for herbicide safener action in plants.
Conclusion
This compound holds promise as a safener for sulfonylurea herbicides in rice. However, to fully validate its efficacy and benchmark it against other commercial safeners, rigorous, direct comparative studies are essential. The experimental framework provided in this guide offers a robust methodology for researchers to conduct such independent verifications. The induction of key detoxification enzymes, such as Glutathione S-transferases and Cytochrome P450s, is a critical area of investigation to elucidate the biochemical basis of its safening action. Further research into the specific signaling pathways activated by urea-based safeners will also be crucial for the development of more effective and crop-specific herbicide tolerance solutions.
References
Comparative Analysis of Cumyluron's Aquatic Toxicity: An Evaluation Alongside Key Alternatives
A notable data gap exists in the publicly available ecotoxicological data for the herbicide Cumyluron, preventing a direct quantitative comparison of its acute and chronic toxicity to aquatic organisms. While classified under the Globally Harmonized System (GHS) as "Harmful to aquatic life with long lasting effects" (H412), specific median lethal (LC50) and effective concentration (EC50) values for key aquatic indicator species are not readily accessible in scientific literature or regulatory databases.[1] The available information indicates that this compound is considered "moderately toxic to fish," but data for other aquatic life, such as invertebrates and algae, are largely missing.[2][3][4] This guide provides a comparative analysis of several alternative herbicides predominantly used in rice cultivation, for which substantial aquatic toxicity data is available. This comparison is intended to offer researchers, scientists, and drug development professionals a valuable point of reference for evaluating the potential aquatic impact of these compounds.
Comparative Aquatic Toxicity of Alternative Herbicides
The following table summarizes the acute toxicity of five alternative herbicides to representative aquatic organisms: fish, aquatic invertebrates (Daphnia), and algae. These herbicides—Bensulfuron-methyl, Bispyribac-sodium, Cyhalofop-butyl, Penoxsulam, and Pretilachlor—are commonly used in rice paddies and therefore have a higher potential for entering aquatic ecosystems.
| Herbicide | Test Organism | Endpoint | Exposure Duration | Toxicity Value (mg/L) | Reference |
| Bensulfuron-methyl | Cyprinus carpio (Common Carp) | LC50 | 96 h | 1.62 | [5] |
| Daphnia magna | EC50 | 48 h | >100 | [6] | |
| Scenedesmus subspicatus | EC50 | 96 h | 0.015 - 6.2 | [7] | |
| Bispyribac-sodium | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | >100 | [8] |
| Daphnia magna | EC50 | 48 h | >100 | [8] | |
| Pseudokirchneriella subcapitata | EC50 | 72 h | >100 | ||
| Cyhalofop-butyl | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 1.65 | [9] |
| Daphnia carinata | EC50 | 48 h | 51.91 | [10] | |
| Selenastrum capricornutum | EC50 | 72 h | 9.71 | [9] | |
| Penoxsulam | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | >102 | [4] |
| Daphnia magna | EC50 | 48 h | >98.3 | [4] | |
| Navicula pelliculosa (Diatom) | EC50 | 96 h | 0.034 | [4] | |
| Pretilachlor | Clarias batrachus | LC50 | 96 h | 5.84 | [7] |
| Daphnia magna | EC50 | 48 h | >13 | ||
| Scenedesmus acutus | EC50 | 72 h | >9.29 |
Experimental Protocols for Aquatic Toxicity Testing
The data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of toxicity data across different laboratories and studies.
OECD 203: Fish, Acute Toxicity Test
This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Water temperature, pH, dissolved oxygen, and other water quality parameters are maintained within specific limits.
-
Procedure: A predetermined number of fish are introduced into test chambers containing different concentrations of the test substance. A control group is exposed to water without the test substance.
-
Observations: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated using statistical methods such as probit analysis.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna or Daphnia pulex. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids.
-
Test Organism: Young, healthy daphnids (less than 24 hours old) are used for the test.
-
Test Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. A control group is maintained in the test medium alone.
-
Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 for immobilization is calculated using statistical methods.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effect of a substance on the growth of freshwater algae or cyanobacteria. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Scenedesmus subspicatus.
-
Test Conditions: The test is performed in a nutrient-rich medium under constant illumination and temperature to promote algal growth.
-
Procedure: Algal cultures are exposed to a range of concentrations of the test substance for 72 to 96 hours. A control group is grown in the absence of the test substance.
-
Observations: Algal growth is measured over time by determining cell concentration, biomass, or a surrogate parameter like chlorophyll fluorescence.
-
Data Analysis: The growth rate and yield are calculated for each concentration, and the EC50 is determined by comparing the response of the treated groups to the control.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for conducting aquatic toxicity tests according to OECD guidelines.
Caption: Generalized workflow for aquatic toxicity testing.
References
- 1. Life Cycle Exposure to Cyhalofop-Butyl Induced Reproductive Toxicity in Zebrafish [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Pretilachlor (Ref: CGA 26423) [sitem.herts.ac.uk]
A Comparative Guide to Analytical Methods for Cumyluron Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of Cumyluron, a urea-based herbicide. The information presented is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.
Overview of Analytical Techniques
The detection of this compound, like many other phenylurea herbicides, can be achieved through various analytical techniques. The most prominent and validated method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Other commonly employed methods for this class of compounds include Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide will focus on the validated LC-MS/MS method for this compound and provide an overview of the general approaches for GC-MS and ELISA as applied to phenylurea herbicides.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of this compound in water and soil, as detailed in reports from the United States Environmental Protection Agency (US EPA).[1][2][3][4][5][6][7]
Table 1: LC-MS/MS Method Performance for this compound in Water [1][2][5]
| Parameter | Groundwater | Surface Water |
| Limit of Detection (LOD) | 0.00221 - 0.00283 µg/L | 0.00472 - 0.00538 µg/L |
| Limit of Quantitation (LOQ) | 0.100 µg/L | 0.100 µg/L |
| Fortification Levels | 0.1 µg/L and 1.0 µg/L | 0.1 µg/L and 1.0 µg/L |
| Mean Recovery | Within 70-120% | Within 70-120% |
| Relative Standard Deviation (RSD) | ≤20% | ≤20% |
Table 2: LC-MS/MS Method Performance for this compound in Soil [3][4][6][7]
| Parameter | Sandy Loam Soil | Clay Soil |
| Limit of Detection (LOD) | 0.00203 - 0.00204 mg/kg | 0.00014 - 0.00094 mg/kg |
| Limit of Quantitation (LOQ) | 0.05 mg/kg | 0.05 mg/kg |
| Fortification Levels | 50 µg/kg and 500 µg/kg | 50 µg/kg and 500 µg/kg |
| Mean Recovery | Within 70-110% | Within 70-110% |
| Relative Standard Deviation (RSD) | ≤20% | ≤20% |
Experimental Protocols
Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the quantitative determination of this compound in water and soil matrices.[1][3]
Sample Preparation (Water) [2]
-
Water samples are diluted with a solution of 20/80 acetonitrile/purified reagent water (v/v).
Sample Preparation (Soil) [3][6]
-
A representative soil sample (5 g dry weight equivalent) is weighed into a polypropylene centrifuge tube.
-
The sample is extracted twice with 20 mL of acetonitrile:water (80:20 v/v).
-
The extracts are combined and an aliquot is diluted with acetonitrile:water (20:80 v/v) to be within the calibration range.
-
Instrumentation: Liquid Chromatograph coupled with a tandem Mass Spectrometer (e.g., Shimadzu Nexera series HPLC with an AB Sciex API 5000 Triple Quadrupole).
-
LC Column: Specific column and mobile phase solvents are used as per the validated method.
-
Injection Volume: 100 µL.
-
MS Source Temperature: 550°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Monitored Transitions: Two ion pair transitions are monitored for this compound for quantification and confirmation (e.g., m/z 303.0→184.9 and m/z 303.0→125.0).
-
Retention Time: Approximately 3.0 - 3.6 minutes.
Alternative Methodologies (General Procedures for Phenylurea Herbicides)
While specific validated data for this compound using the following methods were not available, these techniques are commonly used for the analysis of structurally similar phenylurea herbicides and could be adapted and validated for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. Phenylurea herbicides can be analyzed by GC-MS, often requiring a derivatization step to improve volatility and thermal stability.
General Sample Preparation (QuEChERS) [8]
-
Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile.
-
Salting Out: Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to partition the analytes into the organic layer.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the extract is mixed with a sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
The cleaned extract is then ready for GC-MS/MS analysis.
General GC-MS/MS Analysis
-
Instrumentation: Gas Chromatograph coupled to a tandem Mass Spectrometer.
-
Injection: A splitless injector is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Ionization: Electron Impact (EI) is a common ionization mode.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical method that can be used for the screening of pesticides. It relies on the specific binding of an antibody to the target analyte.
General ELISA Procedure (Competitive ELISA) [9]
-
Antibodies specific to the target pesticide are coated onto the wells of a microtiter plate.
-
The sample extract and a known amount of enzyme-labeled pesticide (conjugate) are added to the wells.
-
The pesticide in the sample and the enzyme-labeled pesticide compete for binding to the antibodies.
-
After an incubation period, the unbound reagents are washed away.
-
A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of the pesticide in the sample and is measured using a microplate reader.
Workflow and Pathway Diagrams
Caption: Workflow for this compound Analysis by LC-MS/MS.
Caption: Comparison of Key Attributes for Analytical Methods.
References
Efficacy of Cumyluron Formulations: A Comparative Analysis for Weed Management
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cumyluron
This compound is a urea-based herbicide primarily used for the selective control of grassy weeds, most notably annual bluegrass (Poa annua), in turfgrass settings such as golf course putting greens, and in rice cultivation.[1] Beyond its herbicidal activity, this compound also exhibits a safening effect in rice, protecting the crop from potential damage by other herbicides, such as those from the sulfonylurea class.[1] The commercial formulations of this compound are typically available as granules or a suspension concentrate.[2]
Mode of Action
This compound's herbicidal effect stems from its inhibition of the acyl-ACP thioesterase (FAT) enzyme. This enzyme is critical for fatty acid biosynthesis in plants. By disrupting this pathway, this compound interferes with the production of essential lipids required for cell wall construction, ultimately leading to the suppression and death of the target weed.
Comparison of Herbicide Formulations: Granular vs. Suspension Concentrate
While specific comparative efficacy data for this compound formulations is unavailable, the general characteristics of granular and suspension concentrate formulations can inform selection for specific applications.
-
Granular (G) Formulations: These are dry, ready-to-use formulations where the active ingredient coats or is absorbed into an inert carrier. They are applied directly to the soil and are often used for pre-emergence weed control. Granular formulations can be advantageous in reducing drift during application.
-
Suspension Concentrate (SC) Formulations: Also known as flowables, these formulations consist of a solid active ingredient dispersed in a liquid (usually water).[3] They require dilution with water before application as a spray. SC formulations offer the benefits of being dust-free, easy to handle, and effective in delivering the active ingredient.[3]
Efficacy Comparison: this compound vs. Methiozolin
Studies have primarily focused on comparing the efficacy of this compound with other herbicides, particularly methiozolin, for the pre-emergence control of annual bluegrass (Poa annua) in creeping bentgrass (Agrostis stolonifera) on golf course putting greens.
| Herbicide | Application Rate (g ai/ha) | Target Weed | Efficacy (% Control or Reduction) | Crop | Reference |
| This compound | 8,600 | Annual Bluegrass (Poa annua) | ~66% reduction in cover | Creeping Bentgrass | [4] |
| Methiozolin | 500 | Annual Bluegrass (Poa annua) | Significant reduction in cover | Creeping Bentgrass | [4] |
| Methiozolin | 750 | Annual Bluegrass (Poa annua) | Significant reduction in cover | Creeping Bentgrass | [4] |
| This compound | 6 oz/1,000 ft² | Annual Bluegrass (Poa annua) | Significant reduction | Creeping Bentgrass | [4] |
| This compound | 12 oz/1,000 ft² | Annual Bluegrass (Poa annua) | Significant reduction | Creeping Bentgrass | [4] |
Note: Direct comparison of percentage control is challenging due to variations in experimental conditions and reporting metrics. Both herbicides have demonstrated effective pre-emergence control of annual bluegrass.
Experimental Protocols
The evaluation of this compound's efficacy typically involves field trials designed to assess its pre-emergence and sometimes post-emergence activity against target weeds.
Key Experimental Parameters for Pre-Emergence Herbicide Trials:
-
Experimental Design: Randomized complete block design with multiple replications (typically 3 or 4) is a standard approach.
-
Plot Size: Plot dimensions are chosen to be large enough to minimize spray drift and allow for adequate sampling, for instance, 2 x 10 m or 2 x 15 m.
-
Treatments: Include an untreated control, the herbicide(s) of interest at various application rates, and often a standard or competitor herbicide for comparison.
-
Application: Herbicides are typically applied using a calibrated sprayer (e.g., CO2-powered backpack boom sprayer) to ensure uniform coverage. The water volume for application is also standardized.
-
Irrigation: Post-application irrigation is often applied to incorporate the herbicide into the soil. The amount and timing of irrigation are critical and specified in the protocol.
-
Data Collection:
-
Weed Control: Assessed visually as a percentage of the plot area covered by the target weed, or through weed counts within a defined quadrat. Assessments are typically conducted at multiple time points after treatment.
-
Crop Phytotoxicity: Visually rated on a scale (e.g., 0-100%) to assess any potential damage to the desirable turfgrass.
-
Crop Quality/Yield: For turfgrass, this may be assessed through visual quality ratings or measurements like the Normalized Difference Vegetation Index (NDVI). In crop settings like rice, grain yield would be a key metric.
-
Conclusion
This compound is an effective herbicide for the control of annual bluegrass in turfgrass and has a valuable safening effect in rice. While direct efficacy comparisons between its granular and suspension concentrate formulations are lacking in the scientific literature, an understanding of the general properties of these formulation types can guide their use. Comparative studies with other active ingredients, such as methiozolin, demonstrate this compound's utility as a pre-emergence herbicide. Future research directly comparing the efficacy of different this compound formulations would be beneficial for optimizing weed management strategies.
References
Safety Operating Guide
Proper Disposal Procedures for Cumyluron in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of cumyluron, a urea-based herbicide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The primary and recommended method for the disposal of this compound and its associated waste is through a certified hazardous waste management service. Attempting chemical degradation or neutralization in a laboratory setting without a validated protocol is not advised due to the potential for creating unknown and potentially more hazardous byproducts.
Health and Safety Data
Before handling this compound, it is imperative to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Category | Description |
| Acute Toxicity | Moderately toxic to mammals if ingested.[1][2] |
| Carcinogenicity | Possible human carcinogen.[1][2] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[3] Moderately toxic to fish.[1][2] |
| Physical Hazards | Not volatile.[1][2] |
| Primary Routes of Exposure | Inhalation, ingestion, skin and eye contact. |
Experimental Protocols: Environmental Degradation
While no specific protocols for the controlled chemical degradation of this compound in a laboratory for disposal purposes have been identified, studies on the environmental fate of urea-based herbicides indicate several degradation pathways. These are not to be attempted as disposal methods but are provided for informational purposes.
-
Hydrolysis: Urea herbicides can undergo hydrolysis, breaking the urea bridge. This process is influenced by pH.
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the degradation of urea-type herbicides.[1] Dominant processes include the loss and oxidation of alkyl chains and the formation of dimers.[1]
-
Microbial Degradation: Soil microorganisms can metabolize urea herbicides.
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid this compound Waste: Collect pure this compound, contaminated lab debris (e.g., weighing paper, gloves, paper towels), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix with other incompatible waste streams.
3. Waste Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound Waste" or "Aqueous this compound Waste"). Indicate the approximate concentration and quantity.
4. Temporary Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Follow all institutional and local regulations for hazardous waste disposal.[4]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
1. Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water or another solvent in which this compound is soluble) at least three times.
-
Each rinse should use a volume of solvent equal to approximately 10% of the container's capacity.
2. Rinsate Collection:
-
Crucially, collect all rinsate from the container decontamination process. This rinsate is considered hazardous waste and must be added to your liquid this compound waste stream for proper disposal.
3. Container Disposal:
-
After triple rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Cumyluron
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Cumyluron. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate Personal Protective Equipment.[1] The following table summarizes the recommended PPE for handling this compound, based on general guidance for urea-based herbicides and pesticides.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory where chemicals are handled to protect from splashes.[2][3] |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling bulk quantities or during spill cleanup.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2] Always wear unlined, elbow-length chemical-resistant gloves.[2] Check for any signs of degradation before use. Contaminated gloves should be washed before removal and disposed of properly.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect skin and clothing.[5] A chemical-resistant apron provides an additional layer of protection, especially when mixing or pouring.[2] |
| Coveralls | For larger-scale operations or when significant exposure is possible, disposable coveralls are recommended.[2] | |
| Closed-toe Shoes | Sandals and other open-toed shoes are not permitted in the laboratory.[5][6] | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator may be necessary if working with fine powders that could become airborne or when ventilation is inadequate.[5][7] The specific type of cartridge should be chosen based on the potential for vapor or particulate exposure. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C17H19ClN2O | PubChem[13] |
| Molecular Weight | 302.8 g/mol | PubChem[13] |
| Melting Point | 167.9°C | ChemicalBook[1] |
| Boiling Point | 503.0 ± 43.0 °C (Predicted) | ChemicalBook[1] |
| Flash Point | 258 °C | ChemicalBook[1] |
| Water Solubility | 1.0 mg/L at 20°C | AERU[14] |
| LogP | 2.66500 | ChemicalBook[1] |
Note: The absence of established OELs does not imply that a substance is safe. In such cases, it is best practice to handle the chemical with a high degree of caution, implementing engineering controls and PPE to minimize any potential exposure.
Experimental Protocol: Preparation of a Standard Solution
This protocol provides a general methodology for preparing a standard solution of a urea herbicide like this compound for analytical purposes.
Objective: To prepare a 20 µg/mL standard solution of this compound in water.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Methodology:
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh an appropriate amount of this compound standard using an analytical balance.
-
Dissolve the weighed standard in a 1:1 mixture of acetonitrile and water in a volumetric flask to achieve a final concentration of 1000 µg/mL.
-
-
Working Solution Preparation (20 µg/mL):
-
Pipette the required volume of the 1000 µg/mL stock solution into a new volumetric flask.
-
Dilute the stock solution with HPLC grade water to achieve the final desired concentration of 20 µg/mL.[6]
-
Mix the solution thoroughly.
-
-
Storage:
-
Store the prepared solutions in properly labeled, sealed containers.
-
It is recommended to store stock solutions in a cool, dark place or as specified by the manufacturer.
-
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid inhalation.[15]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly with soap and water after handling.[5][15]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Store away from food and drink.[15]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not pour down the drain.[3]
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, paper towels, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a volatile substance, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Control the Spill:
-
For liquid spills, use an absorbent material like vermiculite or a commercial absorbent to contain the spill.[17]
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
-
Clean-up:
-
Wearing appropriate PPE, collect the absorbed material or swept solids and place it in a labeled hazardous waste container.[17]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Report: Report the spill to the laboratory supervisor or safety officer.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. cws.auburn.edu [cws.auburn.edu]
- 4. Handling spills – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. ich.co.za [ich.co.za]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 10. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 11. worksafebc.com [worksafebc.com]
- 12. ccohs.ca [ccohs.ca]
- 13. This compound | C17H19ClN2O | CID 11709249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound (Ref: JC-940) [sitem.herts.ac.uk]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. ars.usda.gov [ars.usda.gov]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
